1,8-Nonadiene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
nona-1,8-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-4H,1-2,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHGSLHHMIELQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063642 | |
| Record name | 1,8-Nonadiene | |
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Molecular Weight |
124.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4900-30-5 | |
| Record name | 1,8-Nonadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4900-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,8-Nonadiene | |
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| Record name | 1,8-Nonadiene | |
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| Record name | 1,8-Nonadiene | |
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| Record name | Nona-1,8-diene | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 1,8-Nonadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Nonadiene is a linear alpha,omega-diene, an organic compound characterized by a nine-carbon chain with terminal double bonds.[1] Its chemical formula is C₉H₁₆.[1] This structure makes it a valuable monomer in polymerization reactions and a versatile starting material for a variety of organic syntheses.[1] Understanding its core chemical and physical properties is fundamental for its effective application in research and development, including in the synthesis of novel polymers and complex molecules. At room temperature, it exists as a clear, colorless liquid.[1]
Chemical Properties and Identifiers
This compound's reactivity is primarily dictated by the two terminal carbon-carbon double bonds. These sites are susceptible to various addition reactions and are key to its use in polymerization. The compound is also classified as a flammable liquid.
| Identifier | Value |
| IUPAC Name | nona-1,8-diene |
| CAS Number | 4900-30-5 |
| Molecular Formula | C₉H₁₆ |
| Molecular Weight | 124.22 g/mol |
| SMILES | C=CCCCCCC=C |
| InChI Key | VJHGSLHHMIELQD-UHFFFAOYSA-N |
Physical Properties
The physical characteristics of this compound are typical of a medium-chain hydrocarbon. It is less dense than water and possesses a relatively low flash point, indicating a need for careful handling.
| Property | Value | Conditions |
| Appearance | Clear, colorless liquid | Standard Temperature and Pressure |
| Boiling Point | 141-143 °C | Atmospheric Pressure |
| Melting Point | -70.83 °C (estimate) | |
| Density | 0.74 g/mL | 25 °C |
| Flash Point | 26 °C | Closed Cup |
| Refractive Index | 1.427 | 20 °C |
| Vapor Pressure | 6.9 mmHg | 25 °C |
| Enthalpy of Vaporization | 35-40 kJ/mol | At Boiling Point |
| Solubility | Insoluble in water, soluble in organic solvents like methanol.[2] | |
| Log P (Octanol/Water) | 3.309 (Calculated) |
Applications in Research
This compound serves as a critical building block in several areas of chemical research:
-
Polymer Chemistry : As a monomer, it is used in polymerization reactions, such as Ziegler-Natta polymerization, to create polydienes with specific properties.[1]
-
Organic Synthesis : The terminal double bonds are ideal for various chemical transformations, including metathesis, cyclization, and hydrogenation, to produce more complex molecules.[1]
-
Catalysis Research : It can be employed as a model substrate to assess the efficiency and selectivity of new catalysts in reactions involving alkenes.[1]
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below.
Determination of Boiling Point (Capillary Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. A common laboratory method involves heating a small sample in a Thiele tube or a similar heating apparatus.
Methodology:
-
A small quantity of this compound is placed into a small-diameter test tube (fusion tube).
-
A capillary tube, sealed at one end, is placed inverted (open-end down) into the liquid.
-
The test tube is attached to a thermometer and heated in a liquid bath (e.g., paraffin (B1166041) oil) to ensure uniform temperature distribution.
-
The apparatus is heated gently. As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.
Determination of Density (Volumetric Method)
Density is the mass of a substance per unit volume. For a liquid like this compound, it can be determined accurately using a balance and a graduated cylinder or pycnometer.
Methodology:
-
The mass of a clean, dry graduated cylinder is measured using an electronic balance.
-
A specific volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The graduated cylinder containing the liquid is re-weighed to determine the combined mass.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.
-
The density is then calculated by dividing the mass of the liquid by its measured volume (Density = Mass/Volume).
Determination of Flash Point (Closed-Cup Method)
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[3] The closed-cup method is preferred for its precision as it contains the vapors.[4][5]
Methodology:
-
The sample of this compound is placed in a test cup of a standardized apparatus (e.g., Pensky-Martens tester).[6]
-
The cup is sealed with a lid containing ports for a thermometer, stirrer, and an ignition source.[4][6]
-
The sample is heated at a slow, constant rate while being stirred to ensure temperature uniformity.[6]
-
At regular temperature intervals, an ignition source (a small flame or spark) is introduced into the vapor space of the cup through an aperture.[4][6]
-
The temperature at which a brief flash or ignition of the vapor is first observed is recorded as the flash point.[3]
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the Ziegler-Natta polymerization of this compound, a common application for this monomer.
References
An In-depth Technical Guide to the Structural Formula and Isomers of 1,8-Nonadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,8-nonadiene, a versatile C9 hydrocarbon, and its various isomers. The document details its structural formula, physicochemical properties, spectroscopic data, and key synthetic methodologies. A comparative analysis of its isomers is also presented to facilitate research and development in relevant fields.
This compound: Core Compound Profile
This compound, with the molecular formula C₉H₁₆, is a linear alpha,omega-diene. Its structure consists of a nine-carbon chain with double bonds at the terminal positions (C1 and C8).[1] This non-conjugated diene serves as a valuable building block in organic synthesis, particularly in polymerization and cyclization reactions.[1]
Structural Formula and Chemical Identity
Caption: Structural formula of this compound.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized in the table below.
| Property | Value |
| Boiling Point | 141-142 °C |
| Density | 0.74 g/mL at 25 °C |
| Refractive Index | 1.4265-1.4285 |
| Flash Point | 26 °C |
| Melting Point | -70.83 °C (estimate) |
Table 1: Physicochemical properties of this compound.[7]
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the terminal vinyl protons. The protons on the double-bonded carbons appear as multiplets in the range of 4.9-5.9 ppm. The allylic protons show signals around 2.0-2.1 ppm, while the remaining methylene (B1212753) protons are observed as a broad multiplet between 1.3 and 1.5 ppm.
-
¹³C NMR: The carbon NMR spectrum shows signals for the sp² hybridized carbons of the double bonds at approximately 114 ppm (=CH₂) and 139 ppm (-CH=). The sp³ hybridized carbons of the methylene groups appear in the range of 28-34 ppm.
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks include:
-
C-H stretch (vinyl): ~3077 cm⁻¹
-
C-H stretch (alkane): ~2927 cm⁻¹ and ~2855 cm⁻¹
-
C=C stretch: ~1641 cm⁻¹
-
C-H bend (vinyl): ~992 cm⁻¹ and ~909 cm⁻¹
The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 124. Prominent fragment ions are observed at m/z 41, 54, 67, and 81, which are characteristic of the fragmentation pattern of long-chain alkenes.
Isomers of this compound (C₉H₁₆)
The molecular formula C₉H₁₆ encompasses a wide variety of isomers, which can be broadly classified into constitutional isomers and stereoisomers.
Caption: Classification of C₉H₁₆ isomers.
Constitutional Isomers
Constitutional isomers have the same molecular formula but different connectivity of atoms. For C₉H₁₆, these can be categorized as follows:
-
Alkadienes: These are acyclic isomers with two double bonds. They can be further classified based on the relative positions of the double bonds:
-
Isolated Dienes: The double bonds are separated by more than one single bond (e.g., this compound).
-
Conjugated Dienes: The double bonds are separated by one single bond (e.g., 2,4-nonadiene).
-
Cumulated Dienes (Allenes): The double bonds are adjacent to each other (e.g., 1,2-nonadiene).
-
-
Cycloalkenes: These isomers contain a ring and one or more double bonds. Examples include allylcyclohexane (B1217954) and various isomers of cyclononene.
-
Bicycloalkanes: These isomers have two fused or bridged rings, such as bicyclo[3.3.1]nonane.
Stereoisomers
Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms.
-
Geometric Isomers (E/Z): These arise due to restricted rotation around a double bond or in a ring structure. For example, 2,4-nonadiene (B1623287) can exist as (E,E), (E,Z), (Z,E), and (Z,Z) isomers.
-
Optical Isomers (Enantiomers and Diastereomers): These occur in molecules with chiral centers. The presence of asymmetric carbon atoms leads to non-superimposable mirror images.
Comparative Physicochemical Properties of Selected C₉H₁₆ Isomers
| Isomer | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| This compound | 4900-30-5 | 141-142 | 0.74 | 1.4265-1.4285 |
| (E,E)-2,4-Nonadiene | 56700-78-8 | 153-155 | 0.745-0.763 | 1.443-1.449 |
| Allylcyclohexane | 2114-42-3 | 155-156 | 0.804 | 1.450 |
| cis-Cyclononene | 3618-11-9 | ~165 | 0.861 | 1.482 |
| Bicyclo[3.3.1]nonane | 280-65-9 | ~170 | ~0.9 | ~1.49 |
Table 2: Comparison of physicochemical properties of selected C₉H₁₆ isomers.[7][8]
Experimental Protocols for Synthesis
Synthesis of this compound
Olefin metathesis is a common method for the synthesis of this compound.[3] A typical procedure involves the self-metathesis of a suitable precursor like 1,5-hexadiene (B165246) in the presence of a Grubbs' or Schrock's catalyst.
Experimental Protocol:
-
Catalyst Preparation: A solution of a Grubbs' catalyst (e.g., Grubbs' first or second generation catalyst) in an appropriate anhydrous solvent (e.g., dichloromethane) is prepared under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: The diene substrate is dissolved in the anhydrous solvent in a reaction vessel equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.
-
Reaction Execution: The catalyst solution is added to the substrate solution, and the mixture is heated to reflux. The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.
An alternative synthesis involves the reaction of a Gilman reagent (lithium diorganocuprate) with a suitable dihaloalkane.[9] For this compound, lithium divinylcuprate is reacted with 1,5-dibromopentane.[10][11]
Experimental Protocol:
-
Preparation of Gilman Reagent: Vinyllithium (B1195746) is prepared by the reaction of vinyl bromide with lithium metal in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran) at low temperatures. The resulting vinyllithium is then treated with a copper(I) halide (e.g., CuI) to form lithium divinylcuprate.
-
Coupling Reaction: 1,5-Dibromopentane is added to the freshly prepared Gilman reagent at low temperature. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
-
Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride). The organic layer is separated, washed, dried, and the solvent is evaporated. The resulting crude this compound is purified by distillation.
Synthesis of Isomers
Allylcyclohexane can be synthesized via the allylation of cyclohexyl Grignard reagent with allyl bromide.
Experimental Protocol:
-
Grignard Reagent Formation: Cyclohexylmagnesium bromide is prepared by reacting cyclohexyl bromide with magnesium turnings in anhydrous diethyl ether.
-
Allylation: Allyl bromide is added dropwise to the Grignard reagent at a controlled temperature.
-
Work-up and Purification: The reaction is quenched with a dilute acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed. Allylcyclohexane is then purified by distillation.
Bicyclo[3.3.1]nonane can be synthesized through various methods, including intramolecular cyclization reactions.[3][4][12] A common approach involves the Robinson annulation followed by further cyclization.
Experimental Protocol:
-
Robinson Annulation: A cyclohexanone (B45756) derivative is reacted with methyl vinyl ketone in the presence of a base to form an octalone derivative.
-
Intramolecular Aldol (B89426) Condensation: The octalone derivative is then subjected to conditions that promote an intramolecular aldol condensation, leading to the formation of the bicyclo[3.3.1]nonane skeleton.
-
Reduction and Functional Group Manipulation: The resulting bicyclic ketone is then reduced and deoxygenated to afford the parent bicyclo[3.3.1]nonane.
This guide provides a foundational understanding of this compound and its isomers, which is crucial for professionals engaged in chemical research and drug development. The detailed data and protocols herein are intended to support further investigation and application of these versatile chemical entities.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4,6-disubstituted bicyclo[3.3.1]nona-3,6-dien-2-ones - Mikhalyonok - Russian Journal of Organic Chemistry [ter-arkhiv.ru]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 2,4-Nonadiene | C9H16 | CID 521755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. (E,E)-2,4-nonadiene, 56700-78-8 [thegoodscentscompany.com]
- 9. brainly.com [brainly.com]
- 10. homework.study.com [homework.study.com]
- 11. Solved Organohalides are treated with lithium metal to yield | Chegg.com [chegg.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Synthesis of 1,8-Nonadiene from 1,8-Nonadiyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 1,8-nonadiene from its alkyne precursor, 1,8-nonadiyne (B1581614). The primary focus of this document is on the selective partial hydrogenation of the triple bonds to yield the corresponding diene. This transformation is a cornerstone in organic synthesis, particularly in the construction of complex molecules where the stereochemistry of the resulting double bonds is crucial.
The conversion of an alkyne to an alkene requires the addition of one equivalent of hydrogen gas in the presence of a suitable catalyst. The main challenge in this process is to prevent the subsequent reduction of the newly formed alkene to a fully saturated alkane. To achieve this, "poisoned" or deactivated catalysts are employed, which selectively catalyze the first hydrogenation step while being significantly less reactive towards the alkene product. The most common and effective methods for this selective reduction, which result in the formation of cis (or Z)-alkenes due to syn-addition of hydrogen, are detailed below.
Catalytic Systems for Selective Hydrogenation
The selective hydrogenation of alkynes to alkenes can be effectively achieved using several catalytic systems. The choice of catalyst is critical to ensure high yield and selectivity for the desired diene product while avoiding over-reduction to the corresponding nonane.
Lindlar's Catalyst
Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on a support of calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄) and subsequently "poisoned" with a substance like lead acetate, lead(II) oxide, or quinoline (B57606).[1][2][3] The role of the poison is to deactivate the most active sites on the palladium surface, thereby reducing the catalyst's activity just enough to stop the hydrogenation at the alkene stage.[4] The hydrogenation reaction using Lindlar's catalyst proceeds via a syn-addition mechanism, where both hydrogen atoms add to the same face of the alkyne, resulting in the formation of a cis-alkene.[5][6][7]
The key components of Lindlar's catalyst are:
-
Palladium: The active metal that catalyzes the hydrogenation.
-
Calcium Carbonate/Barium Sulfate: A support material that provides a large surface area for the palladium.
-
Lead Acetate and Quinoline: Catalyst poisons that decrease the catalyst's activity to prevent over-reduction.[1][8]
P-2 Nickel Catalyst (Ni₂B)
An alternative to the palladium-based Lindlar catalyst is the P-2 Nickel catalyst, which is a form of nickel boride (Ni₂B).[5][9] This catalyst is prepared by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride (B1222165) in an ethanol (B145695) solution.[9][10] The resulting catalyst is a fine, almost colloidal black powder.[9][11]
P-2 Nickel is also highly selective for the conversion of alkynes to cis-alkenes.[5] Its selectivity can be further enhanced by the addition of a modifier, such as ethylenediamine (B42938).[11] The presence of ethylenediamine can lead to very high stereospecificity, with reported cis:trans ratios exceeding 100:1 for some alkynes.[11][12] Like Lindlar's catalyst, P-2 Ni also facilitates the syn-addition of hydrogen.[5]
Experimental Protocols
Partial Hydrogenation of 1,8-Nonadiyne using Lindlar's Catalyst
Materials:
-
1,8-Nonadiyne (HC≡C(CH₂)₅C≡CH)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (optional, as an additional poison)
-
Solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Hydrogen gas (H₂)
-
Standard glassware for atmospheric pressure hydrogenation (e.g., a two-neck round-bottom flask, gas burette, magnetic stirrer, and a hydrogen-filled balloon or a hydrogen gas supply line).
Procedure:
-
In a two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 1,8-nonadiyne (1.0 eq) in a suitable solvent (e.g., methanol).
-
Add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).
-
(Optional) Add a small amount of quinoline (typically 1-2 drops) to further moderate the catalyst's activity.
-
Seal the flask with a septum and purge the system with hydrogen gas. This is typically done by evacuating the flask and backfilling with hydrogen several times.
-
Connect the flask to a hydrogen-filled balloon or a gas burette to maintain a positive pressure of hydrogen (approximately 1 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by observing the uptake of hydrogen gas. The theoretical volume of hydrogen required for the conversion of the diyne to the diene can be calculated. The reaction should be stopped once two molar equivalents of hydrogen have been consumed. Alternatively, the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, filter the reaction mixture through a pad of Celite or a similar filter aid to remove the catalyst.
-
Rinse the filter pad with a small amount of the solvent.
-
Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound.
-
The crude product can be purified further by distillation or column chromatography if necessary.
Quantitative Data
The following table summarizes the expected outcomes and conditions for the selective hydrogenation of alkynes. The data for hex-3-yne with a modified P-2 Ni catalyst is included to provide an indication of the high stereoselectivity that can be achieved.
| Catalyst System | Substrate | Product | Yield (%) | cis:trans Ratio | Reference |
| P-2 Ni with Ethylenediamine | Hex-3-yne | cis-Hex-3-ene | >95 | 100:1 | [11] |
| P-2 Ni with Ethylenediamine | Hex-3-yne | cis-Hex-3-ene | >95 | 200:1 | [11] |
| P-2 Ni with Ethylenediamine | 1-Phenylpropyne | cis-1-Phenylpropene | >95 | ~200:1 | [11] |
Diagrams
Reaction Pathway
Caption: Synthesis of this compound from 1,8-nonadiyne.
Experimental Workflow
Caption: General workflow for catalytic hydrogenation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]
- 3. nbinno.com [nbinno.com]
- 4. reactionweb.io [reactionweb.io]
- 5. orgosolver.com [orgosolver.com]
- 6. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 7. Ch 9 : Alkynes + H2 [chem.ucalgary.ca]
- 8. quora.com [quora.com]
- 9. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
- 11. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
The Olefin Metathesis Approach to 1,8-Nonadiene: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of 1,8-nonadiene through olefin metathesis, a powerful and versatile catalytic reaction. The primary route discussed is the ethenolysis of a longer α,ω-diene, specifically 1,9-decadiene (B157367). This document details the underlying chemical principles, catalytic systems, and experimental parameters, offering a comprehensive resource for professionals in chemical research and pharmaceutical development.
Introduction to Olefin Metathesis
Olefin metathesis is a Nobel Prize-winning chemical reaction that involves the redistribution of alkene (olefin) fragments through the cleavage and regeneration of carbon-carbon double bonds.[1][2] This transformation is mediated by transition metal carbene catalysts, most notably those based on ruthenium and molybdenum.[3][4] The reaction's tolerance to a wide range of functional groups and its high efficiency have made it an invaluable tool in organic synthesis, polymer chemistry, and materials science.[4][5][6]
For the synthesis of α,ω-dienes such as this compound, the most relevant type of olefin metathesis is cross-metathesis, specifically ethenolysis. Ethenolysis is a cross-metathesis reaction with ethylene (B1197577), which serves to cleave internal double bonds and produce shorter-chain terminal olefins.[7][8]
Synthetic Pathway to this compound via Ethenolysis
The most direct olefin metathesis route to this compound is the ethenolysis of a readily available longer-chain α,ω-diene. The logical precursor for this transformation is 1,9-decadiene. In this reaction, 1,9-decadiene reacts with ethylene in the presence of a suitable metathesis catalyst. The catalytic cycle involves the formation of a metallacyclobutane intermediate, which then fragments to yield the desired this compound and propylene (B89431) as a volatile byproduct. The removal of propylene from the reaction mixture helps to drive the equilibrium towards the products.
Caption: General scheme for the synthesis of this compound via ethenolysis of 1,9-decadiene.
Catalytic Systems
The choice of catalyst is critical for a successful ethenolysis reaction. Ruthenium-based catalysts, particularly the Grubbs-type and Hoveyda-Grubbs-type catalysts, are widely employed due to their high activity, functional group tolerance, and stability.[3][9]
-
First-Generation Grubbs Catalyst ([RuCl₂(PCy₃)₂(CHPh)]) : This catalyst is a robust and versatile option for various metathesis reactions.
-
Second-Generation Grubbs Catalyst ([RuCl₂(IMesH₂)(PCy₃)(CHPh)]) : Featuring an N-heterocyclic carbene (NHC) ligand, this catalyst offers higher activity and stability compared to the first-generation catalyst.
-
Hoveyda-Grubbs Catalysts : These catalysts incorporate a chelating isopropoxystyrene ligand, which enhances their stability and allows for easier removal from the reaction mixture.
The selection of the specific catalyst will depend on the desired reaction kinetics, substrate purity, and cost considerations.
Experimental Protocols and Quantitative Data
While a specific, detailed experimental protocol for the synthesis of this compound via ethenolysis of 1,9-decadiene is not extensively reported in peer-reviewed literature, the following general procedure can be adapted from similar ethenolysis reactions of α,ω-dienes. The quantitative data presented in the table below is a representative compilation from various ethenolysis studies on analogous substrates, providing a baseline for process development.
General Experimental Protocol for Ethenolysis:
-
Reactor Setup: A high-pressure reactor equipped with a magnetic stirrer, gas inlet, and temperature control is purged with an inert gas (e.g., argon).
-
Solvent and Substrate Addition: Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane) and the substrate (1,9-decadiene) are added to the reactor.
-
Catalyst Introduction: The chosen ruthenium catalyst is added to the reactor under an inert atmosphere.
-
Reaction Execution: The reactor is pressurized with ethylene to the desired pressure and heated to the specified temperature. The reaction mixture is stirred for the designated time.
-
Reaction Quenching and Product Isolation: Upon completion, the reactor is cooled, and the pressure is carefully released. The reaction is quenched by adding an agent like ethyl vinyl ether. The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to isolate this compound.
Table 1: Representative Quantitative Data for Ethenolysis of α,ω-Dienes
| Parameter | Value |
| Substrate | 1,9-Decadiene |
| Catalyst | Second-Generation Grubbs Catalyst |
| Catalyst Loading | 0.05 - 0.5 mol% |
| Solvent | Toluene |
| Substrate Concentration | 0.1 - 1.0 M |
| Ethylene Pressure | 10 - 50 bar |
| Temperature | 40 - 80 °C |
| Reaction Time | 2 - 24 hours |
| Typical Yield of this compound | 70 - 90% |
| Selectivity | High (byproduct is primarily propylene) |
Note: These parameters should be optimized for each specific experimental setup to achieve the desired yield and purity.
Reaction Mechanism
The widely accepted mechanism for olefin metathesis, proposed by Yves Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Beyond olefins: new metathesis directions for synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reactivation of a Ruthenium-Based Olefin Metathesis Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 1,8-Nonadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 1,8-nonadiene (C₉H₁₆), a diolefin of interest in various chemical syntheses. The information presented herein includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols relevant for the acquisition of such spectra. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Quantitative Spectroscopic Data
The following tables summarize the essential spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.8 | m | 2H | H-2, H-8 |
| ~4.9-5.0 | m | 4H | H-1, H-9 |
| ~2.0 | m | 4H | H-3, H-7 |
| ~1.4 | m | 6H | H-4, H-5, H-6 |
Solvent: CDCl₃. The exact chemical shifts and coupling constants can vary slightly depending on the spectrometer and experimental conditions.
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~139 | C-2, C-8 |
| ~114 | C-1, C-9 |
| ~33.8 | C-3, C-7 |
| ~28.9 | C-4, C-6 |
| ~28.7 | C-5 |
Solvent: CDCl₃. Proton-decoupled spectrum.[1][2]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3077 | Strong | =C-H stretch (vinyl) |
| ~2925 | Strong | C-H stretch (alkane) |
| ~2854 | Strong | C-H stretch (alkane) |
| ~1641 | Medium | C=C stretch (alkene) |
| ~1460 | Medium | CH₂ bend |
| ~991 | Strong | =C-H bend (out-of-plane, trans) |
| ~909 | Strong | =C-H bend (out-of-plane, vinyl) |
Technique: Attenuated Total Reflectance (ATR) or neat liquid film between salt plates.[3][4]
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 124 | ~5 | [M]⁺ (Molecular Ion) |
| 95 | ~15 | [M - C₂H₅]⁺ |
| 81 | ~34 | [C₆H₉]⁺ |
| 67 | ~73 | [C₅H₇]⁺ |
| 54 | ~88 | [C₄H₆]⁺ |
| 55 | ~95 | [C₄H₇]⁺ |
| 41 | 100 | [C₃H₅]⁺ (Allyl cation) |
Technique: Electron Ionization (EI) at 70 eV.[5][6]
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for a liquid, volatile organic compound like this compound and can be adapted for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃), 99.8%+ D
-
NMR tube (5 mm diameter)
-
Pasteur pipette
-
Glass wool or syringe filter
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)
Procedure:
-
Sample Preparation:
-
In a small, clean, and dry vial, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.[7][8][9][10]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette or a syringe filter directly into the NMR tube.[7]
-
If using an internal standard, add a very small drop of TMS to the solution.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR:
-
Acquire a single scan to check the spectral width and receiver gain.
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Acquire 8-16 scans for a good signal-to-noise ratio.
-
Set the relaxation delay (D1) to 1-2 seconds.
-
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence.
-
Set a wider spectral width (e.g., 0 to 200 ppm).
-
Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2 seconds is generally sufficient.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale. For ¹H NMR, reference the residual CHCl₃ peak at 7.26 ppm. For ¹³C NMR, reference the CDCl₃ triplet at 77.16 ppm.[11]
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound.
Method: Attenuated Total Reflectance (ATR)
Materials:
-
This compound sample
-
FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Collect a background spectrum of the empty ATR crystal. This will subtract the absorbance from the air (CO₂ and H₂O) and the crystal itself.[12]
-
-
Sample Analysis:
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[12]
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Cleanup:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Clean the ATR crystal thoroughly with a solvent-moistened wipe after the measurement.[12]
-
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound.
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Materials:
-
This compound sample
-
Volatile solvent (e.g., dichloromethane (B109758) or hexane)
-
GC-MS instrument equipped with an autosampler
-
GC vial with a septum cap
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent.
-
Transfer the solution to a GC vial and seal it with a septum cap.
-
-
Instrument Setup and Data Acquisition:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Set to a temperature of ~250°C.
-
Column: Use a nonpolar capillary column (e.g., DB-5ms or equivalent).
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min to ensure separation from any impurities.[13][14]
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[14]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: Set to ~230°C.
-
Quadrupole Temperature: Set to ~150°C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.[15][16] The fragmentation of alkenes often involves allylic cleavage.[16][17]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. compoundchem.com [compoundchem.com]
- 3. This compound [webbook.nist.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C9H16 | CID 78612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. benchchem.com [benchchem.com]
- 12. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 13. mdpi.com [mdpi.com]
- 14. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
CAS number and molecular weight of 1,8-nonadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Nonadiene is a linear alpha,omega (α,ω)-diene, an organic compound featuring a nine-carbon chain with terminal double bonds. Its chemical structure makes it a valuable bifunctional monomer and starting material in various chemical transformations, most notably in polymerization reactions and as a building block in complex organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, key synthetic applications, and relevant experimental procedures.
Core Properties and Data
The fundamental properties of this compound are summarized below, providing essential data for its use in a laboratory or industrial setting.
| Property | Value |
| CAS Number | 4900-30-5[1][2][3][4] |
| Molecular Formula | C₉H₁₆[1][3][5] |
| Molecular Weight | 124.22 g/mol [1][3][5] |
| IUPAC Name | nona-1,8-diene[1] |
| Appearance | Colorless to almost colorless clear liquid[5][6] |
| Density | 0.743 g/mL at 25 °C[5][7] |
| Boiling Point | 141-143 °C[6][7] |
| Flash Point | 26 °C (79 °F)[5] |
| Refractive Index | 1.426 - 1.429 @ 20 °C[7][8] |
Key Synthetic Application: Acyclic Diene Metathesis (ADMET) Polymerization
A primary application of this compound in research is its use as a monomer in Acyclic Diene Metathesis (ADMET) polymerization. This step-growth condensation reaction utilizes olefin metathesis to form long-chain unsaturated polymers (polyenes) and a volatile byproduct, ethylene (B1197577) gas. The removal of ethylene drives the reaction to completion. This method is particularly valuable for synthesizing well-defined polymers. Subsequent hydrogenation of the resulting poly(heptenylene) can yield linear polyethylene.
The general workflow for this process is outlined in the diagram below.
Caption: Workflow for ADMET polymerization of this compound.
Experimental Protocols
Representative Protocol for ADMET Polymerization of this compound
This protocol is a representative example for the synthesis of poly(heptenylene) via ADMET polymerization using a Grubbs-type catalyst. All procedures should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Materials:
-
This compound (purified by distillation over CaH₂)
-
Grubbs' Catalyst (e.g., Grubbs' 1st or 2nd Generation)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or chlorobenzene)
-
Ethyl vinyl ether (for termination)
-
Methanol (for precipitation)
-
Schlenk flask or similar reaction vessel equipped with a magnetic stir bar and condenser
-
Vacuum line
Procedure:
-
Reactor Setup: In a glovebox, add the desired amount of Grubbs' catalyst to a dry Schlenk flask. A typical monomer-to-catalyst ratio is between 500:1 and 2000:1.
-
Monomer Addition: Remove the flask from the glovebox and connect it to a Schlenk line. Add the anhydrous, degassed solvent via cannula, followed by the purified this compound monomer.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) with vigorous stirring. Apply a vacuum to the flask to facilitate the removal of the ethylene byproduct, which will bubble out of the solution. The viscosity of the solution will increase as the polymerization proceeds.[9]
-
Monitoring: The reaction can be monitored by observing the increase in viscosity or by taking aliquots for analysis (e.g., GPC) to determine molecular weight growth.
-
Termination: Once the desired molecular weight is achieved or the reaction has proceeded for a sufficient time (e.g., 12-24 hours), cool the mixture to room temperature. Terminate the polymerization by adding a small excess of ethyl vinyl ether and stirring for 20-30 minutes.
-
Isolation and Purification: Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of stirred methanol.
-
Drying: Collect the precipitated polymer by filtration, wash with additional methanol, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Safety and Handling
This compound is a flammable liquid and vapor.[1][5] It can cause skin and eye irritation.[1][5] Standard safety precautions for handling flammable organic liquids should be strictly followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a flame-retardant lab coat.[5] Store in a cool, dry, well-ventilated area away from sources of ignition.
References
- 1. This compound | C9H16 | CID 78612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. This compound [webbook.nist.gov]
- 5. Buy this compound | 4900-30-5 [smolecule.com]
- 6. This compound | 4900-30-5 [chemicalbook.com]
- 7. This compound [stenutz.eu]
- 8. This compound, 4900-30-5 [thegoodscentscompany.com]
- 9. This compound | 4900-30-5 | Benchchem [benchchem.com]
A Technical Guide to 1,8-Nonadiene: Commercial Availability, Purity, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and purity of 1,8-nonadiene, a versatile α,ω-diene utilized in a variety of chemical syntheses. This document is intended to serve as a valuable resource for researchers and professionals in organic chemistry, polymer science, and drug development who are considering the use of this compound in their work.
Commercial Availability and Purity
This compound is readily available from a range of chemical suppliers in various quantities and purities. The most common purity level offered is greater than 98%, typically determined by gas chromatography (GC). Below is a summary of representative commercial sources for this compound. Please note that availability and pricing are subject to change and may vary by region.
| Supplier | Catalog Number | Purity | Available Quantities |
| TCI America | N0332 | >98.0% (GC) | 5 mL, 25 mL |
| Fisher Scientific | AC150812500 | 98.0+% | 5 mL |
| Smolecule | S773820 | In Stock (Purity not specified) | Not specified |
| Parchem | 4900-30-5 | Not specified | Global supplier |
| AN PharmaTech Co Ltd | 4900-30-5 | Not specified | Not specified |
| Career Henan Chemical Co | 4900-30-5 | 85.0-99.8% | Kilogram quantities |
| ChemicalBook | CB7254553 | Not specified | Various suppliers listed |
| AMI Scientific | TCI N0332-25ML | High-purity | 25 mL |
Note: This table is not exhaustive but represents a sample of commercially available options. It is recommended to contact suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for specific lot purity data.
A Certificate of Analysis is a critical document that provides lot-specific information on the purity and physical properties of the chemical. While a specific CoA for this compound is not publicly available, a typical CoA would include the compound's identity, lot number, appearance, and results from analytical tests such as GC, NMR, and potentially FT-IR, confirming its structure and purity.
Experimental Protocols
Purification of this compound
For applications requiring higher purity than commercially available, this compound can be further purified using standard laboratory techniques. The primary methods for purifying volatile, non-polar liquids like this compound are distillation and column chromatography.
2.1.1. Fractional Distillation under Inert Atmosphere
This method is effective for removing less volatile impurities.
-
Apparatus: A standard fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, a thermometer, and a heating mantle. The system should be assembled to allow for distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Procedure:
-
Charge the distillation flask with crude this compound and a magnetic stir bar. The flask should not be more than two-thirds full.
-
Assemble the distillation apparatus and ensure all joints are properly sealed.
-
Flush the system with an inert gas.
-
Begin gentle heating and stirring.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 141-143 °C at atmospheric pressure).[1] The exact boiling point will depend on the atmospheric pressure.
-
Monitor the purity of the collected fractions by GC analysis.
-
2.1.2. Purification by Column Chromatography
This technique is useful for removing polar impurities.
-
Stationary Phase: Silica (B1680970) gel (standard grade, 60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A non-polar solvent such as hexane (B92381) or petroleum ether.
-
Procedure:
-
Prepare a silica gel column in the chosen non-polar eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the non-polar solvent. As a non-polar compound, this compound will elute quickly.
-
Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC) with a suitable visualization agent (e.g., potassium permanganate (B83412) stain).
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent like hexane or pentane (B18724) (e.g., 1 mg/mL).
-
Create a series of dilutions for calibration if quantitative analysis is required.
-
-
GC Conditions (Typical):
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).
-
Determine the purity by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.
-
Applications in Synthesis: Reaction Protocols
This compound is a common substrate in various metal-catalyzed reactions, most notably in ring-closing metathesis (RCM) and acyclic diene metathesis (ADMET) polymerization.
General Protocol for Ring-Closing Metathesis (RCM)
RCM of this compound leads to the formation of cycloheptene (B1346976) and ethylene (B1197577) gas.
-
Materials:
-
This compound
-
A suitable olefin metathesis catalyst (e.g., Grubbs' first or second-generation catalyst).
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene).
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the Grubbs' catalyst in the anhydrous solvent in a Schlenk flask equipped with a reflux condenser.
-
Add a solution of this compound in the same solvent to the catalyst solution.
-
Heat the reaction mixture to reflux (typically 40-80 °C, depending on the solvent and catalyst) and monitor the reaction progress by TLC or GC. The reaction is driven forward by the removal of the volatile ethylene byproduct.
-
Upon completion, cool the reaction to room temperature.
-
The catalyst can be removed by passing the solution through a small plug of silica gel or by treatment with a suitable scavenger.
-
Remove the solvent under reduced pressure to yield the crude cycloheptene, which can be further purified by distillation.
-
General Protocol for Acyclic Diene Metathesis (ADMET) Polymerization
ADMET polymerization of this compound produces poly(this compound) and ethylene.
-
Materials:
-
Purified this compound.
-
A suitable ADMET catalyst (e.g., Schrock's molybdenum catalyst or Grubbs' catalyst).
-
High-vacuum reaction setup.
-
-
Procedure:
-
In an inert atmosphere, charge a reaction vessel with the purified this compound and the catalyst.
-
Heat the mixture under a high vacuum to facilitate the removal of ethylene, which drives the polymerization reaction to completion.
-
The reaction is typically run for several hours until the desired molecular weight is achieved, which can be monitored by techniques such as gel permeation chromatography (GPC).
-
Terminate the polymerization by exposing the reaction to air or by adding a quenching agent.
-
The resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol) followed by drying under vacuum.
-
Visualizations
Caption: Supply Chain and Quality Control Workflow for this compound.
Caption: General Experimental Workflow for a Reaction Using this compound.
References
Safety and Handling of 1,8-Nonadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. The information provided is based on publicly available data and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) from your chemical supplier before handling 1,8-nonadiene. All laboratory work should be conducted in accordance with established institutional safety protocols and under the supervision of qualified personnel.
Introduction
This compound (CAS No: 4900-30-5) is a linear di-olefin, a colorless liquid that serves as a versatile building block in organic synthesis and polymer chemistry.[1] Its two terminal double bonds make it a reactive precursor for a variety of chemical transformations. As with any reactive chemical, a comprehensive understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental work. This guide provides an in-depth overview of the safety and handling precautions for this compound, including its physicochemical properties, known hazards, recommended personal protective equipment, and emergency procedures.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.
-
Physical Hazards:
-
H226: Flammable liquid and vapor.[2]
-
-
Health Hazards:
Signal Word: Warning[2]
Pictograms:
-
Flame
-
Irritant
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆ | [1][2] |
| Molecular Weight | 124.22 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 141-143 °C | [1] |
| Melting Point | -70.83 °C (estimate) | [1] |
| Density | 0.74 g/mL at 25 °C | [1] |
| Vapor Pressure | 6.9 mmHg at 25 °C | [1] |
| Flash Point | 26 °C (79 °F) | [1] |
| Water Solubility | Insoluble | [3] |
Table 2: Fire and Explosion Hazard Data
| Parameter | Value | Source(s) |
| Flash Point | 26 °C (79 °F) | [1] |
| GHS Flammability Classification | Category 3 Flammable Liquid | [2] |
| Autoignition Temperature | Data not available | |
| Lower Flammability Limit (LEL) | Data not available | |
| Upper Flammability Limit (UEL) | Data not available | |
| Suitable Extinguishing Media | Carbon dioxide, dry chemical powder, foam. | |
| Unsuitable Extinguishing Media | Water jet may spread the fire. |
Table 3: Toxicological Data
| Endpoint | Value | Species | Route | Source(s) |
| Acute Oral Toxicity (LD50) | Data not available | |||
| Acute Inhalation Toxicity (LC50) | Data not available | |||
| Acute Dermal Toxicity (LD50) | Data not available | |||
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | Dermal | [2] | |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2) | Ocular | [2] | |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | Inhalation | [2] |
Experimental Protocols for Safe Handling
The following protocols are generalized for the safe handling of flammable and irritant liquids like this compound. These should be adapted to specific experimental setups and institutional guidelines.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following is a minimum requirement:
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are commonly used, but the specific glove material should be selected based on its resistance to this compound and the duration of contact. Consult the glove manufacturer's compatibility charts. For prolonged contact, consider wearing double gloves.
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned. Ensure sleeves are of sufficient length to prevent skin exposure.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[4] If work outside a fume hood is unavoidable, a respiratory protection program must be in place, and appropriate respirators should be used after a formal risk assessment.
Engineering Controls
-
Ventilation: All handling of this compound, including transfers, reactions, and distillations, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Ignition Sources: this compound is a flammable liquid. All potential ignition sources, including open flames, hot plates, and non-intrinsically safe electrical equipment, must be strictly excluded from the work area.
-
Static Discharge: Grounding and bonding should be used when transferring large volumes of this compound to prevent the buildup of static electricity, which can be an ignition source.[4]
Handling and Storage Protocol
-
Pre-Handling:
-
Read and understand the Safety Data Sheet (SDS) for this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest eyewash station, safety shower, and fire extinguisher.
-
-
Handling:
-
Dispense the required amount of this compound in the chemical fume hood.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapors.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.
-
Store in a tightly sealed, properly labeled container.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Flammable liquid storage cabinets are recommended.
-
Mandatory Visualizations
General Laboratory Workflow for Handling this compound
References
The Enigmatic Presence of 1,8-Nonadiene in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,8-Nonadiene, a volatile organic compound (VOC), has been identified as a natural product within the plant kingdom, specifically in Oryza sativa (rice).[1] Despite its confirmed presence, a comprehensive understanding of its distribution, concentration, and biosynthesis across different plant species remains largely unexplored. This technical guide synthesizes the current knowledge on the natural occurrence of this compound in plants, outlines detailed experimental protocols for its extraction and quantification, and proposes a putative biosynthetic pathway. This document aims to serve as a foundational resource for researchers investigating the biological significance and potential applications of this acyclic diene.
Natural Occurrence of this compound in Plants
The current scientific literature confirms the presence of this compound in Oryza sativa.[1] However, detailed quantitative data regarding its concentration in various tissues of Oryza sativa or its presence in other plant species is not yet available. This significant gap in knowledge presents a valuable opportunity for future research in the field of plant metabolomics.
Quantitative Data Summary
To date, no peer-reviewed studies have published quantitative data on the concentration of this compound in any plant species. The following table highlights this research gap and is intended to be populated as new data becomes available.
| Plant Species | Family | Tissue/Organ | Concentration (e.g., ng/g fresh weight) | Reference |
| Oryza sativa | Poaceae | Not Specified | Data Not Available | |
| [Future Discoveries] |
Experimental Protocols for the Analysis of this compound in Plant Tissues
The following protocols are adapted from established methods for the analysis of volatile organic compounds (VOCs) in plants and are proposed for the targeted analysis of this compound.
Sample Preparation
-
Tissue Collection: Collect fresh plant material (e.g., leaves, stems, roots, flowers) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Storage: Store the powdered tissue at -80°C in airtight containers until extraction.
Extraction: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and robust technique for the extraction of volatile and semi-volatile compounds from a sample matrix.
-
Sample Aliquoting: Accurately weigh a specific amount of the frozen plant powder (e.g., 100-500 mg) into a headspace vial (e.g., 20 mL).
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a C8-C10 alkane) to the vial for quantification purposes.
-
Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.
-
Extraction: Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.
-
Desorption: Retract the fiber and immediately introduce it into the heated injection port of a gas chromatograph for thermal desorption of the analytes.
Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the analytical technique of choice for the separation, identification, and quantification of volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of hydrocarbons like this compound.
-
Injector: Operate in splitless mode for high sensitivity. Set the injector temperature to facilitate the efficient desorption of analytes from the SPME fiber (e.g., 250°C).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 250°C at a rate of 20°C/minute.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/minute).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of this compound is characterized by a molecular ion peak at m/z 124 and characteristic fragmentation patterns.
-
Quantification: Quantify this compound using the internal standard method. Create a calibration curve by analyzing a series of standards of known concentrations. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Experimental Workflow
Putative Biosynthetic Pathway of this compound
The biosynthesis of acyclic hydrocarbons in plants is often linked to fatty acid metabolism. The following diagram illustrates a hypothetical pathway for the formation of this compound. This pathway is speculative and requires experimental validation.
Logical Relationship in this compound Research
The following diagram illustrates the logical progression of research required to fully elucidate the role of this compound in plants.
Future Directions
The study of this compound in plants is in its infancy. Future research should focus on:
-
Broadening the Scope: Screening a wide variety of plant species for the presence of this compound to understand its distribution in the plant kingdom.
-
Quantitative Studies: Performing detailed quantitative analysis to determine the concentration of this compound in different plant tissues and at various developmental stages.
-
Biosynthetic Pathway Elucidation: Utilizing techniques such as isotopic labeling and gene silencing to validate the proposed biosynthetic pathway and identify the enzymes involved.
-
Functional Analysis: Investigating the potential ecological roles of this compound, such as its involvement in plant defense, allelopathy, or as a signaling molecule.
Conclusion
While the confirmed natural occurrence of this compound in Oryza sativa is a crucial first step, this technical guide highlights the substantial research required to fully comprehend its significance in plant biology. The provided experimental protocols and conceptual frameworks are intended to facilitate and inspire future investigations into this intriguing, yet understudied, plant-derived volatile compound. The potential for discovering novel biological functions and applications underscores the importance of continued research in this area.
References
Thermochemical Profile of 1,8-Nonadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for 1,8-nonadiene (CAS RN: 4900-30-5). The information is compiled from various chemical databases and literature sources, offering a valuable resource for professionals in research and development. This document summarizes key quantitative data in structured tables, outlines the general experimental protocols for the determination of these properties, and provides visualizations of experimental workflows and conceptual relationships.
Quantitative Thermochemical Data
The following tables summarize the key thermochemical and physical properties of this compound. It is important to note that a significant portion of the available data is estimated or calculated based on methods such as the Joback method and group contribution methods, rather than direct experimental measurement.
Table 1: Enthalpy and Gibbs Free Energy Data for this compound
| Property | Value | Phase | Method | Source |
| Standard Enthalpy of Formation (ΔfH°) | 21.77 kJ/mol | Gas | Joback Calculated | [1] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 200.58 kJ/mol | Gas | Joback Calculated | [1] |
| Enthalpy of Vaporization (ΔvapH°) | 34.29 kJ/mol | Liquid to Gas | Joback Calculated | [1] |
| Enthalpy of Fusion (ΔfusH°) | 16.51 kJ/mol | Solid to Liquid | Joback Calculated | [1] |
Table 2: Heat Capacity and Entropy Data for this compound
| Property | Value | Phase | Temperature (K) | Method | Source |
| Ideal Gas Heat Capacity (Cp,gas) | Not specified | Gas | Varies | - | [1] |
| Heat capacity at saturation pressure | Not specified | Liquid in equilibrium with Gas | 250 to 578.592 | Critically Evaluated | [2] |
| Ideal Gas Entropy (S°) | Not specified | Gas | 200 to 1000 | Critically Evaluated | [2] |
| Entropy of Liquid in equilibrium with Gas | Not specified | Liquid | 250 to 578.592 | Critically Evaluated | [2] |
Table 3: Physical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Weight | 124.22 | g/mol | [1] |
| Boiling Point | 143 | °C | [3] |
| Density | 0.743 | g/mL | [3] |
| Molar Volume | 167.2 | mL/mol | [3] |
| Refractive Index | 1.427 | - | [3] |
| Vapor Pressure | 6.9 | mmHg (at 25°C) | [4] |
| Ionization Energy | 9.51 ± 0.02 | eV | [1] |
Experimental Protocols
Determination of Enthalpy of Combustion
The standard enthalpy of combustion is a fundamental thermochemical property, typically determined with high precision using bomb calorimetry.
Methodology: Oxygen Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of this compound (typically in a gelatin capsule for liquids) is placed in a crucible within a high-pressure vessel known as a "bomb." A fuse wire (e.g., iron or platinum) is positioned to be in contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen, typically to around 30 atm, to ensure complete combustion.
-
Calorimeter Assembly: The sealed bomb is placed in a well-insulated outer container (a Dewar vessel) filled with a precisely known mass of water. A high-precision thermometer and a stirrer are submerged in the water.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Calibration: The heat capacity of the calorimeter system (bomb, water, container, etc.) is determined in a separate experiment by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.
-
Calculation: The heat released by the combustion of the this compound sample is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid (from residual nitrogen in the bomb). From the heat of combustion at constant volume (ΔU), the enthalpy of combustion (ΔH) can be calculated.
Determination of Enthalpy of Vaporization
The enthalpy of vaporization, the energy required to transform a liquid into a gas, can be determined by various calorimetric and non-calorimetric methods.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in a volatile sample pan, which is then hermetically sealed. A small pinhole is made in the lid to allow for the controlled escape of vapor.
-
DSC Measurement: The sample pan and an empty reference pan are placed in the DSC instrument. The pans are heated at a constant rate.
-
Data Analysis: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. As the this compound boils, a large endothermic peak is observed in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of vaporization.
-
Calibration: The instrument is calibrated for temperature and enthalpy using standard materials with known melting points and enthalpies of fusion.
Determination of Heat Capacity
The heat capacity of a substance, the amount of heat required to raise its temperature by a specific amount, is a crucial temperature-dependent property.
Methodology: Adiabatic Calorimetry
-
Calorimeter Setup: A sample of this compound is placed in a sample container within a calorimeter that is carefully designed to be adiabatically shielded from the surroundings. This is often achieved using concentric vacuum jackets and temperature-controlled shields that are maintained at the same temperature as the sample container to prevent heat exchange.
-
Heating and Temperature Measurement: A known quantity of electrical energy is supplied to a heater within the sample container, causing a small increase in the temperature of the sample. The temperature change is measured with a high-precision thermometer.
-
Calculation: The heat capacity of the sample is calculated from the amount of electrical energy supplied and the resulting temperature rise, after accounting for the heat capacity of the sample container and any other components that are heated along with the sample. This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the generalized workflows for the experimental determination of key thermochemical properties.
Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.
Caption: Workflow for determining the enthalpy of vaporization using DSC.
Logical Relationships
The following diagram illustrates the relationship between key thermochemical properties for the combustion of this compound.
Caption: Hess's Law cycle for the combustion of this compound.
References
Methodological & Application
Application Notes and Protocols for the Acyclic Diene Metathesis (ADMET) of 1,8-Nonadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyclic Diene Metathesis (ADMET) is a powerful step-growth polymerization technique that utilizes olefin metathesis to synthesize unsaturated polymers and, following hydrogenation, precisely structured polyolefins. This method is particularly valuable for its tolerance of various functional groups and its ability to produce well-defined polymer architectures. The polymerization of α,ω-dienes, such as 1,8-nonadiene, proceeds via the liberation of ethylene (B1197577) gas, driving the reaction towards the formation of high molecular weight polymers. The resulting polymer from this compound is poly(heptenylene), which can be subsequently hydrogenated to produce a perfectly linear polyethylene-like material.
These unsaturated polymers and their saturated counterparts have potential applications in drug delivery, as scaffolds for tissue engineering, and in the development of novel biomaterials, owing to the potential for functionalization of the double bonds in the polymer backbone. This document provides detailed application notes and experimental protocols for the ADMET polymerization of this compound.
Reaction Principle
The ADMET polymerization of this compound is a self-metathesis reaction where the terminal vinyl groups of the monomer react to form a new internal double bond and release ethylene as a byproduct. The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs catalysts.
Caption: ADMET Polymerization of this compound.
Data Presentation
While specific experimental data for the ADMET polymerization of this compound is not extensively reported in the literature, the results are expected to be very similar to its close structural analog, 1,9-decadiene (B157367). The following tables summarize typical quantitative data obtained from the ADMET polymerization of α,ω-dienes using various Grubbs catalysts. This data can be used as a reference for expected outcomes with this compound.
Table 1: Comparison of Grubbs Catalysts for ADMET of α,ω-Dienes
| Catalyst | Generation | Key Features | Typical Monomer Conversion (%) | Typical Molecular Weight (Mn) ( g/mol ) | Typical Polydispersity Index (PDI) |
| Grubbs Catalyst® 1st Generation (G1) | First | Good functional group tolerance, lower activity. | 90-98 | 10,000 - 30,000 | 1.8 - 2.2 |
| Grubbs Catalyst® 2nd Generation (G2) | Second | High activity, broad substrate scope. | >98 | 30,000 - 100,000 | 1.6 - 2.0 |
| Hoveyda-Grubbs Catalyst® 2nd Generation (HG2) | Second | High stability and activity, allows for lower catalyst loading. | >98 | 50,000 - 150,000 | 1.5 - 1.9 |
Note: The molecular weight and PDI are highly dependent on reaction conditions such as temperature, reaction time, and the efficiency of ethylene removal.
Table 2: Expected Quantitative Data for ADMET of this compound
| Catalyst | Monomer:Catalyst Ratio | Temperature (°C) | Reaction Time (h) | Expected Mn ( g/mol ) | Expected M w ( g/mol ) | Expected PDI |
| G1 | 500:1 | 50 | 24 | 25,000 | 47,500 | 1.9 |
| G2 | 1000:1 | 60 | 12 | 70,000 | 126,000 | 1.8 |
| HG2 | 2000:1 | 60 | 8 | 110,000 | 187,000 | 1.7 |
Disclaimer: The data in Table 2 are estimations based on the performance of ADMET with 1,9-decadiene and should be considered as a starting point for optimization.
Experimental Protocols
Materials
-
This compound (monomer, >98%)
-
Grubbs Catalyst® (e.g., 1st, 2nd, or 3rd Generation, or Hoveyda-Grubbs catalysts)
-
Anhydrous solvent (e.g., toluene (B28343) or chlorobenzene)
-
Inert gas (Argon or Nitrogen)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (B129727) (for precipitation)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Vacuum line capable of reaching <100 mTorr
-
Inert atmosphere glovebox (recommended for catalyst handling)
Experimental Workflow
Caption: Experimental workflow for ADMET of this compound.
Detailed Methodology
-
Monomer Purification:
-
This compound should be purified to remove any impurities that may inhibit the catalyst. This can be achieved by passing the monomer through a column of activated basic alumina (B75360) and then degassing by several freeze-pump-thaw cycles.
-
Store the purified monomer under an inert atmosphere.
-
-
Reaction Setup:
-
In an inert atmosphere glovebox, add the desired Grubbs catalyst (e.g., G2 at a monomer-to-catalyst ratio of 1000:1) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Remove the flask from the glovebox and connect it to a Schlenk line.
-
Add the purified and degassed this compound to the flask via syringe under a positive pressure of inert gas.
-
If a solvent is used (e.g., anhydrous toluene, to make a 1 M solution), it should be added at this stage. Bulk polymerization (neat monomer) is also common.
-
-
Polymerization:
-
Connect the Schlenk flask to a high-vacuum line (<100 mTorr).
-
Begin vigorous stirring and heat the reaction mixture to the desired temperature (typically 50-80 °C).
-
The application of a dynamic vacuum is crucial to remove the ethylene byproduct, which drives the polymerization forward. The viscosity of the reaction mixture will increase as the polymerization progresses.
-
Allow the reaction to proceed for the desired amount of time (typically 4-24 hours).
-
-
Reaction Quenching:
-
After the desired time, cool the reaction mixture to room temperature and break the vacuum with an inert gas.
-
Add a small amount of ethyl vinyl ether (approximately 100 equivalents relative to the catalyst) to quench the catalyst and terminate the polymerization. Stir for 30 minutes at room temperature.
-
-
Polymer Isolation:
-
Dissolve the viscous polymer in a minimal amount of a suitable solvent like toluene or dichloromethane (B109758) if necessary.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
-
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the resulting poly(heptenylene). The disappearance of the terminal vinyl proton signals and the appearance of new internal olefinic proton signals are indicative of successful polymerization. The ratio of cis to trans double bonds can also be determined from the ¹H NMR spectrum.
-
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
GPC/SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. This analysis provides information on the efficiency of the polymerization and the distribution of polymer chain lengths.
-
Signaling Pathways and Logical Relationships
The success of the ADMET polymerization is governed by Le Chatelier's principle. The forward reaction (polymerization) is in equilibrium with the back reaction (depolymerization). The continuous removal of the volatile ethylene byproduct is essential to drive the equilibrium towards the formation of high molecular weight polymer.
Caption: Le Chatelier's Principle in ADMET Polymerization.
These application notes and protocols provide a comprehensive guide for the successful ADMET polymerization of this compound. Researchers are encouraged to optimize the reaction conditions to achieve the desired polymer properties for their specific applications.
Application Notes and Protocols for Ring-Closing Metathesis (RCM) of 1,8-Nonadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis for the formation of cyclic olefins from acyclic dienes. This technique has gained widespread use due to the development of well-defined, functional group-tolerant ruthenium catalysts, such as those developed by Grubbs and Hoveyda. The intramolecular cyclization of 1,8-nonadiene to cycloheptene (B1346976) serves as a classic example of RCM, driven by the formation of a stable cyclic alkene and the release of volatile ethylene (B1197577) gas.[1] This reaction is atom-economical and proceeds through a metallacyclobutane intermediate, as proposed in the widely accepted Chauvin mechanism.[1][2]
These application notes provide detailed protocols and relevant data for the successful ring-closing metathesis of this compound, utilizing commonly employed ruthenium catalysts. The information is intended to guide researchers in setting up, monitoring, and optimizing this important transformation.
Data Presentation
The efficiency of the ring-closing metathesis of this compound is influenced by several factors, including the choice of catalyst, catalyst loading, substrate concentration, solvent, and reaction temperature. The following tables summarize typical quantitative data for this reaction.
Table 1: Catalyst Performance in the RCM of this compound
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Grubbs Catalyst® 1st Generation | 1.0 - 5.0 | Dichloromethane (B109758) (DCM) | 25 - 45 | 85 - 95 | Slower initiation, sensitive to impurities. |
| Grubbs Catalyst® 2nd Generation | 0.5 - 2.0 | Dichloromethane (DCM) | 25 - 45 | > 95 | Higher activity and better functional group tolerance.[3][4] |
| Hoveyda-Grubbs Catalyst® 2nd Generation | 0.5 - 2.0 | Dichloromethane (DCM) or Toluene (B28343) | 25 - 60 | > 95 | More stable, slower initiation but good for challenging substrates.[5] |
Table 2: Influence of Reaction Parameters on RCM of this compound
| Parameter | Condition | Effect on Reaction |
| Concentration | High (e.g., > 0.1 M) | Favors intermolecular side reactions (oligomerization/polymerization). |
| Low (e.g., 0.01 - 0.05 M) | Favors intramolecular RCM, leading to higher yields of cycloheptene. | |
| Temperature | Room Temperature | Sufficient for highly active catalysts like Grubbs 2nd Gen. |
| Elevated (40-60 °C) | Can increase reaction rate but may also promote catalyst decomposition. | |
| Solvent | Dichloromethane (DCM) | Common solvent, good for solubilizing both substrate and catalyst. |
| Toluene | Can be used at higher temperatures. | |
| Benzotrifluoride (BTF) | A potential replacement for DCM, showing comparable or even higher reaction rates.[6] | |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the catalyst. |
Experimental Protocols
The following are detailed protocols for the ring-closing metathesis of this compound using second-generation Grubbs and Hoveyda-Grubbs catalysts.
Protocol 1: RCM of this compound using Grubbs Catalyst® 2nd Generation
Materials:
-
This compound (purified)
-
Grubbs Catalyst®, 2nd Generation[4]
-
Anhydrous dichloromethane (DCM)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane to achieve the desired concentration (typically 0.01-0.05 M).
-
Catalyst Addition: In a separate vial, dissolve Grubbs Catalyst®, 2nd Generation (0.01 eq, 1 mol%) in a small amount of anhydrous DCM.
-
Reaction Initiation: Add the catalyst solution to the stirred solution of this compound at room temperature.
-
Reaction Monitoring: The reaction can be monitored by TLC or GC-MS to follow the disappearance of the starting material and the formation of cycloheptene. The reaction is typically complete within 1-4 hours.
-
Reaction Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 20 minutes.
-
Workup: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to yield pure cycloheptene.
Protocol 2: RCM of this compound using Hoveyda-Grubbs Catalyst® 2nd Generation
Materials:
-
This compound (purified)
-
Hoveyda-Grubbs Catalyst®, 2nd Generation
-
Anhydrous dichloromethane (DCM) or toluene
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DCM or toluene to the desired concentration (e.g., 0.01-0.05 M).
-
Catalyst Addition: Add Hoveyda-Grubbs Catalyst®, 2nd Generation (0.01 eq, 1 mol%) directly to the reaction mixture as a solid or as a solution in a small amount of the reaction solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C. The more stable Hoveyda-Grubbs catalyst may require gentle heating to initiate efficiently.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Reaction Quenching and Workup: Follow the same quenching and workup procedure as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the ring-closing metathesis of this compound.
Catalytic Cycle of Ring-Closing Metathesis
Caption: The Chauvin mechanism for the ring-closing metathesis of this compound.
References
Application Notes and Protocols for the Acyclic Diene Metathesis (ADMET) Polymerization of 1,8-Nonadiene using Grubbs Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the acyclic diene metathesis (ADMET) polymerization of 1,8-nonadiene to produce poly(heptenylene), a versatile unsaturated polymer. The use of various generations of Grubbs catalysts allows for control over the polymerization process and the resulting polymer properties.
Introduction
Acyclic diene metathesis (ADMET) is a step-growth condensation polymerization that utilizes olefin metathesis to convert α,ω-dienes into unsaturated polymers and a small volatile byproduct, typically ethylene (B1197577).[1] The removal of ethylene from the reaction mixture drives the equilibrium towards the formation of high molecular weight polymer.[1][2] Grubbs catalysts, a family of ruthenium-based complexes, are highly effective and functional group tolerant catalysts for this transformation.[3] This document outlines the application of first, second, and third-generation Grubbs catalysts for the polymerization of this compound.
Catalyst Selection and Characteristics
The choice of Grubbs catalyst generation significantly impacts the polymerization due to differences in their activity, stability, and sensitivity to impurities.
-
First-Generation Grubbs Catalyst (G1): This catalyst is known for its good functional group tolerance but exhibits lower activity compared to later generations. It is often less prone to side reactions like olefin isomerization.
-
Second-Generation Grubbs Catalyst (G2): G2 displays significantly higher activity and a broader substrate scope. This increased reactivity can lead to higher molecular weight polymers in shorter reaction times. However, it can also be more susceptible to olefin isomerization, especially at elevated temperatures.
-
Third-Generation Grubbs Catalyst (G3): G3 catalysts are designed for fast initiation, which can be advantageous in achieving living polymerization characteristics, leading to polymers with low polydispersity.[4]
A comparison of the key features of each catalyst generation is presented in the table below.
| Catalyst Generation | Common Name | Key Features |
| First | Grubbs Catalyst® 1st Generation (G1) | Good functional group tolerance, lower activity. |
| Second | Grubbs Catalyst® 2nd Generation (G2) | High activity, broad substrate scope. |
| Third | Grubbs Catalyst® 3rd Generation (G3) | Fast initiation, suitable for living polymerization.[4] |
Data Presentation: Polymerization of this compound
The following table summarizes typical quantitative data obtained from the ADMET polymerization of this compound using different generations of Grubbs catalysts. The data is compiled from literature reports on the ADMET of similar α,ω-dienes and represents expected outcomes for this compound under optimized conditions.
| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Mn (kDa) | PDI | Yield (%) |
| G1 | 500:1 | 50 | 24 | 25 - 40 | 1.8 - 2.2 | > 90 |
| G2 | 1000:1 | 40 | 12 | 50 - 80 | 1.6 - 2.0 | > 95 |
| G3 | 1000:1 | 30 | 8 | 60 - 100 | 1.5 - 1.8 | > 95 |
Note: Mn = Number-average molecular weight, PDI = Polydispersity Index. These values are representative and can vary based on specific reaction conditions such as vacuum level, monomer purity, and solvent.
Experimental Protocols
The following are detailed protocols for the ADMET polymerization of this compound using Grubbs catalysts. These protocols should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Materials:
-
This compound (purified by passing through activated alumina (B75360) and degassed)
-
Grubbs Catalyst (First, Second, or Third Generation)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane)
-
Schlenk flask or reaction vessel equipped with a magnetic stir bar and a high-vacuum stopcock
-
Vacuum pump capable of reaching high vacuum (<50 mTorr)
-
Inert gas supply (Argon or Nitrogen)
Protocol 1: Polymerization using First-Generation Grubbs Catalyst (G1)
-
Monomer and Catalyst Preparation: In a glovebox, add this compound (e.g., 1.24 g, 10 mmol) to a Schlenk flask. In a separate vial, dissolve Grubbs Catalyst G1 (e.g., 16.5 mg, 0.02 mmol, for a 500:1 monomer-to-catalyst ratio) in a minimal amount of anhydrous, degassed toluene (e.g., 1-2 mL).
-
Reaction Setup: Transfer the catalyst solution to the Schlenk flask containing the monomer.
-
Polymerization: Connect the Schlenk flask to a high-vacuum line and open the stopcock to apply a dynamic vacuum. The reaction mixture will bubble as ethylene is evolved.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at 50 °C for 24 hours under dynamic vacuum. The viscosity of the mixture will increase as the polymerization progresses. After the reaction is complete, cool the flask to room temperature and break the vacuum with an inert gas. Dissolve the polymer in a suitable solvent (e.g., toluene) and precipitate it into a large volume of methanol.
-
Purification: Filter the precipitated polymer and wash it with methanol. Dry the polymer under vacuum to a constant weight.
Protocol 2: Polymerization using Second-Generation Grubbs Catalyst (G2)
-
Monomer and Catalyst Preparation: In a glovebox, add this compound (e.g., 1.24 g, 10 mmol) to a Schlenk flask. In a separate vial, dissolve Grubbs Catalyst G2 (e.g., 8.5 mg, 0.01 mmol, for a 1000:1 monomer-to-catalyst ratio) in a minimal amount of anhydrous, degassed dichloromethane (B109758) (e.g., 1-2 mL).
-
Reaction Setup: Transfer the catalyst solution to the Schlenk flask containing the monomer.
-
Polymerization: Connect the Schlenk flask to a high-vacuum line and apply a dynamic vacuum.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at 40 °C for 12 hours under dynamic vacuum. As the viscosity increases, you may need to increase the stirring speed. After the reaction, cool the flask, break the vacuum with an inert gas, dissolve the polymer in toluene, and precipitate in methanol.
-
Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Protocol 3: Polymerization using Third-Generation Grubbs Catalyst (G3)
-
Monomer and Catalyst Preparation: In a glovebox, add this compound (e.g., 1.24 g, 10 mmol) to a Schlenk flask. In a separate vial, dissolve Grubbs Catalyst G3 (e.g., 9.0 mg, 0.01 mmol, for a 1000:1 monomer-to-catalyst ratio) in anhydrous, degassed dichloromethane (e.g., 1-2 mL).
-
Reaction Setup: Add the catalyst solution to the monomer in the Schlenk flask.
-
Polymerization: Connect the flask to a high-vacuum line and apply a dynamic vacuum.
-
Reaction Monitoring and Work-up: Stir the reaction at 30 °C for 8 hours under dynamic vacuum. The reaction is typically faster with G3. After completion, dissolve the viscous polymer in toluene and precipitate in methanol.
-
Purification: Filter the polymer, wash with fresh methanol, and dry under high vacuum.
Visualizations
ADMET Polymerization Mechanism
The following diagram illustrates the catalytic cycle for the ADMET polymerization of this compound initiated by a Grubbs catalyst. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, with the continuous removal of ethylene driving the formation of the polymer chain.
Caption: Catalytic cycle of ADMET polymerization.
Experimental Workflow
This diagram outlines the general workflow for the ADMET polymerization of this compound.
Caption: Experimental workflow for ADMET.
References
Application Notes and Protocols: Hoveyda-Grubbs Catalyst in 1,8-Nonadiene Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hoveyda-Grubbs catalysts in reactions involving 1,8-nonadiene, with a primary focus on Ring-Closing Metathesis (RCM). The protocols and data presented are intended to serve as a foundational guide for laboratory applications.
Introduction to Hoveyda-Grubbs Catalysts
Hoveyda-Grubbs catalysts are a class of ruthenium-based olefin metathesis catalysts renowned for their stability and high activity.[1][2] A key feature of these catalysts is the presence of a chelating isopropoxybenzylidene ligand, which contributes to their enhanced stability in air and tolerance to various functional groups.[1][3] The second-generation Hoveyda-Grubbs catalyst, which incorporates an N-heterocyclic carbene (NHC) ligand, offers superior reactivity compared to its first-generation counterpart and is widely used in the synthesis of complex molecules.[4][5] These catalysts are particularly effective in Ring-Closing Metathesis (RCM), a powerful reaction for the formation of cyclic compounds from acyclic dienes.[6][7]
Application in this compound Reactions
This compound is a simple, unfunctionalized α,ω-diene that can undergo intramolecular Ring-Closing Metathesis (RCM) to form cycloheptene (B1346976) and ethylene (B1197577) gas as a byproduct. This reaction serves as a model system for understanding catalyst activity and optimizing reaction conditions for more complex substrates.
Ring-Closing Metathesis (RCM) of this compound
The RCM of this compound is an equilibrium-driven reaction. The removal of the volatile ethylene byproduct is crucial to drive the reaction towards the formation of the desired cycloheptene product.[8] Second-generation Hoveyda-Grubbs catalysts are highly efficient for this transformation, often requiring low catalyst loadings and proceeding under mild reaction conditions.[9]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the RCM of this compound and similar dienes using second-generation Hoveyda-Grubbs catalysts.
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Hoveyda-Grubbs 2nd Gen. | 0.5 - 2.0 | Dichloromethane (B109758) | 0.1 | 25 | 0.17 | High | [7] |
| N,N-diallyl-4-methylbenzenesulfonamide | Hoveyda-Grubbs 2nd Gen. | 0.5 | Dichloromethane | 0.1 | 25 | 0.17 | >95 | [7] |
| Diethyldiallylmalonate | Hoveyda-Grubbs 2nd Gen. | ~0.5 | Tetrahydrofuran | 0.033 | 25 | 0.33 | >95 | [10] |
Experimental Protocols
Protocol 1: Ring-Closing Metathesis of this compound
This protocol describes a general procedure for the RCM of this compound using a second-generation Hoveyda-Grubbs catalyst.
Materials:
-
This compound (purified by passing through a plug of activated alumina)
-
Hoveyda-Grubbs second-generation catalyst
-
Anhydrous, degassed dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere techniques (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
TLC plates for reaction monitoring
Procedure:
-
Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Solvent and Substrate Addition: To the flask, add anhydrous, degassed dichloromethane (to achieve a final concentration of 0.1 M). Add this compound to the solvent.
-
Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes to ensure the removal of dissolved oxygen and to facilitate the subsequent removal of ethylene.
-
Catalyst Addition: Under a positive flow of inert gas, add the Hoveyda-Grubbs second-generation catalyst (e.g., 1 mol%).
-
Reaction: Stir the reaction mixture at room temperature (approximately 25°C). The reaction can be gently heated (e.g., to 40°C) to increase the rate if necessary.[8] A continuous slow stream of inert gas can be passed over the reaction mixture to effectively remove the ethylene byproduct.[8]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Catalytic cycle for the Ring-Closing Metathesis of this compound.
Caption: Experimental workflow for the RCM of this compound.
Caption: Metathesis reactions possible with this compound.
References
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. rcr.colab.ws [rcr.colab.ws]
- 3. sigaa.ufpi.br [sigaa.ufpi.br]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. React App [pmc.umicore.com]
- 9. Key processes in ruthenium-catalysed olefin metathesis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02515F [pubs.rsc.org]
- 10. Design of Heterogeneous Hoveyda–Grubbs Second-Generation Catalyst–Lipase Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ziegler-Natta Polymerization of 1,8-Nonadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the polymerization of the non-conjugated diene, 1,8-nonadiene, using Ziegler-Natta catalysts. The information is intended to be a foundational guide for synthesizing poly(this compound), a polymer with potential applications in advanced materials and drug delivery systems due to the possibility of introducing functional groups through its pendant vinyl moieties.
Introduction
Ziegler-Natta catalysts, typically comprising a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum cocatalyst (e.g., triethylaluminum (B1256330) or triisobutylaluminum), are highly effective for the polymerization of α-olefins and dienes.[1] The polymerization of non-conjugated α,ω-dienes like this compound is of particular interest as it can proceed through two main pathways: cyclopolymerization, leading to the formation of cyclic repeating units within the polymer backbone, and linear polymerization, resulting in a polymer with pendant vinyl groups. These pendant functionalities offer reactive sites for post-polymerization modification, allowing for the tailoring of polymer properties for specific applications.
The polymerization is expected to follow a coordination polymerization mechanism, such as the Cossee-Arlman mechanism, where the monomer inserts into the growing polymer chain at the transition metal active center.[1][2] The ratio of cyclization to linear propagation is influenced by factors such as the catalyst system, monomer concentration, and polymerization temperature.
Data Presentation
Due to the limited availability of specific quantitative data for the homopolymerization of this compound, the following table summarizes typical results obtained from the Ziegler-Natta copolymerization of ethylene (B1197577) with 1,9-decadiene, a structurally similar non-conjugated diene. This data can serve as a valuable benchmark for expected outcomes in this compound polymerization.[2]
Table 1: Benchmark Data from Ziegler-Natta Copolymerization of Ethylene with 1,9-Decadiene
| Entry | 1,9-Decadiene Feed (mol/L) | Catalyst Activity (10^5 g mol Ti-1 h-1) | Mw (10^5 g/mol ) | PDI (Mw/Mn) | Pendant Vinyl Groups (mol %) |
| 1 | 0.04 | 4.8 | 2.5 | 4.1 | 0.05 |
| 2 | 0.09 | 5.5 | 2.1 | 4.5 | 0.12 |
| 3 | 0.13 | 6.1 | 1.8 | 5.2 | 0.21 |
Data extrapolated from a similar system and should be considered as a reference.[2]
Experimental Protocols
Safety Precautions: Ziegler-Natta catalysts and cocatalysts, especially organoaluminum compounds, are highly pyrophoric and react violently with water and air. All manipulations must be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Titanium tetrachloride is corrosive and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.
Protocol 1: Preparation of a Supported Ziegler-Natta Catalyst
This protocol describes a general procedure for preparing a supported Ziegler-Natta catalyst.
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Titanium Tetrachloride (TiCl₄)
-
Anhydrous Hexane (B92381)
-
Internal Donor (e.g., 9,9-bis(methoxymethyl)fluorene)
Procedure:
-
Support Preparation: Ball-mill anhydrous MgCl₂ to increase its surface area.
-
Impregnation: Suspend the activated MgCl₂ in anhydrous hexane under an inert atmosphere in a Schlenk flask.
-
Add a solution of the internal donor in hexane to the stirred suspension.
-
Titanation: Add a solution of TiCl₄ in hexane dropwise to the stirred suspension at room temperature.
-
Heat the mixture (e.g., to 60-80 °C) and stir for several hours.[2]
-
Washing: Allow the solid catalyst to settle, and then decant the supernatant. Wash the catalyst multiple times with anhydrous hexane to remove unreacted TiCl₄ and other soluble byproducts.
-
Drying: Dry the final catalyst under a stream of inert gas or in a vacuum to obtain a free-flowing powder.[2]
Protocol 2: Polymerization of this compound
Materials:
-
This compound (purified and dried)
-
Prepared Ziegler-Natta Catalyst
-
Cocatalyst (e.g., Triethylaluminum (TEAl) or Triisobutylaluminum (TIBA))
-
Anhydrous Hexane or Toluene
-
Quenching Agent (e.g., acidified ethanol)
Procedure:
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, temperature control, and an inert gas inlet. Thoroughly dry the reactor and purge with nitrogen or argon.
-
Solvent and Cocatalyst Addition: Add anhydrous hexane (or toluene) to the reactor, followed by the desired amount of cocatalyst solution (e.g., TEAl). The Al/Ti molar ratio is a critical parameter and should be optimized; ratios from 20 to 200 are common starting points.[3][4]
-
Monomer Addition: Add the purified this compound to the reactor.
-
Initiation: Suspend the prepared Ziegler-Natta catalyst in a small amount of anhydrous hexane and inject it into the reactor to initiate the polymerization.
-
Polymerization: Stir the reaction mixture at a constant temperature (e.g., 50-80 °C) for the desired reaction time (e.g., 1-4 hours).[2]
-
Termination: Terminate the polymerization by adding an excess of the quenching agent (e.g., ethanol (B145695) containing a small amount of hydrochloric acid).
-
Product Isolation: The polymer will precipitate upon the addition of the quenching agent. Collect the solid polymer by filtration.
-
Wash the polymer thoroughly with ethanol and water to remove catalyst residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.[2]
Protocol 3: Characterization of Poly(this compound)
The resulting polymer should be characterized to determine its structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the polymer structure and identify the presence and quantity of pendant vinyl groups. Characteristic signals for the protons of a terminal vinyl group are expected around 4.9 ppm (-C=CH₂) and 5.8 ppm (-CH=CH₂).[5]
-
¹³C NMR: To provide detailed information about the polymer microstructure, including the extent of cyclization and the nature of the repeating units.[2]
-
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting point (Tm).
Mandatory Visualizations
Caption: Experimental workflow for Ziegler-Natta polymerization of this compound.
Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessing 1,9-Decadiene/Ethylene Copolymerization with Ziegler–Natta Catalyst to Access Long Chain-Branched Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Copolymerization of 1,8-Nonadiene with Ethylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the copolymerization of ethylene (B1197577) with the non-conjugated α,ω-diene, 1,8-nonadiene. This process allows for the introduction of pendant vinyl groups and the potential for long-chain branching or crosslinking in the polyethylene (B3416737) backbone, thereby modifying its physical and mechanical properties. The methodologies described are primarily based on Ziegler-Natta and metallocene catalysis, which are standard techniques in polyolefin synthesis.
Introduction
The incorporation of α,ω-dienes, such as this compound, into a polyethylene chain via copolymerization is a strategic approach to produce branched polyethylene.[1] One of the double bonds of the diene is incorporated into the growing polymer chain, leaving the other as a pendant vinyl group. This pendant group can then be incorporated into another growing chain, leading to the formation of long-chain branches or crosslinked networks. The extent of branching and crosslinking can be controlled by polymerization conditions and the concentration of the diene.[2] These structural modifications significantly impact the polymer's melt strength, processability, and solid-state properties, making it suitable for a wide range of applications.
Ziegler-Natta catalysts, typically based on titanium compounds supported on magnesium chloride, and metallocene catalysts, such as zirconocene (B1252598) complexes activated by methylaluminoxane (B55162) (MAO), are commonly employed for this type of copolymerization.[1][2] The choice of catalyst system has a profound effect on the copolymer's microstructure, molecular weight, and comonomer incorporation.
Key Applications
-
Modified Polyethylene Resins: Introduction of long-chain branches can improve the melt processability of polyethylene.[1]
-
Elastomeric Materials: Higher incorporation of the diene can lead to crosslinked, elastomeric materials.
-
Functionalized Polymers: The pendant vinyl groups can be used for post-polymerization modification and grafting.
Experimental Protocols
The following protocols are generalized procedures for the copolymerization of ethylene and this compound using common catalyst systems. Researchers should optimize these conditions based on their specific equipment and desired polymer properties.
Protocol 1: Copolymerization using a Ziegler-Natta Catalyst System
This protocol describes a slurry-phase copolymerization using a titanium-based Ziegler-Natta catalyst.
Materials:
-
High-purity ethylene gas
-
This compound (purified by passing through activated alumina)
-
Anhydrous heptane (B126788) or hexane (B92381) (polymerization-grade)
-
Ziegler-Natta catalyst (e.g., MgCl₂/TiCl₄-based catalyst)
-
Cocatalyst: Triethylaluminum (TEA) or Triisobutylaluminum (TIBA) solution in heptane/hexane
-
Pressurized polymerization reactor equipped with a stirrer, temperature control, and gas inlet/outlet.
Procedure:
-
Reactor Preparation: Thoroughly dry and purge the polymerization reactor with high-purity nitrogen to remove all traces of oxygen and moisture.
-
Solvent and Comonomer Addition: Introduce 250 mL of anhydrous heptane into the reactor.[3] Add the desired amount of this compound.
-
Cocatalyst Addition: Add the cocatalyst solution (e.g., 4.8 mmol L⁻¹ TIBA) to the reactor and stir.[3]
-
Pressurization and Temperature Control: Pressurize the reactor with ethylene to the desired pressure (e.g., 6 bar) and bring the reactor to the target polymerization temperature (e.g., 80°C).[3]
-
Catalyst Injection: Suspend the Ziegler-Natta catalyst in a small amount of anhydrous heptane and inject it into the reactor to initiate the polymerization.
-
Polymerization: Maintain a constant ethylene pressure and temperature for the desired reaction time (e.g., 1-2 hours).[3] Monitor the ethylene consumption to track the polymerization rate.
-
Termination: Stop the ethylene flow and vent the reactor. Quench the reaction by adding a small amount of acidified ethanol.
-
Polymer Isolation: Precipitate the polymer in a large volume of ethanol. Filter the polymer, wash it with ethanol, and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
Protocol 2: Copolymerization using a Metallocene Catalyst System
This protocol outlines a solution-phase copolymerization using a metallocene catalyst, which typically yields copolymers with a more uniform comonomer distribution.
Materials:
-
High-purity ethylene gas
-
This compound (purified)
-
Anhydrous toluene (B28343) (polymerization-grade)
-
Metallocene catalyst (e.g., Cp₂ZrCl₂)
-
Cocatalyst: Methylaluminoxane (MAO) solution in toluene
-
Pressurized polymerization reactor.
Procedure:
-
Reactor Preparation: Ensure the reactor is meticulously dried and purged with nitrogen.
-
Solvent and Cocatalyst: Add toluene to the reactor, followed by the MAO solution.
-
Comonomer Addition: Introduce the desired amount of this compound into the reactor.
-
Pressurization and Temperature Control: Heat the reactor to the desired temperature (e.g., 80-90°C) and pressurize with ethylene (e.g., 0.5 bar).[2]
-
Catalyst Injection: Dissolve the metallocene catalyst in a small amount of toluene and inject it into the reactor to start the polymerization.
-
Polymerization: Maintain constant temperature and ethylene pressure for the specified duration (e.g., 1 hour).[2]
-
Termination and Isolation: Terminate the reaction by adding acidified ethanol. Precipitate, filter, wash, and dry the resulting polymer as described in Protocol 1.
Data Presentation
The following tables summarize typical data obtained from ethylene/α,ω-diene copolymerization experiments. The data for 1,9-decadiene (B157367) is presented as a close analog to this compound.
Table 1: Effect of 1,9-Decadiene Feed on Ethylene Copolymerization with a Ziegler-Natta Catalyst
| Run | 1,9-Decadiene Feed (mol/L) | Catalyst Activity (10⁶ g mol⁻¹ Ti h⁻¹) | Mₙ ( g/mol ) | Mₙ/Mₙ | Pendant Vinyls (mol %) |
| 1 | 0 | - | - | - | 0 |
| 2 | 0.03 | - | - | - | <0.1 |
| 3 | 0.06 | - | - | - | <0.1 |
| 4 | 0.13 | >6.0 | decreased | - | - |
Data adapted from a study on 1,9-decadiene/ethylene copolymerization.[1] Exact numerical values for Mₙ and Mₙ/Mₙ were not provided in the summary but a decreasing trend in molecular weight was noted.[1]
Table 2: Polymerization Conditions and Properties of Ethylene/1,7-Octadiene Copolymers with a Metallocene Catalyst
| Polymerization Temperature (°C) | Diene Incorporation (mol %) | Degree of Crosslinking |
| 20 - 65 | - | Nearly total |
| 80 | >3 | <10% |
Data adapted from a study on 1,7-octadiene/ethylene copolymerization.[2] This illustrates the significant effect of temperature on crosslinking.
Visualizations
Reaction Scheme
References
Synthesis of Functionalized Polymers Using 1,8-Nonadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized polymers derived from 1,8-nonadiene. The primary methods covered are Acyclic Diene Metathesis (ADMET) polymerization to create a poly(this compound) backbone and subsequent post-polymerization functionalization via the thiol-ene "click" reaction. These techniques offer a versatile platform for creating polymers with tailored functionalities for a range of applications, including the development of novel drug delivery systems.
Acyclic Diene Metathesis (ADMET) Polymerization of this compound
ADMET is a step-growth condensation polymerization that utilizes an olefin metathesis catalyst to polymerize α,ω-dienes, such as this compound.[1] The reaction is driven forward by the removal of a volatile small molecule, typically ethylene (B1197577).[2] This method is advantageous for creating well-defined, unsaturated polymers that can be further modified.
Quantitative Data Summary for ADMET of α,ω-Dienes
| Monomer | Catalyst (mol%) | [M]/[C] Ratio | Temperature (°C) | Time (h) | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) | Reference |
| 1,5-Hexadiene | Grubbs 1st Gen. | 1000:1 | 25 | 24 | 28,000 (Mₙ) | ~2.0 | [2] |
| 1,9-Decadiene | Grubbs 1st Gen. | 1000:1 | 25 | 24 | 108,000 (Mₙ) | >2.0 | [2] |
| Bis(undec-10-enoate) with Isosorbide | Grubbs 2nd Gen. (1.0) | 100:1 | 70-100 | 5 | 4,400-8,400 | 1.56-1.77 | [3][4] |
| Dianhydro-D-glucityl bis(undec-10-enoate) | Hoveyda-Grubbs 2nd Gen. | 100:1 | 50 | 24 | 15,900 | - |
Note: The molecular weight and polydispersity index (PDI) are highly dependent on monomer purity, catalyst activity, and the efficiency of ethylene removal.
Experimental Protocol: ADMET Polymerization of this compound
This protocol is a generalized procedure based on established methods for ADMET polymerization of α,ω-dienes. Optimization of specific parameters may be required to achieve desired polymer characteristics.
Materials:
-
This compound (high purity, >98%)
-
Grubbs Catalyst® (e.g., 1st or 2nd Generation)
-
Anhydrous, degassed toluene (B28343) or solvent-free (neat)
-
Schlenk flask or similar reaction vessel equipped with a magnetic stir bar and a high-vacuum stopcock
-
Vacuum pump capable of reaching <100 mTorr
-
Inert gas supply (Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Purification: Purify this compound by passing it through a column of activated basic alumina (B75360) and degassing with argon for at least 30 minutes.
-
Reactor Setup: Thoroughly dry the Schlenk flask under vacuum and backfill with an inert gas.
-
Catalyst Addition: Under a positive flow of inert gas, add the desired amount of Grubbs catalyst to the Schlenk flask. A typical monomer-to-catalyst ratio ([M]/[C]) is between 250:1 and 1000:1.
-
Monomer Addition: Transfer the purified and degassed this compound to the Schlenk flask containing the catalyst via a gas-tight syringe or cannula. If using a solvent, add it at this stage.
-
Polymerization:
-
Connect the flask to a high-vacuum line.
-
Begin stirring the reaction mixture.
-
Gradually apply a dynamic vacuum to the system to facilitate the removal of the ethylene byproduct.
-
The reaction temperature can be maintained between room temperature and 80°C, depending on the catalyst used and the desired reaction rate.
-
Monitor the reaction progress by observing the increase in viscosity of the reaction mixture.
-
-
Termination: After the desired reaction time (typically several hours to overnight), cool the reaction to room temperature and break the vacuum with an inert gas. Quench the reaction by adding a few drops of ethyl vinyl ether.
-
Polymer Isolation: Dissolve the viscous polymer in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane). Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent (e.g., methanol).
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and determine the cis/trans ratio of the internal double bonds.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the polymer.
Post-Polymerization Functionalization via Thiol-Ene Reaction
The internal double bonds of the poly(this compound) backbone are amenable to post-polymerization modification. The thiol-ene "click" reaction is a highly efficient and versatile method for introducing a wide range of functional groups under mild conditions.[5] This reaction proceeds via a radical-mediated addition of a thiol to an alkene.
Experimental Protocol: Thiol-Ene Functionalization of Poly(this compound)
This protocol outlines a general procedure for the thiol-ene modification of the synthesized poly(this compound).
Materials:
-
Poly(this compound)
-
Functional thiol (e.g., 1-thioglycerol for hydroxyl functionality, mercaptoacetic acid for carboxyl functionality)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) or thermal initiator (e.g., azobisisobutyronitrile, AIBN)
-
Anhydrous, degassed solvent (e.g., THF or dichloromethane)
-
UV lamp (for photoinitiation) or heating mantle (for thermal initiation)
-
Reaction vessel (e.g., quartz tube for photoinitiation or Schlenk flask for thermal initiation)
Procedure:
-
Dissolution: Dissolve the poly(this compound) in the chosen solvent in the reaction vessel.
-
Reagent Addition: Add the functional thiol in a desired molar excess relative to the double bonds in the polymer backbone. Then, add the initiator (typically 1-5 mol% relative to the thiol).
-
Degassing: Degas the solution by bubbling with an inert gas for at least 20 minutes.
-
Reaction Initiation:
-
Photoinitiation: Irradiate the solution with a UV lamp at room temperature for a specified time (typically 1-4 hours).
-
Thermal Initiation: Heat the solution to a specified temperature (e.g., 60-80°C) for a specified time.
-
-
Polymer Isolation: After the reaction is complete, precipitate the functionalized polymer in a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Purification and Drying: Wash the precipitated polymer multiple times to remove unreacted thiol and initiator. Dry the purified polymer under vacuum to a constant weight.
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the addition of the functional group and determine the degree of functionalization.
-
FTIR Spectroscopy: To identify the new functional groups in the polymer.
-
GPC: To assess any changes in the molecular weight distribution after modification.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of functionalized polymers from this compound.
Hypothetical Signaling Pathway: Cellular Uptake of a Functionalized Polymer-Based Drug Delivery System
Functionalized polymers can be designed to form nanoparticles or micelles for drug delivery. The cellular uptake of such nanocarriers often proceeds via endocytosis.[6][7] The following diagram illustrates a hypothetical pathway for the cellular uptake of a drug-loaded nanocarrier constructed from a functionalized poly(this compound) derivative, targeting a cancer cell.
Biocompatibility and Safety Considerations
For applications in drug development, the biocompatibility of the synthesized polymers is of paramount importance. Polyolefins, the saturated analogues of polymers like poly(this compound), are generally considered to be biocompatible.[8] However, the introduction of functional groups and any residual catalyst or reagents can influence the material's interaction with biological systems. Therefore, comprehensive biocompatibility and cytotoxicity studies are essential. These may include in vitro assays using relevant cell lines and in vivo studies to assess systemic toxicity, immunogenicity, and local tissue response.[9]
Disclaimer
The experimental protocols provided are generalized and intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines. The specific performance and characteristics of the synthesized polymers will depend on the purity of the reagents, the precise reaction conditions, and the analytical methods used for characterization.
References
- 1. How To Do An Acyclic Diene Metathesis Reaction - Advanced Science News [advancedsciencenews.com]
- 2. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis and characterization of multifunctional hybrid-polymeric nanoparticles for drug delivery and multimodal imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 6. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Delivery with Polymeric Nanocarriers-Cellular Uptake Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mrs-j.org [mrs-j.org]
- 9. researchgate.net [researchgate.net]
Application Note and Experimental Protocols for ADMET Profiling of 1,8-Nonadiene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,8-Nonadiene is a volatile, flammable liquid hydrocarbon with potential applications in various chemical syntheses, including acyclic diene metathesis (ADMET) polymerization. As with any chemical entity intended for novel applications, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for safety assessment and potential future development. This document provides a comprehensive set of experimental protocols to guide researchers in the in vitro and in vivo ADMET characterization of this compound. The protocols are based on established methodologies for volatile organic compounds (VOCs) and are designed to be adaptable to standard laboratory settings.
General Handling and Safety Precautions
This compound is classified as a flammable liquid and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.
Experimental Protocols
Absorption
3.1.1. In Vitro Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound.
-
Cell Culture: Caco-2 cells are cultured on semi-permeable inserts to form a monolayer that mimics the intestinal barrier. This typically takes around 21 days.
-
Assay Procedure:
-
The integrity of the Caco-2 cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
The test compound, this compound, is added to the apical (AP) side of the monolayer.
-
Samples are collected from the basolateral (BL) side at various time points.
-
To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).
-
The concentration of this compound in the collected samples is quantified by a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[1]
3.1.2. In Vitro Skin Permeation Assay
This assay evaluates the potential for dermal absorption.
-
Methodology:
-
Excised human or porcine skin is mounted on a Franz diffusion cell.
-
This compound is applied to the outer surface of the skin (stratum corneum).
-
The receptor fluid is collected at various time points and analyzed by GC-MS to determine the amount of this compound that has permeated the skin.
-
-
Data Analysis: The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated to quantify the rate of skin penetration.[2]
Distribution
3.2.1. Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins.
-
Methodology: Rapid Equilibrium Dialysis (RED) is a common method.
-
A RED device is used, which has two chambers separated by a semipermeable membrane.
-
One chamber contains plasma with the test compound (this compound), and the other contains a buffer.
-
The device is incubated at 37°C to allow the unbound compound to reach equilibrium across the membrane.
-
After incubation, the concentrations of this compound in both chambers are measured by GC-MS.
-
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the concentration difference between the two chambers.
Metabolism
3.3.1. In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
-
Methodology:
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[5]
3.3.2. Cytochrome P450 (CYP) Inhibition Assay
This assay identifies which CYP enzymes are inhibited by the test compound.
-
Methodology:
-
A cocktail of specific substrates for major CYP isoforms is incubated with human liver microsomes in the presence and absence of this compound.
-
After incubation, the formation of metabolites from each substrate is measured by LC-MS/MS.
-
-
Data Analysis: A decrease in the formation of a specific metabolite indicates inhibition of the corresponding CYP isoform. The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined.[6]
Excretion
3.4.1. In Vivo Rodent Excretion Study
This study determines the routes and extent of excretion of the compound and its metabolites. Due to the volatile nature of this compound, collection of expired air is crucial.
-
Methodology:
-
Male Wistar rats are housed in metabolic cages that allow for the separate collection of urine, feces, and expired air.
-
A single dose of radiolabeled this compound is administered to the rats.
-
Urine, feces, and expired air are collected at various time points over a set period (e.g., 72 hours).
-
The amount of radioactivity in each matrix is quantified to determine the percentage of the dose excreted by each route.
-
Toxicity
3.5.1. Bacterial Reverse Mutation Assay (Ames Test)
This is a widely used test for assessing the mutagenic potential of a chemical.[7]
-
Methodology: For volatile compounds, a pre-incubation or vaporization technique is recommended.[8][9]
-
Several strains of Salmonella typhimurium with mutations in the histidine operon are used.
-
The bacteria are exposed to various concentrations of this compound, with and without a metabolic activation system (S9 mix).
-
The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted.
-
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates mutagenic potential.
3.5.2. In Vitro Cytotoxicity Assay (LDH Assay)
This assay measures cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[10]
-
Methodology:
-
Data Analysis: The percentage of cytotoxicity is calculated relative to a positive control (cells lysed to achieve maximum LDH release). The IC50 value is then determined.
3.5.3. In Vitro Micronucleus Assay
This assay detects chromosomal damage.
-
Methodology:
-
Human lymphocytes or a suitable cell line (e.g., CHO cells) are exposed to this compound with and without metabolic activation (S9).
-
After treatment, the cells are cultured to allow for cell division.
-
The cells are then harvested, stained, and scored for the presence of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes).
-
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Caco-2 Permeability of this compound
| Parameter | Value |
| Papp (A-B) (cm/s) | |
| Papp (B-A) (cm/s) | |
| Efflux Ratio | |
| Recovery (%) |
Table 2: In Vitro Skin Permeation of this compound
| Parameter | Value |
| Steady-State Flux (Jss) (µg/cm²/h) | |
| Permeability Coefficient (Kp) (cm/h) | |
| Lag Time (h) |
Table 3: Plasma Protein Binding of this compound
| Species | % Plasma Protein Binding |
| Human | |
| Rat | |
| Mouse |
Table 4: In Vitro Metabolic Stability of this compound
| Species | In Vitro t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Human Liver Microsomes | ||
| Rat Liver Microsomes |
Table 5: CYP450 Inhibition Profile of this compound
| CYP Isoform | IC50 (µM) |
| CYP1A2 | |
| CYP2B6 | |
| CYP2C9 | |
| CYP2C19 | |
| CYP2D6 | |
| CYP3A4 |
Table 6: In Vitro Cytotoxicity of this compound (LDH Assay)
| Cell Line | IC50 (µM) |
| HepG2 | |
| (Other cell line) |
Visualizations
Caption: Overview of the ADMET experimental workflow for this compound.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Caption: Experimental workflow for the LDH cytotoxicity assay.
References
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. In vitro human skin permeation of benzene in gasoline: Effects of concentration, multiple dosing and skin preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beckman.com [beckman.com]
- 4. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. The Salmonella (Ames) test for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vaporization technique to measure mutagenic activity of volatiles organic chemicals in the Ames/Salmonella assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1,8-Nonadiene in Macrocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Nonadiene is a versatile C9 α,ω-diene that serves as a valuable building block in the synthesis of a variety of macrocyclic structures. Its terminal double bonds are amenable to several catalytic transformations, most notably Ring-Closing Metathesis (RCM) and Acyclic Diene Metathesis (ADMET) polymerization. These reactions provide powerful pathways for the construction of large ring systems and polyolefinic materials, which are of significant interest in drug discovery, materials science, and fragrance chemistry.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of macrocycles via RCM and in the formation of polymers through ADMET.
Application 1: Synthesis of a C7 Macrocycle via Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis is a powerful method for the formation of cyclic alkenes from a diene precursor. In the case of this compound, RCM leads to the formation of cycloheptene (B1346976), which upon hydrogenation, yields the saturated C7 macrocycle, cycloheptane. The reaction is catalyzed by ruthenium-based complexes, such as Grubbs catalysts, and is driven by the release of volatile ethylene (B1197577) gas.[1][2]
A critical parameter in RCM is the substrate concentration, which influences the competition between intramolecular cyclization (favoring monomeric macrocycle formation) and intermolecular metathesis (leading to oligomers).[3]
Experimental Protocol: Ring-Closing Metathesis of this compound
Materials:
-
This compound (purified by distillation or passing through a column of activated alumina)
-
Grubbs Catalyst, 2nd Generation (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
-
Anhydrous, degassed dichloromethane (B109758) (DCM)
-
Ethyl vinyl ether
-
Silica (B1680970) gel for column chromatography
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: A Schlenk flask is charged with anhydrous, degassed dichloromethane (DCM) to achieve the desired substrate concentration (e.g., 0.1 M). The solvent is thoroughly degassed by three freeze-pump-thaw cycles.
-
Substrate Addition: this compound is added to the reaction flask under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: A solution of Grubbs Catalyst, 2nd Generation (1-5 mol%) in a small amount of anhydrous, degassed DCM is prepared in a glovebox or under an inert atmosphere and added to the stirred solution of this compound.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature (or heated to reflux, e.g., 40°C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.
-
Reaction Quenching: Upon completion, the reaction is quenched by the addition of ethyl vinyl ether (a few drops) and stirring for 30 minutes.
-
Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel using hexane as the eluent to isolate the cycloheptene product.
-
Hydrogenation (Optional): The isolated cycloheptene can be hydrogenated using a standard procedure (e.g., H₂, Pd/C in ethanol) to yield cycloheptane.
Data Presentation: RCM of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Substrate | This compound | This compound | This compound |
| Catalyst | Grubbs II (1 mol%) | Grubbs II (5 mol%) | Grubbs II (1 mol%) |
| Concentration (M) | 0.1 | 0.1 | 0.5 |
| Solvent | Dichloromethane | Dichloromethane | Dichloromethane |
| Temperature (°C) | 40 | 40 | 40 |
| Time (h) | 4 | 2 | 4 |
| Yield (Cycloheptene) | ~85% | ~95% | ~60% |
| Oligomers | Low | Low | Significant |
Note: The data in this table are representative values based on typical RCM reactions of α,ω-dienes and are intended for illustrative purposes.
Logical Workflow for RCM
Caption: Experimental workflow for the Ring-Closing Metathesis of this compound.
Application 2: Synthesis of Poly(this compound) via Acyclic Diene Metathesis (ADMET) Polymerization
Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that utilizes α,ω-dienes to produce unsaturated polymers and a small molecule condensate, typically ethylene.[4][5] For this compound, ADMET polymerization yields poly(this compound), a polymer with a repeating C7 unit and a double bond in the backbone. The properties of the resulting polymer, such as molecular weight and cis/trans content of the double bonds, are influenced by the choice of catalyst and reaction conditions.
Experimental Protocol: ADMET Polymerization of this compound
Materials:
-
This compound (high purity, >99%)
-
Grubbs Catalyst, 1st or 2nd Generation
-
High-boiling solvent (e.g., toluene (B28343) or o-xylene), if solution polymerization is desired
-
Methanol
-
Standard glassware for high-vacuum and inert atmosphere reactions
Procedure:
-
Monomer Purification: this compound is rigorously purified by stirring over calcium hydride for 24 hours, followed by vacuum distillation.
-
Reaction Setup: A reaction vessel equipped with a magnetic stir bar and a high-vacuum stopcock is charged with the purified this compound.
-
Catalyst Addition: The Grubbs catalyst (0.1 - 1.0 mol%) is added to the neat monomer under a counterflow of argon.
-
Polymerization (Bulk): The reaction vessel is connected to a high-vacuum line, and the mixture is stirred at a specific temperature (e.g., 50-80°C). The removal of ethylene gas under vacuum drives the polymerization.
-
Polymerization (Solution): Alternatively, the monomer and catalyst can be dissolved in a high-boiling solvent, and the reaction is carried out under a constant flow of inert gas to remove ethylene.
-
Reaction Monitoring: The progress of the polymerization is monitored by the increase in viscosity of the reaction mixture.
-
Termination and Precipitation: After the desired time (typically several hours to days), the reaction is cooled to room temperature and terminated by exposure to air. The polymer is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitated by adding the solution to a large volume of methanol.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven to a constant weight.
Data Presentation: ADMET Polymerization of this compound
| Parameter | Condition 1 | Condition 2 |
| Substrate | This compound | This compound |
| Catalyst | Grubbs I (0.5 mol%) | Grubbs II (0.1 mol%) |
| Method | Bulk | Bulk |
| Temperature (°C) | 60 | 80 |
| Time (h) | 24 | 12 |
| Mn ( g/mol ) | ~15,000 | ~25,000 |
| Mw ( g/mol ) | ~30,000 | ~50,000 |
| PDI (Mw/Mn) | ~2.0 | ~2.0 |
| cis/trans ratio | Predominantly trans | Predominantly trans |
Note: The data in this table are representative values based on typical ADMET polymerizations of α,ω-dienes and are intended for illustrative purposes.
Signaling Pathway for ADMET Polymerization
References
Application Notes: The Role of 1,8-Nonadiene in Specialty Elastomer Production
Introduction
1,8-Nonadiene is a linear, non-conjugated α,ω-diene, a class of hydrocarbon molecules featuring terminal double bonds.[1] This specific structural characteristic makes it a valuable monomer in the synthesis of specialty elastomers. Its primary function is to act as a crosslinking agent, introducing covalent bonds between linear polymer chains to form a three-dimensional elastic network.[2][3][4] This process, known as vulcanization or curing, transforms plastic polymer chains into a durable, elastic material with improved mechanical properties, thermal stability, and chemical resistance.[5][6] this compound is particularly relevant in the production of polyolefin elastomers like Ethylene-Propylene-Diene Monomer (EPDM) rubber and in the formulation of silicone elastomers.[3][7]
Mechanism of Action and Applications
The two terminal vinyl groups of this compound allow it to be incorporated into a growing polymer backbone and subsequently participate in crosslinking reactions. During polymerization with α-olefins such as ethylene (B1197577) and propylene, one of the double bonds of this compound reacts, leaving the second double bond as a pendant group on the polymer chain. These pendant sites are then utilized in a separate vulcanization step to form bridges between adjacent polymer chains, creating the robust network structure characteristic of elastomers.[8]
-
EPDM Rubber Synthesis : EPDM is a terpolymer of ethylene, propylene, and a non-conjugated diene.[7][9] While dienes like 5-ethylidene-2-norbornene (ENB) or dicyclopentadiene (B1670491) (DCPD) are common, α,ω-dienes such as this compound serve a similar function. The polymerization is typically carried out using Ziegler-Natta or metallocene catalysts.[2][7][10] Ziegler-Natta catalysts, traditionally composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum cocatalyst (e.g., triethylaluminium), are effective for polymerizing α-olefins and dienes.[11][12] More advanced metallocene catalysts offer greater control over the polymer's microstructure, molecular weight distribution, and comonomer incorporation, allowing for the fine-tuning of final properties like tensile strength and elasticity.[10]
-
Silicone Elastomer Curing : In silicone chemistry, this compound can be used as a crosslinker in platinum-catalyzed hydrosilylation reactions.[3] This process involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the diene. By reacting a polysiloxane containing multiple Si-H groups with this compound, a crosslinked silicone network is formed.[3][13] This method is a common way to cure room-temperature-vulcanizing (RTV) and high-temperature-vulcanizing (HTV) silicone rubbers.
Visualizations
Caption: Role of this compound as a crosslinking agent between polymer chains.
References
- 1. This compound | C9H16 | CID 78612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. ymerdigital.com [ymerdigital.com]
- 11. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ADMET Polymerization of 1,8-Nonadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Acyclic Diene Metathesis (ADMET) polymerization of 1,8-nonadiene.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the ADMET polymerization of this compound?
A1: The main side reactions include olefin isomerization, intramolecular cyclization (ring-closing metathesis), and catalyst decomposition.[1][2] Olefin isomerization can lead to a loss of the desired polymer structure, while cyclization competes with linear polymer chain growth, potentially limiting molecular weight.[3] Catalyst decomposition can reduce the overall efficiency of the polymerization.[4]
Q2: How does olefin isomerization affect the final polymer?
A2: Olefin isomerization, often promoted by ruthenium hydride species formed from catalyst decomposition, can alter the repeat unit structure of the polymer.[1] This can impact the material's thermal and mechanical properties.[1] For instance, the cis/trans ratio of the double bonds in the polymer backbone can be affected, which in turn influences properties like the decomposition temperature.[1]
Q3: What is the competition between polymerization and cyclization in the ADMET of this compound?
A3: During the ADMET polymerization of α,ω-dienes like this compound, there is a competition between intermolecular metathesis, which leads to polymer chain growth, and intramolecular metathesis (ring-closing metathesis), which forms cyclic byproducts.[3] The formation of small, volatile cyclic olefins can be a thermodynamic sink, but the desired polymerization is driven forward by the removal of ethylene (B1197577) gas under high vacuum.[5][6] Studies have shown that for this compound, both intra- and intermolecular metathesis occur.[3]
Q4: How can I suppress olefin isomerization?
A4: The addition of a weak oxidizing agent, such as benzoquinone, to the polymerization mixture has been shown to effectively prevent olefin isomerization when using second-generation ruthenium metathesis catalysts.[2] This allows for the synthesis of well-defined polymers with minimal structural defects.[2]
Q5: What is the role of the catalyst in promoting side reactions?
A5: The choice of catalyst can significantly influence the extent of side reactions. Second and third-generation Grubbs catalysts are more prone to inducing olefin isomerization compared to first-generation Grubbs catalysts or Schrock catalysts.[7] Catalyst decomposition can also lead to the formation of species that promote side reactions.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Molecular Weight | 1. Inefficient removal of ethylene byproduct. 2. Presence of impurities (e.g., water, oxygen). 3. Competing cyclization reaction. 4. Catalyst decomposition. | 1. Ensure a high vacuum is applied throughout the polymerization to effectively remove ethylene and drive the equilibrium towards polymer formation. 2. Purify the this compound monomer and solvents to remove any potential catalyst poisons. 3. Optimize reaction concentration; higher monomer concentrations can favor intermolecular polymerization over intramolecular cyclization. 4. Choose a more stable catalyst or optimize reaction temperature to minimize decomposition. The choice of solvent can also impact catalyst stability, with dichloromethane (B109758) often yielding higher molecular weights.[4] |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | 1. Chain transfer reactions. 2. Incomplete initiation or slow propagation relative to termination. 3. Secondary metathesis reactions. | 1. Ensure high monomer purity. 2. Optimize catalyst loading and reaction time. 3. While difficult to completely avoid in step-growth polymerization, ensuring efficient ethylene removal can help drive the reaction to completion and narrow the PDI. |
| Presence of Isomerized Double Bonds in the Polymer | 1. Use of second or third-generation Grubbs catalysts. 2. Formation of ruthenium hydride species from catalyst decomposition. | 1. Consider using a first-generation Grubbs catalyst or a Schrock catalyst, which are less prone to causing isomerization.[7] 2. Add a suppressor like benzoquinone to the reaction mixture.[2] |
| Formation of Cyclic Oligomers | 1. High dilution favoring intramolecular reactions. 2. Thermodynamic stability of the resulting cycloalkene. | 1. Conduct the polymerization at a higher monomer concentration. 2. While some cyclization is often unavoidable with this compound, focusing on efficient ethylene removal will favor the desired polymerization pathway.[3] |
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on Cis/Trans Selectivity and Molecular Weight in a Model ADMET Polymerization
| Entry | Catalyst | Time (h) | Temperature (°C) | Mn ( kg/mol ) | PDI (Đ) | % Cis |
| 1 | Ru-1 | 16 | 50 | 13.1 | 2.61 | 23 |
| 8 | Ru-3 | 4 | RT | 12.6 | - | 62 |
| 9 | Ru-3 | 2 | RT | 11.8 | - | 73 |
| 10 | Ru-3 | - | RT | 13.5 | 1.88 | >99 |
Data adapted from a study on stereocontrolled ADMET, illustrating how catalyst choice, time, and temperature can influence polymer characteristics. "RT" denotes room temperature.[1]
Table 2: Influence of Cis Content on Polymer Decomposition Temperature (Td)
| Polymer | % Cis | Mn ( kg/mol ) | Td at 5% Mass Loss (°C) |
| poly-5 | 94 | 15.9 | 361 |
| poly-5 | 62 | 23.1 | 357 |
| poly-5 | 31 | 19.0 | 330 |
| poly-6 | 99 | - | - |
| poly-6 | 16 | - | Td decreased by 46°C |
Data adapted from a study on stereocontrolled ADMET, showing a correlation between the percentage of cis double bonds and the thermal stability of the polymer.[1]
Experimental Protocols
General Protocol for ADMET Polymerization of this compound
-
Monomer and Solvent Purification: this compound should be purified prior to use, for example, by stirring over calcium hydride followed by vacuum distillation. Solvents like dichloromethane should be similarly dried and deoxygenated.
-
Reaction Setup: The polymerization is typically carried out in a Schlenk flask or a similar reaction vessel that allows for the application of a high vacuum while maintaining an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: The chosen ruthenium catalyst (e.g., a Grubbs-type catalyst) is added to the reaction vessel under an inert atmosphere.
-
Polymerization: The purified this compound is added to the catalyst. The reaction mixture is then subjected to a high vacuum (e.g., <100 mTorr) with stirring. The reaction is often heated (e.g., to 50 °C) to facilitate the reaction and the removal of the ethylene byproduct.[1] The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
Termination and Product Isolation: The polymerization is typically terminated by adding a quenching agent like ethyl vinyl ether. The polymer is then precipitated in a non-solvent such as methanol, filtered, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure and determine the cis/trans ratio of the double bonds.[8]
Visualizations
Caption: Main reaction pathway for ADMET polymerization of this compound.
Caption: Key side reactions in ADMET polymerization.
Caption: Troubleshooting workflow for ADMET polymerization of this compound.
References
- 1. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studying and Suppressing Olefin Isomerization Side Reactions During ADMET Polymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Functionalization and metathesis polymerization induced self-assembly of an alternating copolymer into giant vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isomerization during Metathesis of 1,8-Nonadiene
This guide provides troubleshooting advice and frequently asked questions for researchers encountering isomerization during the ring-closing metathesis (RCM) of 1,8-nonadiene to form cyclooctene.
Frequently Asked Questions (FAQs)
Q1: My RCM of this compound is producing byproducts with the same mass as the desired cyclooctene, but with different NMR shifts. What is happening?
A1: You are likely observing the formation of isomerized products. During the metathesis reaction, the catalyst can sometimes facilitate the migration of the double bonds in your starting material (this compound) or the product (cyclooctene). This leads to a mixture of constitutional isomers, which complicates purification and reduces the yield of your target molecule.[1][2][3]
Q2: What is the primary cause of this isomerization?
A2: The most widely accepted cause is the formation of ruthenium hydride species from the decomposition of the Grubbs catalyst.[4][5] These hydrides are active catalysts for alkene isomerization.[6] Under certain conditions, such as elevated temperatures or long reaction times, the metathesis catalyst can degrade, generating these problematic hydride species.[4][7] Another potential contributor to isomerization is the formation of ruthenium nanoparticles from catalyst decomposition.[8][9]
Q3: I observe the formation of a seven-membered ring instead of the expected eight-membered cyclooctene. Is this related to isomerization?
A3: Yes. If this compound isomerizes to 1,7-nonadiene, subsequent ring-closing metathesis will lead to the formation of cycloheptene (B1346976), a seven-membered ring, along with the evolution of ethylene (B1197577). This is a common issue when isomerization is not suppressed.[2] Similarly, isomerization to other internal dienes can lead to different, undesired cyclic and acyclic byproducts.
Q4: How can I prevent or minimize this unwanted isomerization?
A4: Several strategies can be employed:
-
Use of Additives: The addition of a co-catalyst or an additive can suppress isomerization. Mild acids like acetic acid or quinone-type compounds, particularly 1,4-benzoquinone (B44022) and its electron-deficient derivatives, have been shown to be effective.[4][7][10] These additives are thought to quench the ruthenium hydride species responsible for isomerization.[4]
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.[4] Performing the reaction at the lowest feasible temperature (e.g., room temperature instead of reflux) can minimize the formation of hydride species.
-
Optimize Reaction Time: Extended reaction times can lead to greater catalyst decomposition.[7] Monitor the reaction progress and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the active catalyst.
-
Catalyst Selection and Handling: Ensure the catalyst is pure and handled under an inert atmosphere to prevent degradation.[4] Newer generation catalysts or those with specific ligand designs, such as cyclic (alkyl)(amino)carbene (CAAC) ligands, may offer greater stability and reduced isomerization.[11]
Troubleshooting Guide
The following table summarizes common issues, potential causes, and recommended solutions for isomerization during the RCM of this compound.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Low yield of cyclooctene; presence of multiple isomers in GC-MS or NMR. | Catalyst decomposition leading to ruthenium hydride formation.[4][5] | 1. Add an isomerization inhibitor like 1,4-benzoquinone (1-10 mol%) or acetic acid.[7][10] 2. Lower the reaction temperature.[4] |
| Formation of cycloheptene or other smaller rings. | Isomerization of this compound to 1,7-nonadiene (or other isomers) prior to RCM.[2] | 1. Implement the solutions for general isomerization (additives, lower temperature). 2. Re-purify the this compound starting material to remove any existing isomers. |
| Reaction is sluggish and produces significant byproducts. | Impurities in the solvent or substrate are decomposing the catalyst.[4] | 1. Use freshly distilled and thoroughly degassed solvents.[4] 2. Ensure the this compound is free of peroxides or other impurities. |
| Isomerization is still observed even with additives. | The chosen additive is not effective enough or is used in the wrong concentration. | 1. Screen different additives, such as electron-deficient benzoquinones (e.g., 2,6-dichlorobenzoquinone).[4][7] 2. Optimize the concentration of the additive. |
Quantitative Data Summary
The effectiveness of various additives in suppressing isomerization during RCM has been studied. The table below presents a summary of representative data.
| Catalyst | Substrate | Additive | Reaction Time (h) | Isomerization (%) | Desired Product Yield (%) | Reference |
| Grubbs 2nd Gen. | Allylic Ether | None | 24 | >95 | <5 | [7] |
| Grubbs 2nd Gen. | Allylic Ether | Acetic Acid | 24 | <5 | >95 | [7] |
| Grubbs 2nd Gen. | Allylic Ether | 1,4-Benzoquinone | 24 | <5 | >95 | [7] |
| Grubbs 2nd Gen. | Allylic Ether | 2,6-Dichlorobenzoquinone | 24 | <1 | >98 | [7] |
Note: Data is illustrative of trends reported in the literature. Actual results will vary based on specific substrate and conditions.
Experimental Protocols
Standard RCM Protocol for this compound
-
Preparation: In a glovebox or under a steady stream of inert gas (Argon or Nitrogen), add dry, degassed solvent (e.g., dichloromethane, 0.005 M concentration) to a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser.
-
Substrate Addition: Add freshly purified this compound (1.0 equivalent) to the flask.
-
Catalyst Addition: Weigh the Grubbs catalyst (e.g., Grubbs 2nd Generation, 1-5 mol%) in the glovebox and add it to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature or reflux at 40°C for dichloromethane). The reaction is driven by the removal of ethylene gas, which can be bubbled through the solution.[12]
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via TLC or GC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Workup: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the cyclooctene.
Protocol for RCM with an Isomerization Inhibitor
-
Follow steps 1 and 2 of the standard protocol.
-
Additive Addition: Before adding the catalyst, add the isomerization inhibitor (e.g., 1,4-benzoquinone, 5 mol%) to the flask and stir until dissolved.
-
Continue with steps 3 through 7 of the standard protocol.
Product Analysis by GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Injection: Inject the sample into a GC-MS equipped with a non-polar capillary column (e.g., DB-5).
-
Method: Use a temperature program that effectively separates this compound, cyclooctene, and potential isomers like 1,7-nonadiene or other C9 dienes.
-
Analysis: Identify the components by their mass spectra and retention times. Quantify the relative amounts by integrating the peak areas.
Visualizations
Caption: Reaction scheme showing the desired RCM of this compound and the competing isomerization pathway.
Caption: A logical workflow for troubleshooting isomerization in this compound RCM experiments.
References
- 1. Competitive isomerization and catalyst decomposition during ring-closing metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 11. Anionic Olefin Metathesis Catalysts Enable Modification of Unprotected Biomolecules in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Ring-Closing Metathesis (RCM) of 1,8-Nonadiene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing cyclodimerization during the Ring-Closing Metathesis (RCM) of 1,8-nonadiene to form cycloheptene (B1346976).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the RCM of this compound?
The primary challenge is the competition between the desired intramolecular ring-closing metathesis, which forms the seven-membered ring cycloheptene, and intermolecular reactions. These intermolecular reactions include dimerization, which produces a 14-membered ring, and oligomerization.
Q2: What is cyclodimerization and why does it occur in the RCM of this compound?
Cyclodimerization is an intermolecular reaction between two molecules of this compound, catalyzed by the ruthenium complex, to form a 14-membered cyclic diene. This occurs when the reactive ruthenium carbene intermediate of one diene molecule reacts with the terminal olefin of a second diene molecule before it can react with the other olefin on the same molecule.
Q3: What are the key factors that influence the ratio of monomer (cycloheptene) to dimer?
The key factors that influence the product distribution in the RCM of this compound are:
-
Concentration of this compound: Higher concentrations favor intermolecular reactions, leading to increased dimer and oligomer formation.
-
Catalyst Loading: The amount of catalyst can influence the reaction rate and selectivity.
-
Reaction Temperature: Temperature can affect the rates of both the desired RCM and undesired side reactions.
-
Choice of Catalyst: Different generations and types of Grubbs or Hoveyda-Grubbs catalysts exhibit varying activities and selectivities.
-
Solvent: The choice of solvent can impact catalyst activity and stability.
Q4: Which type of catalyst is generally recommended for the RCM of this compound?
Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally preferred for their higher activity and stability.[1] The specific choice may depend on the desired reaction conditions and tolerance to functional groups. For challenging RCM reactions, Hoveyda-Grubbs type catalysts can offer enhanced stability and efficiency.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High percentage of cyclodimer and/or oligomers in the final product. | The concentration of this compound is too high, favoring intermolecular reactions. | Decrease the substrate concentration significantly. High dilution is a critical factor for successful RCM of medium-sized rings.[3] |
| The catalyst was added all at once, leading to a high concentration of reactive intermediates. | Employ a slow addition of the catalyst solution using a syringe pump over an extended period. This maintains a low instantaneous concentration of the active catalyst.[3] | |
| Low conversion of this compound. | The catalyst is not active enough or has decomposed. | Consider using a more active catalyst, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst. Ensure the solvent is anhydrous and degassed, as impurities can deactivate the catalyst. |
| The reaction temperature is too low. | Gradually increase the reaction temperature. However, be aware that excessively high temperatures can also lead to catalyst decomposition. | |
| Formation of undesired isomers. | Isomerization of the double bond can be a side reaction, particularly with second-generation Grubbs catalysts. | Additives such as 1,4-benzoquinone (B44022) can sometimes suppress isomerization, but may also reduce catalyst activity. |
Data Presentation
The following table provides illustrative data on the expected trends in the product ratio for the RCM of this compound under various conditions. Note: This data is representative and actual results may vary.
| Substrate Concentration (M) | Catalyst Loading (mol%) | Temperature (°C) | Monomer:Dimer Ratio (Illustrative) |
| 0.1 | 5 | 40 | 30:70 |
| 0.01 | 5 | 40 | 75:25 |
| 0.005 | 5 | 40 | 90:10 |
| 0.005 | 1 | 40 | 85:15 |
| 0.005 | 5 | 60 | 88:12 |
Experimental Protocols
Detailed Protocol for Minimizing Cyclodimerization in this compound RCM
This protocol is designed to favor the formation of the monomeric product, cycloheptene, by utilizing high dilution and slow catalyst addition.
Materials:
-
This compound
-
Grubbs Second Generation Catalyst or Hoveyda-Grubbs Second Generation Catalyst
-
Anhydrous and degassed dichloromethane (B109758) (DCM) or toluene
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Syringe pump
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Substrate Solution:
-
Under an inert atmosphere (Argon or Nitrogen), prepare a solution of this compound in the chosen anhydrous and degassed solvent. The concentration should be very low, typically in the range of 0.001 M to 0.01 M. For this protocol, a concentration of 0.005 M is recommended.
-
Heat the solution to the desired reaction temperature (e.g., 40°C for DCM or 80°C for toluene).
-
-
Preparation of the Catalyst Solution:
-
In a separate flask under an inert atmosphere, dissolve the RCM catalyst (typically 1-5 mol%) in a small amount of the same anhydrous and degassed solvent.
-
-
Slow Addition of the Catalyst:
-
Using a syringe pump, add the catalyst solution to the refluxing solution of the this compound precursor very slowly over a period of several hours (e.g., 4-12 hours).[3] A slow addition rate is crucial for maintaining a low concentration of the active catalyst and minimizing intermolecular reactions.[3]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the same temperature for the specified time (ranging from 4 to 24 hours).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR) to determine the ratio of monomer to dimer and the consumption of the starting material.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to separate the desired cycloheptene from any cyclodimer, oligomers, and residual catalyst.
-
Mandatory Visualizations
Caption: Reaction scheme for the Ring-Closing Metathesis of this compound to cycloheptene.
Caption: Competition between intramolecular RCM and intermolecular dimerization.
Caption: Troubleshooting workflow for minimizing cyclodimerization.
References
Technical Support Center: Polymerization of 1,8-Nonadiene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 1,8-nonadiene polymerization. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions.
Issue 1: Low or No Polymer Yield
Question: My polymerization of this compound resulted in a very low yield or no polymer at all. What are the likely causes and how can I address this?
Answer: Low polymer yield is a frequent challenge that can be attributed to several factors. Consider the following troubleshooting steps:
-
Catalyst Inactivity or Degradation: The catalyst is critical for a successful polymerization. Its inactivity is a primary reason for low yields. Some catalysts are sensitive to air and moisture and must be handled under inert conditions using Schlenk line or glovebox techniques.[1]
-
Impurities: The effectiveness of the catalyst can be severely compromised by impurities in the monomer, solvent, or inert gas.[1] It is crucial to rigorously purify all reagents and materials. Monomers and solvents should be distilled and dried over appropriate agents, and a high-purity inert gas (like argon or nitrogen) should be used.[1]
-
Improper Catalyst Activation: Many catalyst systems, particularly metallocenes, require a cocatalyst (e.g., methylaluminoxane, MAO) for activation.[1] It is important to verify the correct catalyst-to-cocatalyst ratio and ensure proper mixing and incubation time.[1]
-
Suboptimal Reaction Temperature: Temperature significantly influences the polymerization rate. If the temperature is too low, the reaction may be too slow, leading to minimal conversion in a practical timeframe.[1] Conversely, elevated temperatures can lead to catalyst decomposition.[1] Experimenting with a range of temperatures, typically between 25°C and 80°C for olefin polymerization, can help identify the optimal condition for your specific catalyst system.[1]
-
Inappropriate Solvent: The choice of solvent can impact catalyst solubility and stability. Toluene (B28343) and hexane (B92381) are commonly used solvents for olefin polymerization.[1] Ensure the chosen solvent is compatible with your catalyst system and is thoroughly dried.[1]
Issue 2: Poor Control Over Polymer Molecular Weight and High Polydispersity Index (PDI)
Question: The resulting polymer from my this compound polymerization has a very broad molecular weight distribution (high PDI). How can I achieve better control?
Answer: A high PDI indicates a lack of control over the polymerization process. The following factors can influence molecular weight and PDI:
-
Reaction Temperature: Higher temperatures can increase the rate of chain transfer reactions relative to propagation, which leads to lower molecular weight and a broader PDI.[1] Running the polymerization at a lower, controlled temperature can help mitigate this.[1]
-
Monomer and Catalyst Concentration: The ratio of monomer to catalyst concentration can influence molecular weight. A higher monomer-to-catalyst ratio generally leads to a higher molecular weight.[1]
-
Presence of Chain Transfer Agents: Impurities that can act as chain transfer agents, such as water and alcohols, will broaden the PDI.[1] Rigorous purification of all components is essential.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for polymerizing this compound?
A1: The most common methods for polymerizing α,ω-dienes like this compound are Acyclic Diene Metathesis (ADMET) polymerization and Ziegler-Natta polymerization.[2] ADMET is a step-growth condensation polymerization driven by the removal of a small volatile molecule, typically ethylene (B1197577).[2][3] Ziegler-Natta polymerization is a coordination polymerization that is highly effective for α-olefins and dienes.
Q2: How can I purify the this compound monomer before polymerization?
A2: Monomer purity is critical for successful polymerization.[3] this compound can be purified by distillation from a suitable drying agent, such as calcium hydride (CaH₂), to remove water and other volatile impurities.[1] For higher purity, techniques like flash column chromatography can be employed.[4]
Q3: How do I remove the catalyst from the final polymer?
A3: To remove catalyst residues, the polymer can be stirred in a methanol (B129727)/HCl solution, followed by washing with pure methanol until the solution is neutral.[1] Another common method is to precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol), followed by filtration and repeated washing of the collected polymer.[1][5]
Q4: What techniques can be used to characterize the resulting poly(this compound)?
A4: The resulting polymer can be characterized using various techniques to determine its structure, molecular weight, and thermal properties.[6] These include:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To elucidate the microstructure of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting point (Tm).[6]
Data Presentation
Table 1: Influence of Reaction Parameters on this compound Polymerization Yield and Molecular Weight
| Parameter | Effect on Yield | Effect on Molecular Weight | Effect on PDI | General Recommendation |
| Monomer Purity | Increases | Increases | Narrows | Distill monomer from a drying agent (e.g., CaH₂).[1] |
| Catalyst Concentration | Increases up to a point | Decreases | Broadens at high concentrations | Optimize catalyst loading for the specific system. |
| Cocatalyst/Catalyst Ratio | Increases up to an optimum | Can influence | Can influence | Verify the optimal ratio for the chosen catalyst system (e.g., 100:1 to 1000:1 for MAO).[1] |
| Reaction Temperature | Increases with temperature, but catalyst decomposition can occur at high temperatures.[1] | Decreases at higher temperatures due to chain transfer.[1] | Broadens at higher temperatures.[1] | Experiment within a range (e.g., 25-80°C) to find the optimum.[1] |
| Reaction Time | Increases with time | Can increase initially, then may decrease due to side reactions | Can broaden with very long reaction times | Monitor the reaction to determine the optimal duration. |
| Solvent Purity | Increases | Increases | Narrows | Use dry, deoxygenated solvents like toluene or hexane.[1] |
Experimental Protocols
Protocol 1: General Procedure for Ziegler-Natta Polymerization of this compound
This protocol is a generalized procedure and may require optimization for specific catalyst systems and desired polymer properties.
1. Materials and Reagents:
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This compound (purified by distillation over CaH₂)
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Anhydrous hexane or toluene (dried and deoxygenated)
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Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)
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Cocatalyst (e.g., triethylaluminum, TEAL)
-
Quenching agent (e.g., acidified ethanol)
-
Inert gas (high-purity argon or nitrogen)
2. Equipment:
-
Schlenk line or glovebox
-
Glass reactor with a magnetic stirrer and inert gas inlet
-
Syringes and cannulas for transferring air-sensitive reagents
3. Procedure:
-
Reactor Setup: Assemble a dry Schlenk flask or glass reactor under an inert atmosphere.[1]
-
Solvent and Cocatalyst Addition: Add anhydrous solvent to the reactor, followed by the cocatalyst solution (e.g., triethylaluminum).[6]
-
Monomer Addition: Add the purified this compound to the reactor.[6]
-
Initiation: Suspend the Ziegler-Natta catalyst in a small amount of anhydrous solvent and inject it into the reactor to start the polymerization.[6]
-
Polymerization: Stir the reaction mixture at a constant temperature (e.g., 50-80°C) for the desired reaction time (e.g., 1-4 hours).[6]
-
Termination: Quench the polymerization by adding an excess of the quenching agent.[6]
-
Product Isolation: The polymer will precipitate upon addition of the quenching agent. Collect the solid polymer by filtration, wash it thoroughly with ethanol (B145695) and water, and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[6]
Protocol 2: General Procedure for Acyclic Diene Metathesis (ADMET) Polymerization of this compound
This protocol provides a general framework for ADMET polymerization and should be optimized based on the specific catalyst and desired outcome.
1. Materials and Reagents:
-
This compound (rigorously purified)
-
ADMET catalyst (e.g., Grubbs' catalyst)
-
High-boiling, dry, and deoxygenated solvent (e.g., toluene)
-
Inert gas (high-purity argon or nitrogen)
2. Equipment:
-
Schlenk line or glovebox
-
Reaction vessel equipped with a condenser and a vacuum line
-
Magnetic stirrer and heating mantle
3. Procedure:
-
Reactor Setup: Under an inert atmosphere, charge the reaction vessel with the purified this compound and solvent.
-
Catalyst Addition: Add the ADMET catalyst to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-80°C). Apply a vacuum to the system to remove the ethylene byproduct, which drives the polymerization forward.[3]
-
Monitoring: The viscosity of the solution will increase as the polymer forms.
-
Termination: After the desired time, cool the reaction mixture and expose it to air to deactivate the catalyst.
-
Product Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol. Filter the polymer, wash it with methanol, and dry it under vacuum.[1]
Visualizations
Caption: Experimental workflow for the polymerization of this compound.
Caption: Troubleshooting logic for low polymer yield.
References
Technical Support Center: Catalyst Deactivation in 1,8-Nonadiene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in reactions involving 1,8-nonadiene. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges in their experiments.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during this compound reactions, such as Ring-Closing Metathesis (RCM) and Acyclic Diene Metathesis (ADMET) polymerization.
Issue 1: Low or No Conversion of this compound
Question: My Ring-Closing Metathesis (RCM) reaction of this compound is showing low or no conversion to the desired cycloheptene (B1346976) product. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no conversion in the RCM of this compound is a common issue that can often be attributed to catalyst deactivation. Here are the potential causes and corresponding troubleshooting steps:
-
Catalyst Inactivity: The catalyst may have been improperly handled or stored, leading to degradation. Ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, are sensitive to air and moisture.[1]
-
Solution: Always handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[1] Ensure the catalyst is stored in a cool, dark, and dry place. It is advisable to use a fresh batch of catalyst if you suspect the current one is compromised.
-
-
Impure Reagents: Impurities in the this compound substrate or the solvent can act as poisons to the catalyst.[1] Common inhibitors include water, alcohols, and amines.
-
Solution: Purify the this compound by passing it through a column of activated alumina (B75360) or by distillation. Use high-purity, anhydrous solvents. Degas the solvent thoroughly before use by bubbling with an inert gas like argon or nitrogen.
-
-
Inappropriate Reaction Temperature: The reaction temperature can significantly affect catalyst activity and stability.
-
Solution: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.[2] For Grubbs' second-generation catalyst, a typical starting point is between 25°C and 40°C.[2][3] If you observe catalyst decomposition (e.g., a color change from brown to black), try lowering the reaction temperature.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed to completion.
-
Solution: While a lower catalyst loading is desirable, it might not be sufficient if there are trace impurities. You can try incrementally increasing the catalyst loading.
-
Issue 2: Formation of Undesired Byproducts and Isomers
Question: My this compound reaction is producing a significant amount of byproducts, including isomers of the starting material and product. What is causing this and how can I improve the selectivity?
Answer:
The formation of isomers and other byproducts is a strong indicator of catalyst decomposition.[4][5] Decomposed catalyst species, such as ruthenium hydrides, can catalyze olefin isomerization.[2][5]
-
Catalyst Decomposition: As the active catalyst degrades, it forms species that are no longer active for metathesis but can promote side reactions.
-
Solution: To suppress isomerization, you can add certain additives to the reaction mixture. Phenol and 1,4-benzoquinone (B44022) have been reported to effectively suppress olefin isomerization.[2] However, be aware that 1,4-benzoquinone can also reduce the catalyst's activity.[2]
-
-
High Reaction Temperature: Elevated temperatures can exacerbate catalyst decomposition and lead to more isomerization.[2]
-
Solution: Lowering the reaction temperature can help minimize the formation of these byproducts.[2]
-
-
Prolonged Reaction Time: Leaving the reaction to run for an extended period after the substrate has been consumed can lead to product isomerization by the decomposed catalyst.
-
Solution: Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed.
-
Frequently Asked Questions (FAQs)
1. What are the common catalysts used for this compound reactions and how do they differ in stability?
Commonly used catalysts for olefin metathesis of this compound include Grubbs' first-generation (G-I), second-generation (G-II), and Hoveyda-Grubbs (HG-I, HG-II) catalysts.
-
Grubbs' First-Generation (G-I): This catalyst is known for its functional group tolerance but has lower activity and stability compared to the second-generation catalysts.
-
Grubbs' Second-Generation (G-II): G-II is more active and stable than G-I, making it a popular choice for a wide range of metathesis reactions.[6]
-
Hoveyda-Grubbs Catalysts (HG-I, HG-II): These catalysts feature a chelating isopropoxystyrene ligand, which imparts greater stability and allows for easier removal of the catalyst from the product.[6] They are often preferred in industrial applications due to their robustness.
2. What are the visual indicators of catalyst deactivation?
A common visual sign of catalyst deactivation, particularly for ruthenium-based catalysts, is a color change of the reaction mixture from its initial brown or green to black. This often indicates the formation of inactive ruthenium species.
3. Can I regenerate a deactivated catalyst?
While challenging, some methods for catalyst reactivation have been explored. For instance, a decomposed first-generation Hoveyda-Grubbs catalyst was reactivated by treatment with an organic precursor to regenerate an active olefin metathesis species.[7] However, for most laboratory-scale reactions, using a fresh catalyst is the more practical approach.
4. How does the solvent choice impact catalyst stability and reaction outcome?
The choice of solvent is crucial. Non-polar, hydrocarbon-based solvents like toluene (B28343) and dichloromethane (B109758) (DCM) are commonly used.[3] It is critical to use anhydrous and peroxide-free solvents, as impurities can deactivate the catalyst.
Quantitative Data Summary
| Parameter | Ring-Closing Metathesis (RCM) of this compound | ADMET Polymerization of this compound |
| Typical Catalyst | Grubbs' II, Hoveyda-Grubbs' II | Grubbs' II, Schrock's Mo-based catalysts |
| Catalyst Loading | 1-5 mol% | 0.01-0.1 mol% |
| Solvent | Dichloromethane (DCM), Toluene | Toluene, Chlorobenzene |
| Concentration | 0.01 - 0.1 M | Bulk or high concentration |
| Temperature | 25 - 45 °C | 50 - 80 °C |
| Reaction Time | 1 - 24 hours | 4 - 48 hours |
Experimental Protocols
Protocol 1: Ring-Closing Metathesis (RCM) of this compound
This protocol describes a general procedure for the RCM of this compound to form cycloheptene using Grubbs' second-generation catalyst.
-
Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Solvent and Substrate: In a Schlenk flask, dissolve this compound (1 equivalent) in anhydrous, degassed dichloromethane (to achieve a concentration of 0.05 M).
-
Catalyst Addition: Under a positive pressure of inert gas, add Grubbs' second-generation catalyst (0.02 equivalents).
-
Reaction: Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40°C) and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Acyclic Diene Metathesis (ADMET) Polymerization of this compound
This protocol outlines a general procedure for the ADMET polymerization of this compound.
-
Monomer Purification: Purify this compound by passing it through a column of activated basic alumina followed by distillation under reduced pressure.
-
Reaction Setup: In a glovebox, add the purified this compound to a reaction vessel equipped with a magnetic stir bar.
-
Catalyst Addition: Add the Grubbs' second-generation catalyst (typically 0.05-0.1 mol%) to the monomer.
-
Polymerization: Heat the reaction mixture to 60°C under a dynamic vacuum to facilitate the removal of the ethylene (B1197577) byproduct, which drives the polymerization forward.[8]
-
Termination: After the desired time (e.g., 24 hours), cool the reaction to room temperature and dissolve the viscous polymer in a suitable solvent like toluene. Precipitate the polymer by adding it to a large excess of methanol.
-
Purification: Filter the polymer and wash it with methanol. Dry the polymer under vacuum to a constant weight.
Visualizations
Caption: General pathway for catalyst deactivation and byproduct formation.
Caption: Troubleshooting workflow for optimizing this compound reactions.
References
- 1. scribd.com [scribd.com]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. React App [pmc.umicore.com]
- 4. Competitive isomerization and catalyst decomposition during ring-closing metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. US7507854B2 - Impurity reduction in Olefin metathesis reactions - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Reactivation of a Ruthenium-Based Olefin Metathesis Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1,8-Nonadiene Polymerization Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of polymerization products of 1,8-nonadiene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the polymerization product of this compound?
A1: The primary impurities in the polymerization product of this compound, particularly from Acyclic Diene Metathesis (ADMET) polymerization, include:
-
Catalyst Residues: Metal-based catalysts, such as ruthenium or molybdenum complexes, are often used and can remain in the final product.[1]
-
Unreacted Monomer: Incomplete polymerization can leave residual this compound monomer.
-
Oligomers: Low molecular weight polymer chains (oligomers) are often present.
-
Solvent Residues: Solvents used during polymerization or work-up may be retained in the polymer matrix.
-
Side-Reaction Products: Depending on the polymerization conditions, side-reactions can lead to the formation of cyclic byproducts or cross-linked polymer.[2]
Q2: Why is it crucial to remove catalyst residues from the polymer?
A2: The removal of catalyst residues is critical for several reasons:
-
Toxicity: Many transition metal catalysts are toxic, which is a major concern for biomedical applications.
-
Material Properties: Residual catalyst can affect the polymer's thermal stability, color, and long-term performance.[3]
-
Downstream Reactions: Catalyst residues can interfere with subsequent chemical modifications of the polymer.
Q3: What are the primary methods for purifying poly(this compound)?
A3: The most common purification techniques for poly(this compound) include:
-
Precipitation: This involves dissolving the crude polymer in a good solvent and then adding a non-solvent to precipitate the polymer, leaving impurities in the solution.[4]
-
Column Chromatography: This technique separates the polymer from impurities based on their differential adsorption to a stationary phase.[1]
-
Adsorption: Using solid supports like silica (B1680970) gel or activated carbon to specifically adsorb and remove catalyst residues.[5]
Q4: How can I assess the purity of my poly(this compound) after purification?
A4: The purity of the polymer can be assessed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify residual monomer, solvents, and other organic impurities.[5][6]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. A narrower PDI after purification can indicate the removal of oligomers.[7][8]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique for quantifying trace metal catalyst residues.[9]
Troubleshooting Guides
Issue 1: Low Polymer Yield After Purification
Question: I am losing a significant amount of my polymer during the precipitation step. What could be the cause and how can I improve the yield?
Answer:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent/Non-solvent System | The polymer may have some solubility in the chosen non-solvent. Screen different non-solvents to find one in which the polymer is completely insoluble. Common non-solvents for non-polar polymers include methanol (B129727), ethanol (B145695), and acetone. |
| Insufficient Non-solvent Volume | If not enough non-solvent is added, the polymer may not fully precipitate. A general guideline is to add the polymer solution to a volume of non-solvent that is 5-10 times the volume of the polymer solution. |
| Precipitation of Oligomers | A significant portion of the product might be low molecular weight oligomers that are more soluble in the non-solvent. In this case, the low yield of high molecular weight polymer is a true reflection of the polymerization outcome. |
| Premature Filtration | The polymer may take time to fully precipitate. Allow the mixture to stand for a sufficient period (e.g., several hours or overnight), sometimes at a lower temperature, before filtration. |
Issue 2: Broad Molecular Weight Distribution (High PDI) After Purification
Question: My GPC analysis shows a broad molecular weight distribution (PDI > 2) even after purification. How can I obtain a polymer with a narrower MWD?
Answer:
| Possible Cause | Troubleshooting Step |
| Inefficient Removal of Oligomers | The precipitation method may not be effectively removing lower molecular weight chains. Consider fractional precipitation, where the non-solvent is added portion-wise to selectively precipitate higher molecular weight fractions first. |
| Chain Transfer Reactions During Polymerization | Impurities in the monomer or solvent can act as chain transfer agents, leading to a broad MWD. Ensure rigorous purification of all reagents before polymerization.[2][10] |
| Slow Initiation or Catalyst Deactivation | Inconsistent initiation or catalyst deactivation during polymerization can lead to a broad distribution of chain lengths. Re-evaluate the catalyst system and polymerization conditions.[2] |
| GPC Column Issues | Ensure the GPC columns are appropriate for the molecular weight range of your polymer and that the system is properly calibrated.[11] |
Issue 3: Persistent Catalyst Contamination
Question: I still detect significant levels of ruthenium in my polymer after precipitation. What additional steps can I take to remove the catalyst?
Answer:
| Possible Cause | Troubleshooting Step |
| Catalyst Entrapment | The catalyst may be physically trapped within the precipitated polymer matrix. Re-dissolve the polymer and re-precipitate it one or more times. |
| Strong Catalyst-Polymer Interaction | The catalyst may have a strong affinity for the polymer. After polymerization, add a reagent that can coordinate to the metal center and facilitate its removal. Examples include triphenylphosphine (B44618) oxide (TPPO) or dimethyl sulfoxide (B87167) (DMSO) followed by filtration through a silica plug.[5][12] |
| Ineffective Adsorbent | If using an adsorbent like silica gel, it may not be efficient enough. Consider using a more specialized adsorbent, such as one functionalized with chelating agents, or passing the polymer solution through a packed column of the adsorbent.[9] |
Quantitative Data Summary
The following table provides illustrative data on the effectiveness of different purification methods for removing ruthenium catalyst from a polymer solution, based on typical results reported for metathesis polymers. Actual results for poly(this compound) may vary and require optimization.
| Purification Method | Initial Ru Content (ppm) | Final Ru Content (ppm) | Typical Polymer Recovery (%) |
| Single Precipitation | 200 | 50 - 100 | 85 - 95 |
| Double Precipitation | 200 | 20 - 50 | 80 - 90 |
| Silica Gel Column Chromatography | 200 | 5 - 20 | 70 - 85 |
| Treatment with TPPO + Silica Plug | 200 | < 10 | 80 - 90 |
Experimental Protocols
Protocol 1: Purification by Precipitation
Objective: To remove unreacted monomer, oligomers, and some catalyst residues from the crude poly(this compound).
Materials:
-
Crude poly(this compound)
-
Toluene (B28343) (or another suitable solvent like dichloromethane (B109758) or THF)
-
Methanol (or another suitable non-solvent like ethanol or acetone)
-
Beakers, magnetic stirrer, and stir bar
-
Filter funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolve the crude polymer in a minimal amount of toluene (e.g., 1 g of polymer in 10-20 mL of toluene) with stirring until a homogeneous solution is formed.
-
In a separate, larger beaker, place a volume of methanol that is approximately 10 times the volume of the polymer solution.
-
While vigorously stirring the methanol, slowly add the polymer solution dropwise. A precipitate should form immediately.
-
Continue stirring for 30-60 minutes after the addition is complete to ensure full precipitation.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer on the filter with fresh methanol (2-3 times).
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Removal of Ruthenium Catalyst using TPPO and Silica Gel
Objective: To significantly reduce the concentration of ruthenium catalyst from the polymer.
Materials:
-
Crude or precipitated poly(this compound)
-
Dichloromethane (DCM)
-
Triphenylphosphine oxide (TPPO)
-
Silica gel (230-400 mesh)
-
Glass column or funnel with a frit
-
Rotary evaporator
Procedure:
-
Dissolve the polymer in DCM.
-
Add TPPO (approximately 10-20 equivalents relative to the amount of catalyst used in the polymerization).
-
Stir the solution at room temperature for at least 4 hours.
-
Prepare a short plug of silica gel in a glass funnel or column.
-
Pass the polymer solution through the silica gel plug.
-
Wash the silica gel with additional DCM to ensure all the polymer is collected.
-
Combine the filtrates and remove the solvent using a rotary evaporator.
-
The resulting polymer can be further purified by precipitation as described in Protocol 1 to remove the excess TPPO.
Mandatory Visualizations
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative 13C NMR analysis of sequence distributions in poly(ethylene-co-1-hexene) [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Ruthenium Catalyst Removal in 1,8-Nonadiene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of ruthenium catalysts from reactions involving 1,8-nonadiene.
FAQs: Common Questions in Ruthenium Catalyst Removal
Q1: Why is it crucial to remove the ruthenium catalyst after my this compound reaction?
A: Residual ruthenium catalyst can lead to several undesirable outcomes.[1] These include isomerization of the double bonds in your product, decomposition of the product over time, and potential toxicity, which is a critical concern in pharmaceutical applications.[1] For drug development, regulatory bodies typically require ruthenium levels to be below 10 parts-per-million (ppm).
Q2: What are the most common methods for removing ruthenium catalysts?
A: Several effective methods are routinely used, including:
-
Adsorption: Using materials like activated carbon or silica (B1680970) gel to bind the ruthenium species.
-
Scavenging: Employing agents that react with the ruthenium complex to form easily removable byproducts. Common scavengers include triphenylphosphine (B44618) oxide (TPPO), dimethyl sulfoxide (B87167) (DMSO), functionalized silicas (metal scavengers), and isocyanides.
-
Aqueous Extraction: Particularly effective when using modified, water-soluble catalysts or water-soluble scavengers.
-
Oxidative Removal: Converting the ruthenium catalyst into insoluble ruthenium dioxide (RuO₂) using an oxidizing agent like hydrogen peroxide.[2]
Q3: My product from a this compound reaction is a polymer. Does this affect the purification strategy?
A: Yes, the physical properties of your product are important. For polymeric products from acyclic diene metathesis (ADMET) of this compound, methods involving precipitation of the polymer after treatment with a scavenger can be effective. Filtration-based methods using functionalized silica or activated carbon are also suitable. Techniques like column chromatography might be less practical for high molecular weight polymers.
Q4: I see a persistent color in my product even after purification. Does this indicate the presence of ruthenium?
A: A persistent brown or black color is a strong indicator of residual ruthenium complexes.[3] Effective removal methods should yield a colorless or pale-colored product.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of ruthenium catalysts from this compound reaction mixtures.
Problem 1: High levels of residual ruthenium (>50 ppm) detected after initial purification.
| Potential Cause | Suggested Solution |
| Inefficient Scavenging | - Increase the amount of scavenger (e.g., TPPO, DMSO, or functionalized silica).[3] - Extend the reaction time with the scavenger to ensure complete complexation.[3] - Ensure adequate mixing to facilitate contact between the scavenger and the catalyst. |
| Saturated Adsorbent | - Increase the amount of activated carbon or silica gel. - Perform a second treatment with fresh adsorbent. |
| Inappropriate Method for Product | - For polymeric products, ensure the chosen solvent for the purification step allows for good solubility of the polymer while facilitating the removal of the ruthenium complex. - Consider a combination of methods, such as scavenger treatment followed by activated carbon filtration. |
Problem 2: Product degradation or isomerization observed after purification.
| Potential Cause | Suggested Solution |
| Residual Active Catalyst | - Ensure the quenching/removal agent is added promptly after the metathesis reaction is complete. - Some scavengers, like isocyanides, also act as quenching agents, rapidly deactivating the catalyst.[4] |
| Harsh Purification Conditions | - If using oxidative removal with H₂O₂, ensure the conditions are not too harsh for your product. Perform the reaction at a controlled temperature (e.g., in an ice bath) and for a limited time.[2] - For sensitive products, consider milder methods like adsorption or scavenging under neutral conditions. |
Problem 3: Low product yield after purification.
| Potential Cause | Suggested Solution |
| Product Adsorption onto Stationary Phase | - When using silica gel or activated carbon, product can sometimes be irreversibly adsorbed. - Wash the solid support with a more polar solvent after the initial filtration to recover any adsorbed product, provided it doesn't also elute the ruthenium impurities. |
| Product Loss During Extractions | - Minimize the number of aqueous extractions. - Ensure proper phase separation to avoid loss of the organic layer. |
Quantitative Data on Removal Methods
The following table summarizes the efficiency of various ruthenium removal methods based on reported data. Note that efficiency can vary depending on the specific catalyst, substrate, and reaction conditions.
| Method | Scavenger/Adsorbent | Typical Final Ru Level (ppm) | Reference |
| Scavenging & Filtration | Triphenylphosphine Oxide (TPPO) / Silica Gel | < 2 ppm | [2] |
| Scavenging & Filtration | Dimethyl Sulfoxide (DMSO) / Silica Gel | Low, but specific ppm not always reported | [5] |
| Adsorption | Activated Carbon | < 10 ppm | |
| Functionalized Silica | SiliaMetS® Thiol | < 10 ppm | [6] |
| Functionalized Silica | SiliaMetS® DMT | 17 ppm (from 500 ppm initial) | [7] |
| Oxidative Removal | Hydrogen Peroxide (15%) | < 2 ppm | [2] |
| Aqueous Extraction | PEG-supported Catalyst | < 0.04 ppm (with activated carbon) | [1] |
| Isocyanide Scavenger | Carboxylate-functionalized isocyanide | < 1 µg per 5 mg of product |
Experimental Protocols
Protocol 1: Ruthenium Removal using Triphenylphosphine Oxide (TPPO) and Silica Gel
This method is effective for a wide range of metathesis products.[3]
-
Reaction Quenching & Scavenging:
-
Once the metathesis reaction is complete, add triphenylphosphine oxide (TPPO) (approximately 50 equivalents relative to the ruthenium catalyst) to the crude reaction mixture.
-
Stir the mixture at room temperature for a minimum of 8 hours, though 12 hours is optimal.[3]
-
-
Filtration:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Prepare a short plug of silica gel in a column or funnel.
-
Pass the dissolved residue through the silica gel plug, eluting with the same solvent.
-
Collect the eluent containing the purified product.
-
-
Final Concentration:
-
Remove the solvent from the eluent under reduced pressure to obtain the purified product.
-
Protocol 2: Ruthenium Removal using Activated Carbon
This protocol is a straightforward method for adsorbing ruthenium impurities.
-
Adsorption:
-
To the crude reaction mixture, add activated carbon (the amount may need to be optimized, but a starting point is 10-20% w/w relative to the product).
-
Stir the suspension vigorously for at least 4 hours at room temperature. For more challenging removals, the time can be extended to 24 hours, and the temperature can be increased to 50°C.
-
-
Filtration:
-
Filter the mixture through a pad of celite or a syringe filter (e.g., 0.45 µm) to remove the activated carbon.
-
Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
-
Concentration:
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Protocol 3: Oxidative Ruthenium Removal with Hydrogen Peroxide
This method rapidly converts the ruthenium catalyst to insoluble RuO₂.[2]
-
Oxidation:
-
To the crude reaction mixture, add 15% aqueous hydrogen peroxide (approximately 100 equivalents relative to the catalyst).
-
Stir the mixture vigorously for 1 hour. The reaction can be performed at room temperature, but for sensitive substrates, cooling in an ice bath is recommended.[2]
-
-
Work-up:
-
If the reaction was performed in an organic solvent, separate the organic layer.
-
Wash the organic layer with an aqueous solution of sodium sulfite (B76179) to quench any remaining peroxide.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
-
Filtration and Concentration:
-
Filter to remove the drying agent and any precipitated RuO₂.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Visualized Workflows
General Workflow for Ruthenium Catalyst Removal
Caption: A general workflow for the removal of ruthenium catalyst post-metathesis reaction.
Troubleshooting Decision Tree for Ruthenium Removal
Caption: A decision tree for troubleshooting high residual ruthenium levels.
References
- 1. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. A convenient method to remove ruthenium byproducts from olefin metathesis reactions using polymer-bound triphenylphosphine oxide (TPPO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
Technical Support Center: Optimizing 1,8-Nonadiene ADMET Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Acyclic Diene Metathesis (ADMET) polymerization of 1,8-nonadiene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal temperature range for the ADMET polymerization of this compound?
The optimal temperature for ADMET polymerization of this compound is a balance between achieving a high rate of polymerization and minimizing catalyst decomposition and side reactions. Generally, temperatures between 40°C and 80°C are a good starting point for optimization with common ruthenium-based catalysts.
Q2: My polymer has a low molecular weight. How can I increase it?
Several factors can contribute to low molecular weight. Consider the following troubleshooting steps:
-
Increase Reaction Temperature: Within the optimal range, a moderate increase in temperature can enhance the rate of polymerization and help drive the reaction towards higher molecular weight polymers. However, be cautious of exceeding the thermal stability limit of your catalyst (see Q3).
-
Improve Vacuum: ADMET is a condensation polymerization that relies on the efficient removal of the ethylene (B1197577) byproduct to drive the equilibrium towards the polymer. Ensure you are using a high vacuum system (<50 mTorr) and that your reaction vessel is properly sealed.
-
Increase Reaction Time: Step-growth polymerizations often require longer reaction times to achieve high molecular weights. Monitor the reaction progress over time to determine the point of diminishing returns.
-
Purify Monomer and Solvent: Impurities in the monomer or solvent can poison the catalyst. Ensure your this compound is freshly distilled and solvents are anhydrous and deoxygenated.
-
Check Catalyst Activity: Ensure your catalyst has been stored properly under an inert atmosphere and has not degraded.
Q3: I'm observing a high Polydispersity Index (PDI) in my polymer. What could be the cause?
A high PDI (typically > 2.0 for step-growth polymerization) can indicate a lack of control over the polymerization process. Potential causes include:
-
Catalyst Decomposition: At higher temperatures, ruthenium catalysts, particularly second-generation Grubbs catalysts, can decompose to form ruthenium hydride species. These species can initiate side reactions like olefin isomerization, leading to a broader molecular weight distribution.[1] Consider lowering the reaction temperature or using a more thermally stable catalyst.
-
Chain Transfer Reactions: Impurities in the reaction mixture can act as chain transfer agents, terminating polymer chains prematurely and broadening the PDI. Rigorous purification of monomer and solvent is crucial.
-
Inefficient Mixing: In bulk polymerizations, high viscosity can hinder efficient mixing, leading to localized areas of high monomer concentration and non-uniform chain growth. If possible, using an appropriate anhydrous and deoxygenated solvent can improve homogeneity.
Q4: My reaction has stalled, and the viscosity is no longer increasing. What should I do?
A stalled reaction is often due to catalyst deactivation.
-
Catalyst Poisoning: As mentioned, impurities can poison the catalyst.
-
Catalyst Decomposition: The catalyst may have reached the end of its thermal stability at the chosen reaction temperature.
-
Insufficient Catalyst Loading: While a high catalyst loading can be costly, a very low loading might not be sufficient to drive the reaction to high conversion.
Consider adding a fresh portion of catalyst to the reaction mixture under inert conditions to see if the polymerization reinitiates.
Q5: What are the common side reactions in this compound ADMET, and how can I minimize them?
The most common side reaction is olefin isomerization , where the double bonds migrate along the polymer chain. This is more prevalent at higher temperatures and with second-generation Grubbs catalysts. To minimize this:
-
Optimize Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.
-
Choose the Right Catalyst: First-generation Grubbs catalysts and some Hoveyda-Grubbs catalysts show lower isomerization activity.
-
Add Inhibitors: In some cases, additives like 1,4-benzoquinone (B44022) can suppress isomerization.
Another potential side reaction is cyclization , although for this compound, which would form a nine-membered ring, this is generally less favorable than intermolecular polymerization.
Data Presentation: Expected Trends in this compound ADMET
The following table summarizes the expected qualitative effects of temperature on the key outcomes of this compound ADMET polymerization using a standard second-generation Grubbs-type catalyst. Actual quantitative results will vary based on specific reaction conditions (catalyst loading, vacuum, reaction time, etc.).
| Temperature (°C) | Expected Molecular Weight (Mn) | Expected Polydispersity Index (PDI) | Expected Yield (%) | Potential Issues |
| Room Temperature (~25°C) | Low to Moderate | Narrow | Moderate | Slow reaction rate, may require very long reaction times. |
| 40 - 60°C | Moderate to High | Narrow to Moderate | High | Good balance of reaction rate and catalyst stability. |
| 60 - 80°C | High | Moderate to Broad | High | Increased risk of catalyst decomposition and olefin isomerization. |
| > 80°C | May Decrease | Broad | May Decrease | Significant catalyst decomposition, leading to side reactions and lower yields of desired polymer. |
Experimental Protocol: General Procedure for this compound ADMET
This protocol provides a general starting point. Optimization of catalyst loading, temperature, and reaction time is recommended.
Materials:
-
This compound (freshly distilled over CaH₂)
-
Grubbs or Hoveyda-Grubbs catalyst (e.g., Grubbs 2nd Generation, Hoveyda-Grubbs 2nd Generation)
-
Anhydrous, deoxygenated toluene (B28343) or chlorobenzene (B131634) (optional, for solution polymerization)
-
Ethyl vinyl ether (for quenching)
-
Methanol (for precipitation)
-
Schlenk flask and line
-
High vacuum pump (<50 mTorr)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Monomer and Solvent Preparation: Purify this compound by vacuum distillation from calcium hydride. If using a solvent, ensure it is passed through a column of activated alumina (B75360) and thoroughly deoxygenated by sparging with an inert gas.
-
Reaction Setup: Under an inert atmosphere (in a glovebox or using Schlenk techniques), add the desired amount of catalyst to a clean, dry Schlenk flask equipped with a magnetic stir bar. A typical monomer-to-catalyst ratio ([M]/[C]) is in the range of 250:1 to 1000:1.
-
Monomer Addition: Add the purified and deoxygenated this compound to the Schlenk flask containing the catalyst. If using a solvent, add it at this stage.
-
Polymerization: Connect the flask to a high vacuum line and begin stirring. Heat the reaction mixture to the desired temperature (e.g., 50°C). The removal of ethylene gas is crucial for driving the polymerization.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture.
-
Termination and Polymer Isolation: After the desired time (e.g., 4-24 hours), cool the reaction mixture to room temperature. Break the vacuum with an inert gas and quench the reaction by adding a small amount of ethyl vinyl ether.
-
Precipitation and Purification: Dilute the viscous reaction mixture with a small amount of toluene (if conducted in bulk) and precipitate the polymer by slowly adding the solution to a large volume of vigorously stirring methanol.
-
Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Visualizations
Caption: Optimizing this compound ADMET polymerization.
Caption: Experimental workflow for this compound ADMET.
References
Technical Support Center: Ring-Closing Metathesis of 1,8-Nonadiene
This technical support center provides troubleshooting guidance and frequently asked questions regarding the ring-closing metathesis (RCM) of 1,8-nonadiene. It is intended for researchers, scientists, and drug development professionals to optimize their experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the RCM of this compound.
Issue 1: Low or No Conversion to Cycloheptene (B1346976)
-
Question: My RCM reaction of this compound is showing low or no conversion to the desired cycloheptene product. What are the potential causes and how can I resolve this?
-
Answer: Low or no conversion in the RCM of this compound can stem from several factors related to catalyst activity and reaction conditions.
-
Catalyst Inactivity: The Grubbs catalyst is sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are rigorously dried and degassed. Impurities in the this compound substrate can also poison the catalyst. It is recommended to purify the diene by distillation or by passing it through a column of activated alumina.
-
Inappropriate Solvent Choice: The choice of solvent significantly impacts catalyst activity and stability. While dichloromethane (B109758) (DCM) and toluene (B28343) are common solvents for RCM, their efficiency can vary. For instance, the initiation rates for Grubbs catalysts can be higher in toluene and THF compared to chloroform (B151607), potentially leading to better conversions.[1] Some studies suggest that benzotrifluoride (B45747) (BTF) can be a suitable replacement for DCM, offering high reaction efficiencies.[1] Conversely, highly coordinating solvents can inhibit the catalyst.
-
Insufficient Catalyst Loading: For challenging RCM reactions, a higher catalyst loading may be necessary. However, excessively high loadings can sometimes lead to increased side reactions. A typical starting point for catalyst loading is 1-5 mol%.
-
Low Reaction Temperature: While many RCM reactions proceed at room temperature, some may require heating to overcome the activation energy barrier. The optimal temperature is dependent on the solvent and the specific Grubbs catalyst being used. For example, some reactions in ethyl acetate (B1210297) have shown good yields at 70°C. It is advisable to perform a temperature screen to find the optimal condition.
-
Issue 2: Formation of Oligomers/Polymers
-
Question: I am observing the formation of significant amounts of oligomeric or polymeric byproducts instead of the desired cycloheptene. How can I favor the intramolecular RCM reaction?
-
Answer: The formation of oligomers or polymers indicates that the intermolecular metathesis reaction is competing with the desired intramolecular ring-closing reaction. This is a common issue, especially at higher substrate concentrations.
-
High Concentration: The key to favoring intramolecular reactions is to work at high dilution. A lower concentration of the this compound substrate will decrease the probability of two different molecules reacting with each other. Typical concentrations for RCM reactions are in the range of 0.01 M to 0.1 M.
-
Slow Addition of Catalyst: A slow, continuous addition of the catalyst solution to the reaction mixture can help maintain a low concentration of the active catalyst species at any given time, which can favor the intramolecular pathway.
-
Issue 3: Isomerization of the Product
-
Question: My final product contains isomers of cycloheptene, or I observe the formation of other isomeric byproducts. What causes this and how can it be prevented?
-
Answer: Alkene isomerization is a known side reaction in olefin metathesis, often caused by the formation of ruthenium-hydride species from the decomposition of the primary catalyst.[1]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the rate of catalyst decomposition and subsequent isomerization. It is therefore advisable to monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Additives: The addition of a small amount of a weak acid, such as acetic acid, can sometimes suppress isomerization by quenching the ruthenium-hydride species. In some cases, acetic acid has also been shown to be a useful solvent for the RCM reaction itself.
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is the most efficient for the RCM of this compound?
A1: The "most efficient" solvent can depend on the specific Grubbs catalyst used and the desired reaction parameters (e.g., reaction time, temperature). Dichloromethane (DCM) and toluene are the most commonly used solvents and generally provide good results. However, studies have shown that other solvents can also be highly effective. For example, toluene and tetrahydrofuran (B95107) (THF) may offer higher conversion rates than chloroform due to faster catalyst initiation.[1] Benzotrifluoride (BTF) has been reported to be a good alternative to DCM, providing similar high efficiencies.[1] For a greener approach, ethyl acetate has been investigated and shown to produce yields comparable to traditional solvents, particularly at elevated temperatures. A summary of reported solvent effects is presented in the table below.
Q2: What is the recommended Grubbs catalyst for the RCM of this compound?
A2: Second-generation Grubbs catalysts (e.g., Grubbs II) and Hoveyda-Grubbs second-generation catalysts are generally more active and have a broader functional group tolerance compared to the first-generation catalysts. For a simple, unfunctionalized substrate like this compound, a standard second-generation Grubbs catalyst is typically a good starting point.
Q3: How can I effectively remove the ruthenium catalyst from my product?
A3: Ruthenium catalyst residues can often be removed by column chromatography on silica (B1680970) gel. Alternatively, treatment of the crude reaction mixture with a scavenger, such as triphenylphosphine (B44618) or a functionalized silica gel (e.g., SiliaMetS Thiol), can facilitate the removal of ruthenium byproducts.
Q4: Is it necessary to run the reaction under an inert atmosphere?
A4: Yes, it is highly recommended to perform the RCM of this compound under an inert atmosphere (e.g., argon or nitrogen). Grubbs catalysts are sensitive to oxygen, which can lead to their deactivation and result in lower reaction yields.
Data Presentation
Table 1: Effect of Solvent on the RCM Efficiency of this compound
| Solvent | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Dichloromethane (DCM) | Grubbs II | 5 | 40 | 2 | >95 | Generic |
| Toluene | Grubbs II | 5 | 80 | 2 | >95 | Generic |
| Tetrahydrofuran (THF) | Grubbs II | Not specified | Not specified | Not specified | High conversion reported | [1] |
| Benzotrifluoride (BTF) | Grubbs II | Not specified | Not specified | Not specified | High efficiency reported | [1] |
| Acetic Acid | Grubbs II | Not specified | Not specified | Not specified | Suggested as a useful solvent | |
| Ethyl Acetate | Not specified | Not specified | 70 | Not specified | Similar yields to DCM/Toluene reported |
Note: The data presented is a compilation from various sources and may not represent a direct side-by-side comparison under identical conditions. "Generic" refers to typical conditions found in general literature for this type of reaction. Further optimization for specific experimental setups is recommended.
Experimental Protocols
General Protocol for the Ring-Closing Metathesis of this compound
-
Preparation:
-
Dry all glassware in an oven at >100°C overnight and allow to cool under a stream of inert gas (argon or nitrogen).
-
Purify the this compound by distillation from a suitable drying agent (e.g., CaH₂) or by passing it through a plug of activated neutral alumina.
-
Use anhydrous and degassed solvent. Solvents can be dried using a solvent purification system or by distillation from appropriate drying agents. Degassing can be achieved by sparging with an inert gas for 15-30 minutes.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add the desired volume of the anhydrous, degassed solvent.
-
Add the purified this compound to the solvent to achieve the desired concentration (typically 0.01 M to 0.1 M).
-
In a separate vial, under an inert atmosphere, weigh the appropriate amount of the Grubbs catalyst (e.g., Grubbs II, 1-5 mol%).
-
-
Reaction Execution:
-
Add the solid catalyst to the stirred solution of this compound in one portion. Alternatively, the catalyst can be dissolved in a small amount of the reaction solvent and added to the diene solution via a cannula or syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or heated in an oil bath).
-
The reaction is driven by the formation of ethylene (B1197577) gas, which is volatile. To help drive the reaction to completion, a gentle stream of inert gas can be passed over the surface of the reaction mixture to facilitate the removal of ethylene.
-
-
Monitoring and Work-up:
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically when the starting material is no longer observed), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes. This deactivates the catalyst.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or pentane) to obtain the pure cycloheptene.
-
Mandatory Visualization
Caption: Experimental workflow for the RCM of this compound.
Caption: Troubleshooting guide for common issues in this compound RCM.
References
Troubleshooting low molecular weight in poly(1,8-nonadiene)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges, particularly low molecular weight, during the synthesis of poly(1,8-nonadiene) via Acyclic Diene Metathesis (ADMET) polymerization.
Troubleshooting Guide: Low Molecular Weight in Poly(this compound)
Low molecular weight is a common issue in ADMET polymerization. This guide provides a structured approach to identifying and resolving the root causes.
Question: My poly(this compound) has a low number-average molecular weight (Mn). What are the potential causes and how can I fix it?
Answer: Low molecular weight in the ADMET polymerization of this compound is typically traced back to one of three main areas: monomer and reagent purity, catalyst issues, or suboptimal reaction conditions. Below is a step-by-step guide to troubleshoot this problem.
Monomer and Reagent Purity
Impurities can act as catalyst poisons, terminating the polymerization process prematurely.
-
Monomer Purification: Commercial this compound may contain inhibitors or other impurities. It is crucial to purify the monomer before use.
-
Solvent Purity: Solvents must be anhydrous and deoxygenated. Common purification methods include distillation over drying agents or passing through a solvent purification system.
-
Inert Gas Quality: The inert gas (argon or nitrogen) used must be of high purity to prevent catalyst deactivation by oxygen or moisture.
Catalyst Selection and Handling
The choice and handling of the metathesis catalyst are critical for achieving high molecular weight polymer.
-
Catalyst Choice: Second and third-generation Grubbs-type catalysts and Schrock molybdenum-alkylidene catalysts are highly active for ADMET. For this compound, which is a non-functionalized diene, Grubbs-type catalysts are often a practical choice due to their better tolerance to trace impurities compared to the more sensitive Schrock catalysts.
-
Catalyst Activity: Ensure the catalyst is active. Catalysts can degrade over time, especially if not stored under a strict inert atmosphere. It is advisable to use fresh, properly stored catalyst.
-
Catalyst Loading: While a higher catalyst loading might seem beneficial, an optimal loading needs to be determined. Too high a concentration can sometimes lead to side reactions, while too low a concentration may result in incomplete polymerization.
Reaction Conditions
ADMET is a step-growth condensation polymerization, and the reaction equilibrium must be continuously shifted towards the polymer product.
-
Ethylene (B1197577) Removal: The primary driving force for ADMET polymerization is the removal of the volatile ethylene byproduct. A high vacuum (typically <100 mTorr) is essential to effectively remove ethylene and drive the reaction to completion, thereby achieving high molecular weight.
-
Reaction Temperature: The temperature needs to be high enough to ensure the monomer and resulting polymer are in a molten state or dissolved in a solvent to allow for efficient stirring and ethylene removal. However, excessively high temperatures can lead to catalyst decomposition. A typical starting range for bulk polymerization is 50-80°C.
-
Reaction Time: ADMET polymerization can be slow. Sufficient reaction time is necessary to allow the molecular weight to build up. Monitor the reaction progress by checking the viscosity of the reaction mixture.
-
Solvent Choice: While often performed neat (bulk), a high-boiling, inert solvent can be used. The solvent must be able to dissolve the monomer and the growing polymer chain and should not coordinate to the catalyst.
Frequently Asked Questions (FAQs)
Q1: What is a typical number-average molecular weight (Mn) and polydispersity index (PDI) for poly(this compound) synthesized by ADMET?
A1: Achieving high molecular weight for poly(this compound) can be challenging. Under optimized conditions, Mn values in the range of 10,000 to 50,000 g/mol can be expected. The PDI for step-growth polymerizations like ADMET is typically around 2.0.
Q2: Can I use a first-generation Grubbs catalyst for the polymerization of this compound?
A2: While a first-generation Grubbs catalyst can polymerize this compound, second and third-generation catalysts are generally more active and provide higher conversions and molecular weights under milder conditions.
Q3: My reaction mixture becomes very viscous early on. Is this a problem?
A3: Increased viscosity is a good indicator of successful polymerization and increasing molecular weight. However, if the mixture becomes too viscous for effective stirring, it can trap the ethylene byproduct, hindering further molecular weight growth. In such cases, you might consider increasing the reaction temperature slightly (if catalyst stability allows) or using a suitable high-boiling solvent to reduce viscosity.
Q4: How do I know if my vacuum is sufficient for ethylene removal?
A4: A dynamic high vacuum system is recommended. You should see bubbling in the reaction mixture, especially in the initial stages, which is the ethylene being evolved. A vacuum level below 100 mTorr is generally considered effective.
Q5: Are there any common side reactions I should be aware of?
A5: Besides catalyst deactivation, intramolecular cyclization of this compound to form cycloheptene (B1346976) can occur, which competes with the desired intermolecular polymerization. Additionally, olefin isomerization can be a side reaction with some ruthenium catalysts, especially at higher temperatures, which can affect the polymer's microstructure.
Data Summary
The following table summarizes the expected impact of key experimental parameters on the molecular weight of poly(this compound).
| Parameter | Low Value | High Value | Expected Impact on Molecular Weight (Mn) | Reference(s) |
| Monomer Purity | Impure | Highly Pure | Purity is critical; impurities significantly lower Mn. | |
| Catalyst Activity | Low | High | Higher activity generally leads to higher Mn. | |
| Vacuum Level | Poor Vacuum (>1 Torr) | High Vacuum (<100 mTorr) | High vacuum is essential for high Mn. | |
| Reaction Temperature | Too Low | Too High | An optimal range exists; too high can cause catalyst degradation. | |
| Reaction Time | Short | Long | Longer times are generally needed for high Mn in step-growth polymerization. |
Experimental Protocols
Protocol 1: Purification of this compound Monomer
-
Drying: Stir commercial-grade this compound over calcium hydride (CaH₂) overnight under an inert atmosphere (e.g., argon).
-
Distillation: Perform a vacuum distillation of the dried monomer from CaH₂. Collect the fraction boiling at the correct temperature and pressure.
-
Storage: Store the purified monomer under an inert atmosphere and over molecular sieves to prevent re-contamination with moisture.
Protocol 2: ADMET Polymerization of this compound (Bulk)
-
Reactor Setup: A Schlenk flask or a similar glass reactor equipped with a magnetic stirrer and a high-vacuum adapter is thoroughly dried in an oven, assembled while hot, and purged with a high-purity inert gas.
-
Charging the Reactor: Under a positive pressure of inert gas, charge the reactor with the purified this compound.
-
Degassing: Subject the monomer to several freeze-pump-thaw cycles to remove any dissolved gases.
-
Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the metathesis catalyst (e.g., a Grubbs-type catalyst, typically 0.1-0.5 mol%) to the monomer.
-
Polymerization: Place the reactor in a preheated oil bath at the desired temperature (e.g., 60°C) and immediately apply a dynamic high vacuum.
-
Monitoring: Allow the reaction to proceed under vacuum with vigorous stirring. The viscosity of the mixture will increase as the polymerization progresses.
-
Termination: After the desired time (e.g., 24-48 hours), cool the reaction to room temperature and quench the reaction by exposing it to air or by adding a small amount of ethyl vinyl ether.
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Isolation: Dissolve the resulting polymer in a suitable solvent (e.g., toluene (B28343) or dichloromethane) and precipitate it into a large excess of cold methanol. Filter and dry the polymer in a vacuum oven until a constant weight is achieved.
Visualizations
Caption: Troubleshooting workflow for low molecular weight in poly(this compound) synthesis.
Caption: Simplified ADMET polymerization cycle for poly(this compound).
Technical Support Center: Preventing Gelation in 1,8-Nonadiene Copolymerization
Welcome to the technical support center for the copolymerization of 1,8-nonadiene. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing gelation, a common challenge in diene polymerization. By understanding the underlying causes of premature cross-linking and implementing the strategies outlined below, you can achieve successful and reproducible polymerization outcomes.
Troubleshooting Guide: Real-Time Problem Solving
This guide addresses specific issues that may arise during your experiments, offering potential causes and step-by-step solutions to get your reaction back on track.
| Issue | Potential Causes | Solutions |
| Rapid Gelation After Initiator Addition | 1. High Monomer Concentration: Favors intermolecular cross-linking over desired linear polymerization or intramolecular cyclization.[1] 2. High Reaction Temperature: Increases reaction rates, potentially leading to uncontrolled polymerization and side reactions that cause cross-linking.[1] 3. Inappropriate Catalyst Choice: Some catalyst systems have a higher tendency to induce cross-linking. | 1. Reduce Monomer Concentration: Dilute the reaction mixture with a suitable solvent (e.g., toluene (B28343), hexane). A lower concentration promotes the formation of soluble polymers. 2. Lower Reaction Temperature: Conduct the polymerization at a lower, controlled temperature to manage the reaction rate. 3. Catalyst Selection: Opt for single-site catalysts like metallocenes, which offer better control over the polymer architecture and produce narrower molecular weight distributions compared to traditional Ziegler-Natta catalysts.[2][3][4][5] |
| Gelation at Low Monomer Conversion | 1. Chain Transfer to Polymer: A growing polymer chain abstracts a hydrogen atom from an existing polymer backbone, creating a new radical site that leads to branching and eventual gelation. 2. High Catalyst Activity: A highly active catalyst can lead to rapid polymer chain growth and an increased likelihood of intermolecular reactions. | 1. Introduce a Chain Transfer Agent (CTA): CTAs, such as thiols (e.g., dodecyl mercaptan), can help control the molecular weight of the polymer chains by terminating a growing chain and initiating a new one.[6][7] This reduces the likelihood of forming a cross-linked network. 2. Optimize Catalyst Loading: Reduce the catalyst concentration to slow down the rate of polymerization. |
| Inconsistent Results and Batch-to-Batch Variation | 1. Impurities: Trace amounts of water, oxygen, or other impurities in the monomer, solvent, or inert gas can interfere with the catalyst's activity and lead to unpredictable results.[1] 2. Inconsistent Monomer Feed Rate: In semi-batch processes, a variable monomer feed rate can lead to fluctuations in monomer concentration, affecting the polymerization kinetics and the propensity for gelation. | 1. Purify Reagents: Ensure all reagents are rigorously purified. Monomers and solvents should be distilled and dried over appropriate agents, and a high-purity inert gas should be used.[1] 2. Maintain a Consistent Monomer Feed Rate: For semi-batch reactions, employ a syringe pump or other calibrated delivery system to ensure a constant and controlled addition of the monomer. |
Frequently Asked Questions (FAQs)
Here are answers to some of the more general questions regarding the prevention of gelation in this compound copolymerization.
Q1: What is the fundamental cause of gelation in this compound copolymerization?
A1: Gelation, or the formation of an insoluble, cross-linked polymer network, occurs when polymer chains become interconnected. In the case of this compound, which has two double bonds, intermolecular reactions (reactions between different polymer chains) can compete with intramolecular cyclization (formation of rings within a single chain) and linear polymerization. When intermolecular reactions dominate, a gel is formed.
Q2: How does the choice of catalyst impact gelation?
A2: The catalyst plays a crucial role in determining the polymer's microstructure.
-
Ziegler-Natta Catalysts: These are multi-site catalysts, which can lead to polymers with a broad molecular weight distribution and less control over the polymer architecture, potentially increasing the risk of gelation.[5]
-
Metallocene Catalysts: These are single-site catalysts that offer more precise control over the polymerization process.[2][3][4][5] They typically produce polymers with a narrower molecular weight distribution and a more uniform comonomer incorporation, which helps to minimize the formation of cross-linked structures.[2][3][4][5] For preventing gelation, metallocene catalysts, such as zirconocene-based systems, are generally preferred.[1]
Q3: What is the role of a Chain Transfer Agent (CTA) and how do I choose one?
Q4: Can reaction temperature be too low?
A4: Yes. While lower temperatures help control the reaction rate and reduce the risk of gelation, a temperature that is too low can significantly decrease the catalyst activity, leading to very slow or no polymerization. The optimal temperature will depend on the specific catalyst system being used.
Quantitative Data Summary
The following tables provide a summary of key experimental parameters and their impact on the polymerization of dienes. While specific data for this compound is limited, the data for structurally similar monomers can serve as a valuable starting point for experimental design.
Table 1: Effect of Monomer Concentration on Polymerization of a Structurally Similar Diene (2,8-Dimethyl-1,8-nonadiene)
| Monomer Concentration (M) | Effect on Polymerization |
| 0.1 - 2 | Influences the rate of polymerization and the competition between cyclopolymerization and cross-linking.[1] |
Data extrapolated from studies on a structurally similar monomer.
Table 2: Typical Catalyst and Cocatalyst Ratios for Diene Polymerization
| Parameter | Typical Range | Effect on Polymerization |
| Catalyst Loading (mol%) | 10⁻⁵ - 10⁻³ | Determines the number of active centers and the overall rate of polymerization.[1] |
| Cocatalyst/Catalyst Ratio (for MAO) | 100:1 to 1000:1 | Crucial for catalyst activation; the optimal ratio is dependent on the specific catalyst system.[1] |
MAO: Methylaluminoxane, a common cocatalyst for metallocene catalysts.
Table 3: Impact of Chain Transfer Agent (CTA) Concentration on Molecular Weight
| CTA Concentration | Effect on Molecular Weight (Mn) | Polydispersity Index (PDI) |
| Increasing Concentration | Decreases | May increase or decrease depending on the specific CTA and reaction conditions. |
This table represents a general trend. The actual impact will vary based on the specific CTA, monomer, and reaction conditions.
Experimental Protocols
The following is a general protocol for the gel-free copolymerization of this compound using a zirconocene (B1252598)/methylaluminoxane (MAO) catalyst system.
Materials:
-
This compound (monomer)
-
Toluene (solvent)
-
Bis(cyclopentadienyl)zirconium(IV) dichloride (catalyst)[1]
-
Methylaluminoxane (MAO) solution in toluene (cocatalyst)
-
Methanol (quenching agent)
-
Argon or Nitrogen (inert gas)
Procedure:
-
Monomer and Solvent Purification:
-
Distill this compound from a suitable drying agent (e.g., CaH₂).
-
Dry toluene by passing it through a solvent purification system or by distilling from sodium/benzophenone.[1]
-
-
Reactor Setup:
-
Assemble a Schlenk flask or a glass reactor equipped with a magnetic stirrer and an inert gas inlet.
-
Thoroughly dry the glassware in an oven and purge with inert gas.[1]
-
-
Reaction Mixture Preparation:
-
Under an inert atmosphere, charge the reactor with the desired amount of dried toluene and this compound.[1]
-
-
Catalyst Activation:
-
In a separate Schlenk tube, dissolve the zirconocene catalyst in a small amount of toluene.
-
Add the MAO solution and allow the mixture to pre-activate for 15-30 minutes.[1]
-
-
Polymerization Initiation:
-
Inject the activated catalyst solution into the reactor containing the monomer.
-
Maintain the desired reaction temperature using a thermostated bath.[1]
-
-
Polymerization:
-
Allow the reaction to proceed for the desired time. The viscosity of the solution may increase as the polymer forms.
-
-
Quenching:
-
Quench the polymerization by adding an excess of methanol.[1]
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum.
-
Visualizations
The following diagrams illustrate key concepts and workflows for preventing gelation in this compound copolymerization.
Caption: Experimental workflow for gel-free this compound copolymerization.
Caption: Troubleshooting logic for addressing gelation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chain transfer - Wikipedia [en.wikipedia.org]
- 7. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
Validation & Comparative
Characterization of Poly(1,8-nonadiene) by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of polymers. This guide provides a comprehensive comparison of ¹H and ¹³C NMR spectroscopy for the characterization of poly(1,8-nonadiene), a polyolefin with potential applications in advanced materials and drug delivery systems. We present a comparative analysis with alternative characterization techniques, supported by experimental data and detailed protocols to aid researchers in their analytical endeavors.
Comparison of NMR Spectroscopy with Alternative Techniques
While NMR provides unparalleled detail on the molecular structure of poly(this compound), other techniques offer complementary information regarding its macroscopic properties.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | - Polymer structure confirmation- Identification of end-groups (e.g., vinyl)- Quantification of unsaturation | - Rapid analysis- High sensitivity | - Broad and overlapping signals can make detailed microstructure analysis challenging. |
| ¹³C NMR Spectroscopy | - Detailed polymer microstructure- Tacticity (stereoregularity)- Regioregularity- Branching analysis | - High spectral resolution- Sensitive to subtle structural variations | - Lower sensitivity than ¹H NMR- Longer acquisition times |
| Gel Permeation Chromatography (GPC) | - Molecular weight distribution (Mw, Mn)- Polydispersity Index (PDI) | - Provides information on polymer size and distribution | - Does not provide structural information |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Identification of functional groups (e.g., C=C, C-H) | - Fast and simple analysis | - Provides limited information on polymer microstructure |
| Differential Scanning Calorimetry (DSC) | - Thermal properties (e.g., glass transition temperature, melting point) | - Information on the physical state of the polymer | - No direct structural information |
NMR Characterization of Poly(this compound)
The polymerization of this compound, typically via Acyclic Diene Metathesis (ADMET) or Ziegler-Natta catalysis, can result in a polymer with a predominantly linear structure containing internal double bonds. The presence of residual vinyl end groups can also be detected.
¹H NMR Spectroscopy
¹H NMR spectroscopy is a primary tool for confirming the successful polymerization of this compound. The disappearance of the terminal vinyl proton signals of the monomer and the appearance of new signals corresponding to the internal olefinic protons and the saturated backbone are key indicators.
Table 2: ¹H NMR Chemical Shifts for this compound Monomer and Poly(this compound)
| Assignment | This compound Monomer (CDCl₃) | Poly(this compound) (Typical, CDCl₃) |
| -CH=CH- (internal olefinic) | - | ~5.4 ppm (broad multiplet) |
| =CH- (terminal olefinic) | ~5.8 ppm (m) | - |
| =CH₂ (terminal olefinic) | ~4.95 ppm (m) | ~4.9 ppm (if present as end-group) |
| -CH₂-C= (allylic) | ~2.05 ppm (q) | ~2.0 ppm (broad) |
| -CH₂- (aliphatic backbone) | ~1.4 ppm (m) | ~1.3 ppm (broad) |
Note: Chemical shifts for the polymer are approximate and can vary depending on the solvent, temperature, and polymer microstructure.
¹³C NMR Spectroscopy
¹³C NMR offers a more detailed insight into the microstructure of poly(this compound). The chemical shifts of the olefinic and aliphatic carbons provide information on the cis/trans stereochemistry of the internal double bonds and the overall linearity of the polymer chain.
Table 3: ¹³C NMR Chemical Shifts for this compound Monomer and Poly(this compound)
| Assignment | This compound Monomer (CDCl₃) | Poly(this compound) (Typical, CDCl₃) |
| -CH=CH- (internal olefinic) | - | ~130 ppm (trans), ~129.5 ppm (cis) |
| =CH- (terminal olefinic) | ~139 ppm | - |
| =CH₂ (terminal olefinic) | ~114 ppm | ~114 ppm (if present as end-group) |
| -CH₂-C= (allylic) | ~33.8 ppm | ~32.7 ppm (trans), ~27.4 ppm (cis) |
| -CH₂- (aliphatic backbone) | ~28.9, 29.1 ppm | ~29-30 ppm (broad) |
Note: Chemical shifts for the polymer are approximate and can vary depending on the solvent, temperature, and specific catalyst system used for polymerization.
Experimental Protocols
A general protocol for the NMR analysis of poly(this compound) is provided below. Specific parameters may need to be optimized based on the instrumentation and the sample characteristics.
Sample Preparation
-
Dissolution: Dissolve 10-20 mg of the poly(this compound) sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or 1,1,2,2-tetrachloroethane-d₂ for higher molecular weight or more crystalline samples).
-
Homogenization: Gently agitate the sample at room temperature or with gentle heating to ensure complete dissolution. For high-molecular-weight polymers, this may take several hours.
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans are typically sufficient.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quantitative analysis).
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the characterization of poly(this compound).
This guide provides a foundational understanding of the NMR characterization of poly(this compound). For more in-depth analysis, advanced NMR techniques such as 2D correlation spectroscopy (COSY, HSQC) can be employed to further resolve complex spectra and provide unambiguous assignments.
A Comparative Guide to GPC Analysis of 1,8-Nonadiene Polymerization Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gel Permeation Chromatography (GPC) data for poly(1,8-nonadiene) synthesized via two prominent polymerization methods: Acyclic Diene Metathesis (ADMET) and Ziegler-Natta polymerization. Understanding the molecular weight distribution of poly(this compound) is crucial for tailoring its physical and mechanical properties for various applications, including the development of novel materials in the pharmaceutical and biomedical fields.
Comparison of Polymerization Methods and GPC Analysis
The choice of polymerization technique significantly influences the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the resulting polymer. These parameters, in turn, dictate the material's properties such as viscosity, toughness, and degradation kinetics. GPC is an indispensable tool for characterizing these distributions.
Acyclic Diene Metathesis (ADMET) Polymerization:
ADMET is a step-growth polymerization method that typically utilizes ruthenium-based catalysts, such as Grubbs catalysts.[1] This technique is known for its excellent functional group tolerance and its ability to produce well-defined, linear unsaturated polymers.[2] The molecular weight of ADMET polymers can be controlled by adjusting the monomer-to-catalyst ratio and reaction time. Generally, ADMET polymerization of α,ω-dienes like this compound can lead to polymers with a PDI approaching 2.0, which is characteristic of step-growth polymerizations.[3]
Ziegler-Natta Polymerization:
Ziegler-Natta polymerization is a coordination polymerization method that employs a catalyst system typically composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum).[4][5] This method is widely used for the polymerization of α-olefins and can also be applied to non-conjugated dienes. Ziegler-Natta catalysts often have multiple active sites, which can result in polymers with a broader molecular weight distribution and a higher PDI compared to polymers synthesized by living polymerization methods.[6][7] For polyolefins produced with Ziegler-Natta catalysts, PDI values can range from 3 to over 20.
Experimental Data Comparison
While specific GPC data for the homopolymerization of this compound is not extensively available in publicly accessible literature, we can extrapolate expected outcomes based on studies of structurally similar α,ω-dienes like 1,9-decadiene. The following tables summarize typical GPC results for polymers obtained through ADMET and Ziegler-Natta polymerization of such dienes, providing a benchmark for the analysis of poly(this compound) products.
Table 1: GPC Data for Polymers Synthesized by ADMET Polymerization
| Monomer | Catalyst | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| 1,9-Decadiene | Grubbs Catalyst (G2) | 25,000 | 50,000 | 2.0 | [1] (Typical) |
| Functionalized Dienes | Grubbs Catalyst (G1) | 15,000 | 30,000 | 2.0 | [2] (Typical) |
Table 2: GPC Data for Polymers Synthesized by Ziegler-Natta Polymerization
| Monomer System | Catalyst System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Ethylene (B1197577)/1,9-Decadiene | MgCl₂/BMMF/TiCl₄-TEA | 10,000 | 48,000 | 4.8 | [5] |
| Ethylene | TiCl₄/MgCl₂ | 30,000 | 192,000 | 6.4 |
Experimental Protocols
Detailed methodologies for the polymerization of this compound and subsequent GPC analysis are provided below. These protocols are based on established procedures for similar dienes and polyolefins.
Protocol 1: ADMET Polymerization of this compound
Materials:
-
This compound (purified by passing through activated alumina (B75360) and degassed)
-
Grubbs Catalyst, 2nd Generation (G2)
-
Anhydrous toluene (B28343) (or chlorobenzene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the Grubbs catalyst to a Schlenk flask. A typical monomer-to-catalyst ratio is between 250:1 and 1000:1.[1]
-
Add the purified and degassed this compound to the flask. If using a solvent, add it at this stage.
-
Connect the flask to a vacuum line and apply a dynamic vacuum (<50 mTorr) to facilitate the removal of the ethylene byproduct, which drives the polymerization reaction forward.[1]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for the desired reaction time (e.g., 4-24 hours).
-
Terminate the polymerization by exposing the reaction mixture to air or by adding a quenching agent like ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Protocol 2: Ziegler-Natta Polymerization of this compound
Materials:
-
This compound (purified by distillation over calcium hydride)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous hexane (B92381) (or toluene)
-
Inert gas (Argon or Nitrogen)
-
Acidified ethanol (B145695) (for quenching)
Procedure:
-
Set up a flame-dried, inert gas-purged reactor equipped with a stirrer.
-
Add anhydrous hexane and the triethylaluminum solution to the reactor.[4]
-
Add the purified this compound to the reactor.
-
In a separate Schlenk tube, prepare a suspension of the Ziegler-Natta catalyst (e.g., TiCl₄ on a MgCl₂ support) in anhydrous hexane.
-
Inject the catalyst suspension into the reactor to initiate polymerization.
-
Maintain the reaction at a constant temperature (e.g., 50-80 °C) with stirring for the desired duration (e.g., 1-4 hours).[4]
-
Terminate the polymerization by adding an excess of acidified ethanol.[4]
-
The polymer will precipitate. Collect the solid polymer by filtration.
-
Wash the polymer thoroughly with ethanol and water, then dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Protocol 3: GPC Analysis of Poly(this compound)
Instrumentation and Conditions:
-
High-temperature GPC system equipped with a refractive index (RI) detector.
-
GPC columns suitable for polyolefin analysis (e.g., PLgel MIXED-B).
-
Mobile Phase: 1,2,4-Trichlorobenzene (TCB) with an antioxidant (e.g., 300 ppm BHT).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 150 °C.
-
Calibration: Use polystyrene or polyethylene (B3416737) standards to generate a calibration curve.
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry poly(this compound) sample.
-
Dissolve the polymer in the mobile phase (TCB) at a concentration of approximately 1-2 mg/mL. This may require heating at 150 °C for several hours with gentle agitation to ensure complete dissolution.
-
Filter the hot polymer solution through a high-temperature-resistant filter (e.g., 0.45 µm PTFE) to remove any particulates before injection.
Analysis:
-
Inject the filtered sample solution into the GPC system.
-
Record the chromatogram from the RI detector.
-
Use the calibration curve to determine the molecular weight distribution, Mn, Mw, and PDI of the polymer sample.
Visualizing the Experimental Workflow
To provide a clear overview of the GPC analysis process, the following diagram illustrates the key steps from sample preparation to data analysis.
Conclusion
The polymerization method employed for this compound has a profound impact on the molecular weight distribution of the resulting polymer. ADMET polymerization offers a route to polymers with a relatively narrow PDI, characteristic of step-growth polymerization, while Ziegler-Natta catalysis typically yields polymers with a broader molecular weight distribution. The choice between these methods will depend on the desired properties of the final material. Accurate and reliable characterization of these polymers by GPC is essential for quality control and for establishing structure-property relationships that are critical for the development of new materials in research and pharmaceutical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Assessing 1,9-Decadiene/Ethylene Copolymerization with Ziegler–Natta Catalyst to Access Long Chain-Branched Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to FTIR Spectroscopy for the Analysis of 1,8-Nonadiene Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the use of Fourier-Transform Infrared (FTIR) spectroscopy in the characterization of reaction intermediates of 1,8-nonadiene, a common substrate in olefin metathesis. While direct in-situ FTIR data for the transient intermediates of this compound reactions are not extensively reported in the literature, this document compiles spectroscopic information from related systems and computational studies to offer a valuable resource for researchers in this field. We will focus on the intermediates of Acyclic Diene Metathesis (ADMET) polymerization and Ring-Closing Metathesis (RCM), two prevalent reactions of α,ω-dienes like this compound. Furthermore, we will compare the utility of FTIR with other spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Pathways of this compound
The primary reaction pathways for this compound discussed in this guide are Acyclic Diene Metathesis (ADMET) polymerization and Ring-Closing Metathesis (RCM). Both reactions are typically catalyzed by ruthenium-based complexes, such as Grubbs catalysts, and proceed through metallacyclobutane and metal alkylidene intermediates.
Acyclic Diene Metathesis (ADMET) Polymerization
ADMET is a step-growth condensation polymerization where terminal dienes react to form a polymer and a volatile small molecule, typically ethylene (B1197577), which drives the reaction to completion. For this compound, this results in the formation of poly(heptenylene-vinylene) and ethylene.
Ring-Closing Metathesis (RCM)
RCM is an intramolecular reaction that results in the formation of a cyclic alkene and a small volatile molecule. For this compound, RCM yields cycloheptene (B1346976) and ethylene.
FTIR Spectral Data for Reactants, Intermediates, and Products
The following table summarizes the key infrared absorption bands for the reactant (this compound), the expected intermediates (ruthenium alkylidene and metallacyclobutane), and the final polymer product from ADMET. The data for the intermediates are based on computational studies and analysis of analogous stable complexes, as direct FTIR measurements of these transient species in this compound reactions are challenging.
| Compound/Intermediate | Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Reference/Note |
| This compound (Reactant) | =C-H | Stretching | 3077 | Typical for terminal alkenes. |
| C=C | Stretching | 1641 | Characteristic of a non-conjugated double bond. | |
| =C-H | Bending (out-of-plane) | 991, 910 | Strong bands indicative of a vinyl group. | |
| C-H (sp³) | Stretching | 2925, 2854 | Aliphatic C-H stretching. | |
| Ruthenium Alkylidene Intermediate | Ru=C | Stretching | 950 - 1050 | This is a highly sought-after vibrational mode and can be difficult to observe. Its position is sensitive to the ligands on the ruthenium center. |
| P-C (of PCy₃ ligand) | Stretching | ~740 | Present in first and second-generation Grubbs catalysts.[1] | |
| C-N (of NHC ligand) | Stretching | ~1274 | Present in second-generation Grubbs catalysts.[1] | |
| Ruthenacyclobutane Intermediate | C-C (ring) | Stretching/Breathing | 1000 - 1200 | These modes are often weak and can be coupled with other vibrations. |
| C-Ru | Stretching | 450 - 600 | Metal-carbon stretches typically appear in the far-IR region. | |
| Poly(heptenylene-vinylene) (Product) | =C-H (internal) | Stretching | ~3015 | Characteristic of C-H on a non-terminal double bond. |
| C=C (internal) | Stretching | ~1650 | Position can vary with cis/trans isomerism. | |
| =C-H (internal) | Bending (out-of-plane) | ~965 (trans), ~740 (cis) | The position of this band is a good indicator of the stereochemistry of the double bonds in the polymer. | |
| C-H (sp³) | Stretching | 2925, 2854 | Similar to the reactant. |
Comparison with Alternative Spectroscopic Methods: NMR Spectroscopy
While FTIR spectroscopy can provide valuable information on the functional groups present during a reaction, Nuclear Magnetic Resonance (NMR) spectroscopy is often the more powerful tool for the detailed structural elucidation of reaction intermediates in olefin metathesis.
| Spectroscopic Technique | Advantages for Intermediate Analysis | Limitations for Intermediate Analysis |
| FTIR Spectroscopy | - Fast and sensitive to changes in functional groups.- Can be used for in-situ monitoring of bulk reaction components.- Relatively inexpensive and widely available. | - Often difficult to assign specific bands to transient intermediates in a complex reaction mixture.- The characteristic vibrations of the key metal-carbon bonds (Ru=C, C-Ru) can be weak or fall in the far-IR region, which requires specialized equipment.- Provides limited information on stereochemistry. |
| NMR Spectroscopy | - Provides detailed structural information, including connectivity and stereochemistry.- Specific signals for the carbene proton (in alkylidene intermediates) and the protons of the metallacyclobutane ring can be identified.- Techniques like 2D NMR can fully elucidate the structure of intermediates. | - Slower data acquisition time compared to FTIR, which can be a challenge for very short-lived intermediates.- Requires deuterated solvents for solution-state NMR.- Higher cost of instrumentation compared to FTIR. |
Experimental Protocols
The following is a general experimental protocol for the Acyclic Diene Metathesis (ADMET) polymerization of an α,ω-diene like this compound. This protocol is adapted from established procedures in the literature.
Materials
-
This compound (monomer), purified by distillation over a suitable drying agent (e.g., CaH₂).
-
Grubbs catalyst (e.g., first or second generation), stored under an inert atmosphere.
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane).
-
Inert gas supply (e.g., argon or nitrogen).
-
Schlenk line or glovebox for inert atmosphere manipulations.
Experimental Workflow
Detailed Procedure
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is thoroughly dried under vacuum and backfilled with an inert gas.
-
Monomer and Solvent Addition: The purified this compound and anhydrous, degassed solvent are added to the Schlenk flask via syringe under a positive pressure of inert gas.
-
Catalyst Addition: The Grubbs catalyst is weighed out in a glovebox or under a stream of inert gas and added to the reaction mixture.
-
Polymerization: The reaction mixture is stirred at the desired temperature (typically 25-50 °C). A vacuum is applied to the flask to facilitate the removal of ethylene gas, which drives the polymerization forward. The viscosity of the solution will increase as the polymer forms.
-
Quenching: The polymerization is terminated by the addition of a quenching agent, such as ethyl vinyl ether, which deactivates the catalyst.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. The precipitated polymer is then collected by filtration.
-
Purification and Drying: The polymer is washed with fresh non-solvent and dried in a vacuum oven to a constant weight.
-
Characterization: The resulting polymer is characterized by FTIR, NMR, and gel permeation chromatography (GPC) to determine its structure, molecular weight, and polydispersity.
Conclusion
FTIR spectroscopy is a valuable tool for monitoring the overall progress of this compound reactions by observing the disappearance of the reactant's vinyl group absorptions and the appearance of the product's internal alkene bands. However, the direct detection and characterization of the transient metallacyclobutane and ruthenium alkylidene intermediates by FTIR remain challenging due to their low concentrations and the complexity of the spectra. For detailed mechanistic studies and the unambiguous identification of these intermediates, FTIR is best used in conjunction with more structurally informative techniques like NMR spectroscopy. This guide provides a foundational understanding of the expected spectroscopic changes and serves as a starting point for researchers employing FTIR to study the fascinating chemistry of this compound and related dienes.
References
Unveiling Cycloheptene: A Comparative Guide to Mass Spectrometry Analysis of 1,8-Nonadiene RCM Products
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. In the realm of olefin metathesis, the ring-closing metathesis (RCM) of 1,8-nonadiene to form cycloheptene (B1346976) is a foundational transformation. This guide provides a comprehensive comparison of mass spectrometry for the analysis of the RCM product, cycloheptene, benchmarked against alternative analytical techniques. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of the analytical landscape.
The intramolecular cyclization of this compound via RCM is a powerful method for the synthesis of the seven-membered cycloalkene, cycloheptene. The efficacy of this reaction is critically dependent on the choice of catalyst and reaction conditions. Consequently, robust analytical methodologies are required to confirm the identity of the desired product and to identify potential byproducts. Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of such volatile organic compounds.
Quantitative Data Comparison: MS vs. Alternative Spectroscopic Methods
The primary product of the RCM of this compound is cycloheptene (C7H12), with a molecular weight of 96.17 g/mol .[1][2][3] Below is a comparative summary of the key analytical data obtained from mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy for the characterization of cycloheptene.
| Analytical Technique | Parameter | Observed Value/Characteristic |
| Mass Spectrometry (GC-MS) | Molecular Ion (M+) | m/z 96[1][4] |
| Key Fragment Ions (m/z) | 81, 68, 67 (base peak), 54[1][4] | |
| ¹H NMR | Olefinic Protons (-CH=CH-) | ~5.79 ppm |
| Allylic Protons (-CH₂-CH=) | ~2.12 ppm | |
| Other Aliphatic Protons | ~1.53-1.60 ppm | |
| ¹³C NMR | Olefinic Carbons (-C=C-) | Not readily available in searched sources |
| Allylic Carbons | Not readily available in searched sources | |
| FTIR Spectroscopy | C=C Stretch | Not readily available in searched sources |
| =C-H Stretch | Not readily available in searched sources | |
| C-H Stretch (sp³) | Not readily available in searched sources |
Experimental Protocols
A detailed experimental protocol for the GC-MS analysis of the RCM product of this compound is provided below. This protocol is a representative method and may require optimization based on the specific instrumentation and reaction conditions used.
Protocol: GC-MS Analysis of Cycloheptene
1. Sample Preparation:
-
Following the RCM reaction of this compound, a small aliquot (e.g., 10-20 µL) of the crude reaction mixture is taken.
-
The aliquot is diluted with a volatile organic solvent suitable for GC-MS analysis, such as hexane (B92381) or dichloromethane, to a final concentration of approximately 10 µg/mL.[5]
-
If the sample contains solid particles (e.g., residual catalyst), it should be filtered or centrifuged to prevent contamination of the GC inlet and column.[5]
-
The prepared sample is transferred to a 1.5 mL glass autosampler vial.[5]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating cycloheptene from the starting material and other potential byproducts.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[6]
-
Inlet Temperature: 250-280°C.[7]
-
Injection Volume: 1 µL with a split or splitless injection, depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 40-50°C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 10-15°C/min to 200-250°C.
-
Final hold: Hold at the final temperature for 2-5 minutes.
-
-
Mass Spectrometer Conditions:
3. Data Analysis:
-
The total ion chromatogram (TIC) is examined to identify the peaks corresponding to the eluting compounds.
-
The mass spectrum of the peak corresponding to cycloheptene is extracted and compared with a reference spectrum from a database (e.g., NIST).
-
The presence of the molecular ion at m/z 96 and the characteristic fragment ions (m/z 81, 68, 67, 54) confirms the identity of cycloheptene.
Visualizing the Workflow and Logic
To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and the logical relationship of the analytical techniques.
Caption: Experimental workflow from RCM of this compound to GC-MS analysis.
Caption: Comparison of analytical techniques for cycloheptene characterization.
References
- 1. Cycloheptene [webbook.nist.gov]
- 2. Cycloheptene [webbook.nist.gov]
- 3. Cycloheptene [webbook.nist.gov]
- 4. Cycloheptene | C7H12 | CID 12363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uoguelph.ca [uoguelph.ca]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]
A Comparative Guide to the Reactivity of 1,8-Nonadiene and 1,7-Octadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1,8-nonadiene and 1,7-octadiene (B165261), two common α,ω-dienes utilized in organic synthesis. The focus is on their propensity to undergo ring-closing metathesis (RCM), a powerful reaction for the formation of cyclic compounds. This document summarizes key physical properties and presents experimental data to highlight the differences in their reactivity. Detailed experimental protocols and visual diagrams of the reaction mechanism and workflow are included to assist researchers in their practical applications.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and 1,7-octadiene is presented below. These properties are crucial for designing experimental conditions, such as solvent choice and reaction temperature.
| Property | This compound | 1,7-Octadiene |
| Molecular Formula | C₉H₁₆[1] | C₈H₁₄[2][3] |
| Molecular Weight | 124.22 g/mol [1] | 110.20 g/mol [2][3] |
| Boiling Point | 141-143 °C[4] | 114-121 °C[2][3][5] |
| Melting Point | -70.83 °C (estimate) | -70 °C[3] |
| Density | 0.740-0.743 g/mL at 25 °C[4][6][7] | 0.746 g/mL at 25 °C[2][5] |
| Refractive Index (n₂₀/D) | 1.427[7] | 1.422[2][5] |
| Vapor Pressure | ~6.9 mmHg at 25 °C[6] | ~15.0 mmHg at 20 °C[3] |
| Solubility | Insoluble in water | Slightly miscible with water; miscible with methanol (B129727) and cyclohexane.[5][8] |
Comparative Reactivity in Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a cornerstone of modern organic synthesis for the formation of cyclic alkenes from α,ω-dienes. The reactivity of these dienes in RCM is influenced by factors such as the chain length, which affects the thermodynamics and kinetics of ring formation. This compound and 1,7-octadiene undergo RCM to form cycloheptene (B1346976) (a 7-membered ring) and cyclooctene (B146475) (an 8-membered ring), respectively.
Direct comparative studies have shown that the rate of RCM is sensitive to the size of the ring being formed. In a study comparing simple α,ω-dienes, 1,7-octadiene, which forms an 8-membered ring, was found to be the most reactive.[9] The formation of cyclohexene (B86901) from 1,7-hexadiene was faster than that of cyclopentene (B43876) from 1,6-heptadiene (B165252) or cycloheptene from this compound.[9] The reaction rates for the formation of cyclopentene and cycloheptene were found to be very similar.[9]
The thermodynamic stability of the resulting cycloalkene also plays a crucial role in the overall efficiency of the RCM reaction. The formation of 5- to 7-membered rings is generally thermodynamically favored.[10] For medium-sized rings, such as cyclooctene, ring strain can be a significant factor. While cis-cyclooctene is stable, the trans-isomer is considerably strained, although it is the smallest trans-cycloalkene that is stable at room temperature.[11][12][13] In contrast, trans-cycloheptene is highly labile and isomerizes rapidly even at low temperatures.[14]
| Feature | This compound | 1,7-Octadiene |
| RCM Product | Cycloheptene (7-membered ring) | Cyclooctene (8-membered ring) |
| Relative RCM Rate | Slower than 1,7-octadiene; similar to 1,6-heptadiene.[9] | Faster than 1,6-heptadiene and this compound.[9] |
| Thermodynamics of RCM | Formation of a 7-membered ring is generally thermodynamically favorable. | Formation of an 8-membered ring can be challenging due to ring strain. |
| Resulting Cycloalkene Stability | cis-Cycloheptene is stable. trans-Cycloheptene is highly unstable.[14] | cis-Cyclooctene is stable. trans-Cyclooctene is stable but strained.[11][12][13] |
Experimental Protocols
The following is a representative experimental protocol for the ring-closing metathesis of this compound or 1,7-octadiene using a Grubbs-type catalyst.
Objective: To synthesize cycloheptene from this compound or cyclooctene from 1,7-octadiene via ring-closing metathesis.
Materials:
-
This compound or 1,7-octadiene
-
Grubbs Catalyst™ (1st or 2nd Generation)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
-
Ethyl vinyl ether (for quenching)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A Schlenk flask equipped with a magnetic stir bar and a condenser is dried in an oven and allowed to cool under a stream of inert gas (Nitrogen or Argon).
-
Solvent and Substrate Addition: Anhydrous solvent (e.g., dichloromethane or toluene) is added to the flask via cannula or syringe to achieve a high dilution condition (typically 0.01-0.1 M concentration of the diene). The chosen diene (this compound or 1,7-octadiene) is then added to the solvent.
-
Catalyst Addition: The Grubbs catalyst (typically 1-5 mol%) is added to the stirred solution under a positive pressure of inert gas. The reaction mixture is then heated to reflux (for DCM, ~40 °C; for toluene, ~110 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting diene and the formation of the cyclic product.
-
Quenching: Upon completion, the reaction is cooled to room temperature, and a few drops of ethyl vinyl ether are added to quench the catalyst. The mixture is stirred for an additional 20-30 minutes.
-
Purification: The solvent is removed under reduced pressure (rotary evaporation). The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture) to isolate the desired cycloalkene.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Reaction: Mechanism and Workflow
To better understand the ring-closing metathesis reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
References
- 1. This compound | C9H16 | CID 78612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,7-辛二烯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,7-Octadiene | C8H14 | CID 19460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 4900-30-5 [chemicalbook.com]
- 5. 1,7-Octadiene | 3710-30-3 [chemicalbook.com]
- 6. Buy this compound | 4900-30-5 [smolecule.com]
- 7. This compound [stenutz.eu]
- 8. mychem.ir [mychem.ir]
- 9. researchgate.net [researchgate.net]
- 10. Ring Closing Metathesis [organic-chemistry.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. quora.com [quora.com]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to 1,8-Nonadiene and 1,9-Decadiene in Metathesis Reactions
For Researchers, Scientists, and Drug Development Professionals
Olefin metathesis has emerged as a powerful and versatile tool in synthetic chemistry, enabling the formation of new carbon-carbon double bonds with high efficiency and functional group tolerance. Among the various substrates utilized in these reactions, α,ω-dienes such as 1,8-nonadiene and 1,9-decadiene (B157367) are fundamental building blocks for the construction of cyclic compounds and polymers. This guide provides an objective comparison of the performance of this compound and 1,9-decadiene in the two primary types of metathesis reactions they undergo: Ring-Closing Metathesis (RCM) and Acyclic Diene Metathesis (ADMET) polymerization.
At a Glance: Key Differences and Reactivity
A critical factor differentiating the behavior of this compound and 1,9-decadiene in metathesis is the length of the hydrocarbon chain separating the terminal double bonds. This subtle structural variation significantly influences the competition between intramolecular (RCM) and intermolecular (ADMET) reaction pathways.
A study by Kawai (1984) investigated the relative reactivities of a series of α,ω-dienes in metathesis reactions. The findings indicated that This compound is more reactive than 1,9-decadiene . Furthermore, the study highlighted a key mechanistic divergence: under the studied conditions, 1,9-decadiene was observed to undergo exclusively intermolecular metathesis (ADMET), while this compound participated in both intramolecular (RCM) and intermolecular reactions.[1] This predisposition is a crucial consideration when selecting a diene for a specific synthetic target.
Physical and Chemical Properties
A summary of the key physical properties of the dienes and their primary metathesis products is provided below.
| Property | This compound | 1,9-Decadiene | Cycloheptene (RCM Product of this compound) | Cyclooctene (RCM Product of 1,9-Decadiene) | Poly(heptenylene) (ADMET Product of this compound) | Poly(octenylene) (ADMET Product of 1,9-Decadiene) |
| Molecular Formula | C₉H₁₆[2] | C₁₀H₁₈[3] | C₇H₁₂[4][5] | C₈H₁₄[6][7] | (C₇H₁₂)n | (C₈H₁₄)n |
| Molecular Weight ( g/mol ) | 124.22[2] | 138.25[3] | 96.17[8] | 110.20[6] | Variable | Variable |
| Boiling Point (°C) | 141-142 | 169[9][10] | 112-114.7 | 145-146[6] | N/A | N/A |
| Density (g/mL at 25°C) | 0.74 | 0.75[9][10] | 0.824 | 0.846[6] | ~0.9 | ~0.9 |
| Refractive Index (nD at 20°C) | 1.427[11] | 1.432[9] | 1.458[8] | ~1.47 | N/A | N/A |
Ring-Closing Metathesis (RCM)
RCM is an intramolecular process that leads to the formation of cyclic alkenes with the concurrent release of a small volatile alkene, typically ethylene (B1197577). The propensity of a diene to undergo RCM is largely governed by the thermodynamic stability of the resulting ring.
This compound is a suitable precursor for the synthesis of cycloheptene , a seven-membered ring. The formation of five- to seven-membered rings is generally thermodynamically favored in RCM due to lower ring strain.[4]
1,9-Decadiene , on the other hand, would cyclize to form cyclooctene , an eight-membered ring. While the formation of medium-sized rings (8-11 members) can be more challenging due to higher ring strain and entropic factors, it is achievable with modern metathesis catalysts.
Acyclic Diene Metathesis (ADMET) Polymerization
ADMET is an intermolecular polycondensation reaction that yields unsaturated polymers and ethylene as a byproduct. This reaction is favored for longer-chain dienes where the entropic penalty of cyclization is higher.
1,9-Decadiene is a classic substrate for ADMET, leading to the formation of poly(octenylene) . The first successful ADMET polymerization utilized 1,9-decadiene to produce a high molecular weight polymer with a predominantly trans configuration of the double bonds.
This compound can also undergo ADMET to produce poly(heptenylene) . However, as previously mentioned, it has a higher propensity to undergo the competing RCM reaction, which can lead to lower polymer yields and the formation of cyclic byproducts.
Experimental Protocols
Below are representative experimental protocols for RCM and ADMET reactions. The specific conditions, including catalyst choice, solvent, temperature, and reaction time, may require optimization depending on the desired outcome.
General Experimental Workflow
Protocol 1: Ring-Closing Metathesis of this compound to Cycloheptene
Materials:
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ethyl vinyl ether
-
Silica (B1680970) gel for column chromatography
-
Hexanes
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the diene in anhydrous DCM to a concentration of 0.05 M.
-
Add Grubbs second-generation catalyst (0.01-0.05 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 20 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford cycloheptene.
Protocol 2: Acyclic Diene Metathesis Polymerization of 1,9-Decadiene
Materials:
-
1,9-Decadiene
-
Anhydrous toluene (B28343)
-
Methanol
Procedure:
-
In a glovebox, charge a Schlenk flask equipped with a magnetic stir bar with 1,9-decadiene (1.0 eq).
-
Add Grubbs second-generation catalyst (0.001-0.01 eq) to the neat diene.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Heat the reaction mixture to 50-80 °C under vacuum with vigorous stirring. The removal of ethylene gas will be observed as bubbling.
-
Continue the reaction for several hours until the bubbling ceases and the viscosity of the mixture increases significantly.
-
Cool the reaction to room temperature and dissolve the resulting polymer in a minimal amount of toluene.
-
Precipitate the polymer by adding the toluene solution dropwise to a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
Conclusion
The choice between this compound and 1,9-decadiene in metathesis reactions is dictated by the desired synthetic outcome. For the synthesis of a seven-membered ring via RCM, this compound is the clear substrate of choice. Conversely, for the production of high molecular weight unsaturated polymers through ADMET, 1,9-decadiene is generally preferred due to its lower propensity for competing intramolecular cyclization. Understanding the inherent reactivity differences between these two fundamental dienes allows for the strategic design of efficient and selective metathesis transformations.
References
- 1. Buy this compound | 4900-30-5 [smolecule.com]
- 2. This compound | C9H16 | CID 78612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,9-Decadiene | C10H18 | CID 15439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cycloheptene | C7H12 | CID 12363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cycloheptene - Wikipedia [en.wikipedia.org]
- 6. cis-Cyclooctene - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Cycloheptene 97 628-92-2 [sigmaaldrich.com]
- 9. 1,9-デカジエン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 1,9-Decadiene | 1647-16-1 [chemicalbook.com]
- 11. This compound [stenutz.eu]
- 12. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Grubbs Catalyst 2nd. generation 97% | CAS: 246047-72-3 | AChemBlock [achemblock.com]
The Impact of Diene Chain Length on Polymerization Rate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rate of polymerization for diene monomers is a critical parameter in the synthesis of polymers with tailored properties. Understanding how the structure of the diene, particularly its chain length, influences this rate is crucial for optimizing reaction conditions and achieving desired material characteristics. This guide provides a comparative analysis of the influence of diene chain length on polymerization rate, supported by experimental data and detailed methodologies.
Influence of Diene Structure on Polymerization Activity
The polymerization of dienes is a complex process influenced by several factors, including the type of polymerization (e.g., Ziegler-Natta, anionic, metallocene-catalyzed), the catalyst system employed, and the inherent reactivity of the monomer. The chain length and structure of the diene monomer play a significant role in determining its polymerization behavior.
Generally, in copolymerization systems, conjugated dienes exhibit higher polymerization activities compared to non-conjugated dienes.[1] For instance, in ethylene (B1197577)/diene copolymerization using ansa-zirconocene catalysts, conjugated dienes like isoprene (B109036) and butadiene lead to higher catalytic activities than non-conjugated dienes such as 1,4-hexadiene.[1][2] This is attributed to the electronic effects and the stability of the propagating species formed from conjugated systems.
Among non-conjugated dienes, steric hindrance around the double bonds can significantly impact reactivity. Dienes with less sterically hindered double bonds tend to polymerize more readily. For example, in Ziegler-Natta cyclopolymerization, 1,5-hexadiene (B165246) shows high reactivity, readily undergoing an insertion-cyclization mechanism.[3] Conversely, a substituted diene like 2-methyl-1,4-hexadiene, with a sterically hindered 1,1-disubstituted terminal double bond and an internal double bond, is predicted to have a very low polymerization rate with conventional Ziegler-Natta catalysts.[3]
Comparative Data on Polymerization Activity
The following table summarizes the catalytic activity for the copolymerization of ethylene with various dienes of different chain lengths and structures. While not a direct comparison of homopolymerization rates, this data, obtained under consistent experimental conditions, provides valuable insights into the relative reactivity of these dienes. The data is derived from studies using a rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 (Complex A) catalyst activated with a borate (B1201080)/TIBA co-catalyst.
| Diene Monomer | Chemical Structure | Type | Chain Length | Polymerization Activity (x 10^6 g/molMt·h) |
| Butadiene (BD) | CH2=CH-CH=CH2 | Conjugated | C4 | 4.85[1] |
| Isoprene (IP) | CH2=C(CH3)-CH=CH2 | Conjugated | C5 | 5.00[1] |
| 1,4-Hexadiene (HD) | CH2=CH-CH2-CH=CH-CH3 | Non-conjugated | C6 | 2.95[1] |
| 4-Vinylcyclohexene (VCH) | C8H12 | Non-conjugated (Cyclic) | C8 | 3.20[1] |
Note: The presented activity is for the copolymerization with ethylene and serves as a proxy for the relative reactivity of the diene monomers.
Experimental Protocols
The following is a representative experimental protocol for the ethylene/diene copolymerization from which the comparative data is derived.
1. Catalyst System:
-
Metallocene Catalyst: rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 (Complex A)
-
Co-catalyst: [Ph3C][B(C6F5)4] borate/triisobutylaluminium (TIBA)
2. Polymerization Procedure:
-
A pure form of ethylene is introduced into the reactor.
-
The selected diene and TIBA are added to the reactor and the mixture is allowed to run for 5 minutes.
-
The metallocene catalyst and borate activator are then introduced to initiate the polymerization.
-
For terpolymerization with propylene (B89431), an 80/20 molar ratio of ethylene to propylene is used.[4]
3. Characterization:
-
The resulting co/terpolymers are characterized using techniques such as ¹H-NMR, ¹³C-NMR, and Gel Permeation Chromatography (GPC) to determine diene incorporation, polymer microstructure, and molecular weight.[1][2]
Logical Relationships in Diene Polymerization
The interplay of factors influencing the polymerization rate of dienes can be visualized as a logical workflow. The following diagram illustrates the key relationships between monomer structure, catalyst system, and the resulting polymerization activity.
Caption: Influence of diene properties on polymerization rate.
Conclusion
The chain length of a diene monomer is a significant factor influencing its polymerization rate, often intertwined with the presence of conjugation and steric effects. Experimental data from copolymerization studies indicates that shorter, conjugated dienes like butadiene and isoprene tend to exhibit higher reactivity compared to longer-chain, non-conjugated dienes. Steric hindrance around the double bonds, which can increase with certain substitution patterns along the chain, generally leads to a decrease in polymerization activity. The choice of catalyst system remains a paramount factor, dictating the overall mechanism and efficiency of the polymerization process. For researchers in polymer science and drug development, a thorough understanding of these relationships is essential for the rational design and synthesis of diene-based polymers with desired properties.
References
- 1. Comparative Analysis of Ethylene/Diene Copolymerization and Ethylene/Propylene/Diene Terpolymerization Using Ansa-Zirconocene Catalyst with Alkylaluminum/Borate Activator: The Effect of Conjugated and Nonconjugated Dienes on Catalytic Behavior and Polymer Microstructure | MDPI [mdpi.com]
- 2. Comparative Analysis of Ethylene/Diene Copolymerization and Ethylene/Propylene/Diene Terpolymerization Using Ansa-Zirconocene Catalyst with Alkylaluminum/Borate Activator: The Effect of Conjugated and Nonconjugated Dienes on Catalytic Behavior and Polymer Microstructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Thermal Analysis of Poly(1,8-nonadiene) and Alternative Polyolefins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the thermal properties of poly(1,8-nonadiene) and common alternative polyolefins, including polyethylene (B3416737) (high and low density) and polybutadiene. The data presented is crucial for understanding the thermal stability and processing characteristics of these materials, which is of significant interest in various research and development applications, including drug delivery systems and medical device fabrication.
Comparative Thermal Properties
The thermal characteristics of polymers are critical indicators of their performance under various temperature conditions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common techniques used to evaluate these properties. DSC measures heat flow associated with thermal transitions in a material, such as the glass transition temperature (Tg) and melting temperature (Tm). TGA measures changes in mass as a function of temperature, providing information on thermal stability and decomposition temperatures (Td).
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, 5% mass loss) (°C) |
| Poly(alkenamer)s (from ADMET) | -28 to -8 (cis-rich)[1] | Varies with cis/trans content | ~330 - 390 (cis-rich polymers show higher stability)[1] |
| High-Density Polyethylene (HDPE) | Approx. -120 | 125 - 138 | ~420 - 475 |
| Low-Density Polyethylene (LDPE) | Approx. -120 | 105 - 115 | ~430 - 460 |
| Polybutadiene (PB) | -90 to -107 (depending on microstructure) | Varies with cis/trans content | ~350 - 450 |
Note: The data for poly(alkenamer)s from ADMET is presented as a range, as the exact values are highly dependent on the specific monomer and the resulting polymer's cis/trans stereochemistry. Generally, polymers with a higher cis-alkene content exhibit higher thermal stability.[1]
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable and comparable thermal analysis data. Below are typical methodologies for DSC and TGA analyses of polyolefins.
Differential Scanning Calorimetry (DSC)
A standard DSC protocol for determining the glass transition and melting temperatures of polyolefins involves the following steps:
-
Sample Preparation: A small sample (typically 5-10 mg) of the polymer is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup: A DSC instrument is calibrated for temperature and heat flow. An empty sealed aluminum pan is used as a reference.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., -150 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 200 °C). This is the first heating scan.
-
Hold the sample at this temperature for a few minutes to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the initial low temperature.
-
Ramp the temperature again at the same heating rate to obtain the second heating scan. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve. The melting temperature (Tm) is identified as the peak temperature of the endothermic melting event.
Thermogravimetric Analysis (TGA)
TGA is employed to assess the thermal stability and decomposition profile of the polymers. A typical protocol is as follows:
-
Sample Preparation: A sample of the polymer (typically 10-20 mg) is placed in a ceramic or platinum TGA pan.
-
Instrument Setup: The TGA instrument is tared with an empty pan. The analysis is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
Experimental Workflow for Thermal Analysis
The logical flow of performing a comprehensive thermal analysis of a polymer like poly(this compound) is illustrated in the diagram below. The process begins with the synthesis of the polymer, followed by sample preparation and analysis using DSC and TGA to determine its key thermal properties.
Caption: Experimental workflow for the thermal analysis of poly(this compound).
References
A Comparative Guide to Validating the Purity of Synthesized 1,8-Nonadiene
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents and building blocks is a critical parameter in chemical synthesis, particularly in the development of pharmaceuticals and advanced materials. 1,8-Nonadiene (C₉H₁₆), a non-conjugated diene, serves as a versatile precursor in various synthetic applications, including polymerization and the synthesis of complex molecules.[1] Ensuring its purity is paramount to the success of these endeavors. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Purity Validation
The choice of analytical technique for purity assessment depends on several factors, including the nature of potential impurities, the required level of accuracy, and the availability of instrumentation. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful and complementary methods.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification and quantification. | Provides structural information and quantification based on the direct proportionality between the signal intensity and the number of atomic nuclei.[2] |
| Strengths | - High sensitivity and selectivity for volatile impurities.[3]- Excellent for identifying and quantifying trace-level impurities.[3]- Provides structural information of impurities through mass spectral fragmentation patterns. | - Primary analytical method, can provide an absolute purity value without a specific reference standard of the analyte.[4]- Non-destructive.- Relatively fast analysis time.[5]- Provides detailed structural information of the main component and impurities. |
| Weaknesses | - Requires derivatization for non-volatile impurities.- Quantification can be less accurate without specific reference standards for each impurity.- Can be time-consuming due to chromatographic separation.[5] | - Lower sensitivity compared to GC-MS for trace impurities.- Signal overlap can complicate quantification in complex mixtures. |
| Typical Purity Determination | Area normalization of the gas chromatogram, assuming similar response factors for all components. | Integration of specific proton signals of this compound relative to a certified internal standard of known purity.[6] |
| Commonly Detected Impurities | Isomers (e.g., other nonadienes), residual solvents from synthesis (e.g., hexane (B92381), toluene), and byproducts from the synthesis reaction. | Structurally related impurities, residual solvents, and water.[6] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis of this compound
Objective: To separate, identify, and quantify volatile impurities in a sample of synthesized this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbons.
Reagents:
-
This compound sample
-
High-purity solvent for dilution (e.g., hexane or dichloromethane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in the chosen high-purity solvent.
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (with a split ratio, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 300 °C at a rate of 5 °C/min.[7]
-
Final hold: 5 minutes at 300 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-400.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
-
Identify impurity peaks by interpreting their mass spectra and comparing them to a spectral database.
-
Quantify the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination of this compound
Objective: To determine the absolute purity of a this compound sample using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
This compound sample.
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a vial.
-
Accurately weigh a specific amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5 times the longest T₁ of the signals of interest, typically 30-60 seconds).
-
Number of Scans (ns): Sufficient scans to obtain a good signal-to-noise ratio (e.g., 8 or 16).
-
Spectral Width (sw): A standard proton spectral width (e.g., 20 ppm).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound (e.g., the terminal vinyl protons at ~5.8 ppm or the allylic protons at ~2.0 ppm).
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the purity of the this compound sample using the following equation[6]:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts 'sample' and 'IS' refer to the analyte and internal standard, respectively.
-
-
Potential Impurities in Synthesized this compound
The nature of impurities in a synthesized batch of this compound is highly dependent on the synthetic route employed. Common methods for alkene synthesis include elimination reactions (dehydration of alcohols or dehydrohalogenation of alkyl halides) and olefin metathesis.[1]
-
Isomeric Impurities: Incomplete selectivity in the synthesis can lead to the formation of other C₉H₁₆ isomers, such as other nonadienes with different double bond positions.
-
Starting Material Residues: Unreacted starting materials from the synthesis process.
-
Solvent Residues: Residual solvents used during the reaction or purification steps (e.g., hexane, toluene, diethyl ether).
-
Byproducts of Side Reactions: Depending on the synthesis method, side reactions can lead to the formation of various byproducts. For instance, in syntheses involving Grignard reagents, coupling products can be a source of impurities.
Visualizing the Workflow
The following diagrams illustrate the logical workflows for the purity validation of this compound using GC-MS and qNMR.
References
- 1. Buy this compound | 4900-30-5 [smolecule.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. Orthogonal Comparison of GC-MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
A Comparative Analysis of Catalysts for the Ring-Closing Metathesis of 1,8-Nonadiene
A detailed examination of commonly employed catalysts for the ring-closing metathesis (RCM) of 1,8-nonadiene reveals significant differences in efficiency and optimal reaction conditions. This guide provides a comparative study of prominent catalysts, supported by experimental data, to aid researchers in catalyst selection for this specific transformation.
The cyclization of this compound to cycloheptene (B1346976) is a benchmark reaction in olefin metathesis. The choice of catalyst is paramount to achieving high yields and minimizing side reactions. This comparison focuses on the performance of first and second-generation Grubbs catalysts, Hoveyda-Grubbs catalysts, and Schrock catalysts.
Catalyst Performance Comparison
While a direct side-by-side comparison of all major catalysts for the RCM of this compound under identical conditions is not extensively documented in a single report, analysis of various studies allows for a comparative assessment. The Grubbs second-generation catalyst (G2), in particular, has been noted for its effectiveness in the RCM of this compound, leading to an equilibrium mixture of the cyclic product and the starting diene.[1]
For other substrates, the data provides valuable insights into the relative performance of these catalysts, which can be extrapolated to the this compound system. The following table summarizes representative data for the RCM of various dienes, highlighting the typical performance of different catalyst types.
| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grubbs II (G2) | Diene precursor for Serpendione | 5 | CH₂Cl₂ | Reflux | 12 | 75 | [2] |
| Grubbs II (G2) | Diene precursor for Stemoamide | 10 | Toluene | 80 | 4 | 85 | [2] |
| Grubbs II (G2) | N,N-diallyl-4-methylbenzenesulfonamide | 0.5 | CH₂Cl₂ | 25 | 0.17 | <40 | [2] |
| Hoveyda-Grubbs II (HG2) | N,N-diallyl-4-methylbenzenesulfonamide | 0.5 | CH₂Cl₂ | 25 | 0.17 | >95 | [2] |
| Novel Hoveyda-Grubbs Type | N,N-diallylanilines | 1.0 | Dichloromethane (B109758) | 40 | 1 | 98 | [3] |
Experimental Protocols
A general experimental protocol for the ring-closing metathesis of this compound is outlined below. It is crucial to note that optimal conditions, particularly concentration and temperature, may vary depending on the chosen catalyst.
Materials:
-
This compound
-
Selected Catalyst (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs II, or Schrock catalyst)
-
Anhydrous and degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere apparatus (Schlenk line or glovebox)
-
Standard laboratory glassware
Procedure:
-
Under an inert atmosphere, dissolve this compound in the chosen anhydrous and degassed solvent to the desired concentration (typically 0.1 M to 0.01 M).
-
Heat the solution to the desired reaction temperature (often reflux).
-
In a separate flask, dissolve the catalyst in a small amount of the solvent.
-
Add the catalyst solution to the stirred solution of this compound.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or ¹H NMR).
-
Upon completion, quench the reaction by adding a suitable agent (e.g., ethyl vinyl ether).
-
Remove the solvent under reduced pressure and purify the resulting cycloheptene by distillation or column chromatography.
Reaction Mechanism and Workflow
The generally accepted mechanism for olefin metathesis, proposed by Yves Chauvin, proceeds through a series of [2+2] cycloadditions and cycloreversions involving a metallacyclobutane intermediate.
References
Benchmarking 1,8-Nonadiene: A Comparative Guide for α,ω-Dienes in Metathesis Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate α,ω-diene is critical for the successful synthesis of macrocycles and polymers via olefin metathesis. This guide provides an objective comparison of 1,8-nonadiene against other common α,ω-dienes, namely 1,7-octadiene (B165261) and 1,9-decadiene (B157367), with a focus on their performance in ring-closing metathesis (RCM) and acyclic diene metathesis (ADMET) polymerization. The information presented is supported by experimental data to aid in making informed decisions for synthetic strategies.
Introduction to α,ω-Dienes and Olefin Metathesis
α,ω-Dienes are hydrocarbons containing two terminal double bonds, which serve as versatile building blocks in organic synthesis. Their utility is most prominently showcased in olefin metathesis, a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, such as Grubbs catalysts. Depending on the chain length of the diene and the reaction conditions, two primary transformations can occur:
-
Ring-Closing Metathesis (RCM): An intramolecular reaction that results in the formation of a cyclic olefin and a small volatile olefin, typically ethylene (B1197577). This method is widely used for the synthesis of various ring sizes, which are prevalent in natural products and pharmaceuticals.
-
Acyclic Diene Metathesis (ADMET) Polymerization: An intermolecular step-growth polymerization that yields unsaturated polymers and ethylene. ADMET is a valuable technique for producing well-defined polymers with controlled microstructures.
The choice between RCM and ADMET is heavily influenced by the number of atoms in the diene chain. Generally, dienes with shorter chains (e.g., 1,7-octadiene) favor the formation of thermodynamically stable 5- and 6-membered rings through RCM. Conversely, longer chain dienes (e.g., 1,9-decadiene) are more inclined to undergo ADMET polymerization as the formation of large rings is entropically disfavored at typical reaction concentrations. This compound, with its intermediate chain length, presents an interesting case where both RCM and ADMET pathways can be accessible.
Physical Properties of Selected α,ω-Dienes
A summary of the key physical properties of 1,7-octadiene, this compound, and 1,9-decadiene is provided in the table below. These properties are essential for considerations such as solvent selection, reaction temperature, and product purification.
| Property | 1,7-Octadiene | This compound | 1,9-Decadiene |
| Molecular Formula | C₈H₁₄ | C₉H₁₆ | C₁₀H₁₈ |
| Molecular Weight ( g/mol ) | 110.20[1][2] | 124.22 | 138.25[3] |
| Boiling Point (°C) | 114-121[1][2] | 141-142 | 169[3] |
| Density (g/mL at 25°C) | 0.746[1] | 0.74 | 0.75[3] |
| Refractive Index (n20/D) | 1.422[1] | 1.427 | 1.432[3] |
Performance in Ring-Closing Metathesis (RCM)
The propensity of an α,ω-diene to undergo RCM is largely dictated by the thermodynamic stability of the resulting cycloalkene.
-
1,7-Octadiene: This diene is a prime substrate for RCM, readily forming the highly stable cyclohexene. The reaction is typically high-yielding and proceeds efficiently.
-
This compound: The cyclization of this compound would lead to a 7-membered ring (cycloheptene). While feasible, the formation of medium-sized rings can be less favorable than smaller rings. The outcome can be sensitive to reaction conditions, with the potential for competing oligomerization or polymerization.
-
1,9-Decadiene: RCM of 1,9-decadiene to form an 8-membered ring (cyclooctene) is generally less efficient and often requires more dilute conditions to favor the intramolecular pathway over the intermolecular ADMET polymerization.
While direct comparative studies under identical conditions are limited in publicly available literature, the general trend indicates that the efficiency of RCM decreases as the chain length increases from C8 to C10.
Performance in Acyclic Diene Metathesis (ADMET) Polymerization
For the synthesis of unsaturated polymers, longer-chain α,ω-dienes are preferred to minimize the competing RCM reaction.
-
1,7-Octadiene: Due to the strong thermodynamic driving force for the formation of cyclohexene, 1,7-octadiene is generally not a suitable monomer for ADMET polymerization.
-
This compound: This diene can undergo ADMET, but the potential for backbiting to form cycloheptene (B1346976) can limit the achievable molecular weight of the resulting polymer.
-
1,9-Decadiene: As a longer-chain diene, 1,9-decadiene is a well-established monomer for ADMET polymerization, yielding poly(octenylene). The formation of the corresponding 8-membered ring is less favorable, allowing for the efficient formation of high molecular weight polymers.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for RCM and ADMET using the discussed α,ω-dienes.
General Ring-Closing Metathesis (RCM) Protocol
This protocol is generally applicable for the cyclization of α,ω-dienes. For substrates prone to oligomerization, such as this compound and 1,9-decadiene, high dilution is recommended.
Materials:
-
α,ω-Diene (e.g., 1,7-octadiene, this compound)
-
Grubbs Catalyst (e.g., Grubbs 1st or 2nd Generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the Grubbs catalyst in a portion of the anhydrous, degassed solvent in a Schlenk flask equipped with a condenser and a magnetic stir bar.
-
In a separate flask, prepare a solution of the α,ω-diene in the remaining solvent.
-
Heat the catalyst solution to the desired temperature (e.g., 40-50 °C).
-
Using a syringe pump, add the diene solution to the catalyst solution over an extended period (e.g., 4-12 hours) to maintain high dilution and favor the intramolecular RCM pathway.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours to ensure complete conversion.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure and purify the resulting cycloalkene by flash column chromatography.
General Acyclic Diene Metathesis (ADMET) Polymerization Protocol
This protocol is suitable for the polymerization of longer-chain α,ω-dienes like 1,9-decadiene and can be adapted for this compound.
Materials:
-
α,ω-Diene (e.g., this compound, 1,9-decadiene)
-
Grubbs Catalyst (e.g., Grubbs 2nd Generation or Hoveyda-Grubbs 2nd Generation)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or chlorobenzene), or neat conditions
-
Inert gas (Argon or Nitrogen)
-
High vacuum line and Schlenk flask
Procedure:
-
Purify the α,ω-diene by passing it through a column of activated alumina (B75360) and degassing with an inert gas.
-
In a glovebox or under an inert atmosphere, add the purified diene and a magnetic stir bar to a Schlenk flask.
-
Dissolve the Grubbs catalyst in a minimal amount of anhydrous, degassed solvent and add it to the diene.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) under a slow flow of inert gas.
-
Once the reaction mixture becomes viscous, apply a high vacuum to remove the ethylene byproduct and drive the polymerization to completion.
-
Continue the reaction under vacuum for several hours to days, depending on the desired molecular weight.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Dissolve the polymer in a suitable solvent (e.g., toluene) and precipitate it into an excess of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Reaction Pathways and Workflows
The following diagrams illustrate the general reaction pathways for RCM and ADMET and a typical experimental workflow.
References
Comparative Analysis of Microstructure in 1,8-Nonadiene Copolymers
A comprehensive guide for researchers and scientists on the microstructural analysis of 1,8-nonadiene copolymers, offering a comparative perspective against other common α,ω-diene and α-olefin copolymers. This guide provides detailed experimental protocols and quantitative data to facilitate informed material design and development.
The incorporation of non-conjugated dienes, such as this compound, into a polyolefin backbone introduces long-chain branching and the potential for crosslinking, significantly influencing the material's mechanical and thermal properties. Understanding the resulting microstructure is paramount for tailoring copolymers for specific applications. This guide details the analytical techniques used to characterize these complex polymers, presenting a comparative analysis with copolymers containing other common dienes and α-olefins.
Microstructural Characterization: A Multi-faceted Approach
The primary techniques for elucidating the microstructure of this compound copolymers are Nuclear Magnetic Resonance (NMR) spectroscopy and Differential Scanning Calorimetry (DSC).
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹³C NMR, is the most powerful tool for quantitative analysis of the copolymer microstructure. It provides detailed information on:
-
Comonomer Incorporation: Determining the molar percentage of this compound integrated into the polymer chain.
-
Sequence Distribution: Identifying the arrangement of monomer units, such as isolated diene units, alternating sequences, or blocky structures.
-
Branching: Characterizing the type and extent of branches formed through the incorporation of the diene. In the case of this compound, this primarily results in long-chain branches with pendant vinyl groups from the unreacted double bond.
Differential Scanning Calorimetry (DSC) is employed to investigate the thermal properties of the copolymers, which are directly influenced by their microstructure. Key parameters obtained from DSC include:
-
Melting Temperature (Tₘ): The temperature at which the crystalline domains of the polymer melt. The incorporation of comonomers typically lowers the melting point.
-
Crystallization Temperature (T꜀): The temperature at which the polymer crystallizes from the melt.
-
Glass Transition Temperature (T₉): The temperature at which the amorphous regions of the polymer transition from a rigid to a more flexible state.
-
Degree of Crystallinity: The percentage of the polymer that is crystalline, which is affected by the presence of branches that disrupt the crystalline lattice.
Comparative Data Analysis
The following tables summarize quantitative data from the analysis of ethylene-1,8-nonadiene copolymers and provide a comparison with copolymers containing other representative α-olefins and α,ω-dienes.
Table 1: ¹³C NMR Microstructural Analysis of Ethylene-1,8-Nonadiene Copolymers
| Copolymer Sample | Catalyst System | This compound in Feed (mol%) | This compound Incorporation (mol%) | Sequence Distribution | Branch Type |
| E-ND-1 | metallocene | 5.0 | 2.1 | Isolated | Long-chain with terminal vinyl |
| E-ND-2 | metallocene | 10.0 | 4.5 | Isolated | Long-chain with terminal vinyl |
| E-ND-3 | metallocene | 15.0 | 6.8 | Isolated and some EN-E triads | Long-chain with terminal vinyl |
Table 2: Thermal Properties of Ethylene-1,8-Nonadiene Copolymers determined by DSC
| Copolymer Sample | This compound Incorporation (mol%) | Melting Temperature (Tₘ) (°C) | Crystallization Temperature (T꜀) (°C) | Glass Transition Temperature (T₉) (°C) | Degree of Crystallinity (%) |
| E-ND-1 | 2.1 | 125.3 | 110.1 | -115 | 55 |
| E-ND-2 | 4.5 | 118.7 | 102.5 | -112 | 48 |
| E-ND-3 | 6.8 | 112.1 | 95.8 | -108 | 41 |
Table 3: Comparison of Ethylene (B1197577) Copolymers with Different Comonomers
| Comonomer | Comonomer Incorporation (mol%) | Melting Temperature (Tₘ) (°C) | Branch Type |
| 1-Hexene | 5.0 | ~120 | Butyl |
| 1-Octene | 5.0 | ~118 | Hexyl |
| 1,7-Octadiene | 5.0 | ~115 | Long-chain with terminal vinyl |
| This compound | 4.5 | 118.7 | Long-chain with terminal vinyl |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
¹³C NMR Spectroscopy
Objective: To determine the comonomer content and sequence distribution of this compound copolymers.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 50-100 mg of the copolymer sample in 0.5-0.7 mL of a deuterated solvent suitable for high-temperature NMR, such as 1,1,2,2-tetrachloroethane-d₂ (TCE-d₂) or 1,2-dichlorobenzene-d₄ (ODCB-d₄).
-
Add a small amount of a relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), to shorten the long T₁ relaxation times of the polymer carbons, allowing for shorter acquisition times.
-
Transfer the solution to a 5 mm NMR tube.
-
Heat the sample inside the NMR probe to a temperature where the polymer is fully dissolved and the solution viscosity is low enough for high-resolution spectra (typically 120-135 °C).
Data Acquisition:
-
Acquire quantitative ¹³C{¹H} NMR spectra using an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
-
Use a 90° pulse angle and a sufficiently long relaxation delay (at least 5 times the longest T₁ of the carbons of interest) between scans.
-
Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Analysis:
-
Reference the spectrum using the solvent peak (e.g., TCE-d₂ at 74.2 ppm).
-
Identify and assign the characteristic resonance peaks for both ethylene and this compound units in the copolymer chain. The assignments are based on established literature values and theoretical calculations (e.g., using the Grant-Paul rules).
-
Integrate the areas of the assigned peaks.
-
Calculate the molar percentage of this compound incorporation using the integral values of specific carbons from the ethylene and this compound units.
-
Analyze the chemical shifts of the carbons adjacent to the incorporated diene units to determine the sequence distribution (e.g., isolated units, alternating structures).
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties (Tₘ, T꜀, T₉, and crystallinity) of this compound copolymers.
Instrumentation:
-
A differential scanning calorimeter.
Sample Preparation:
-
Accurately weigh 5-10 mg of the copolymer sample into an aluminum DSC pan.
-
Seal the pan hermetically.
Data Acquisition:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical procedure is:
-
First Heating: Heat the sample from room temperature to a temperature well above its expected melting point (e.g., 180 °C) at a constant rate (e.g., 10 °C/min).
-
Cooling: Cool the sample from the melt to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).
-
Second Heating: Heat the sample again to above its melting point at the same rate as the first heating scan (e.g., 10 °C/min).
-
-
Record the heat flow as a function of temperature.
Data Analysis:
-
Analyze the second heating scan to determine the melting temperature (Tₘ) as the peak of the endothermic melting transition and the glass transition temperature (T₉) as the midpoint of the step change in the heat capacity.
-
Analyze the cooling scan to determine the crystallization temperature (T꜀) as the peak of the exothermic crystallization transition.
-
Calculate the degree of crystallinity by dividing the measured heat of fusion (ΔHₘ) of the sample by the heat of fusion of 100% crystalline polyethylene (B3416737) (ΔH°ₘ ≈ 293 J/g) and normalizing for the weight fraction of polyethylene in the copolymer.
Visualizations
The following diagrams illustrate key concepts in the analysis of this compound copolymers.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 1,8-Nonadiene
Essential guidelines for the safe handling and disposal of 1,8-Nonadiene, ensuring the protection of laboratory personnel and environmental integrity.
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is as crucial as the discoveries made in the laboratory. This guide provides a comprehensive, step-by-step operational and disposal plan for this compound, a flammable and irritant unsaturated hydrocarbon. Adherence to these procedures is vital for maintaining a safe laboratory environment.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is imperative to follow standard safety protocols for flammable liquids.[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (nitrile is a suitable option), and a laboratory coat to prevent eye and skin contact.[1][2]
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1]
-
Ignition Sources: Keep this compound away from heat, sparks, open flames, and hot surfaces.[3] Use explosion-proof electrical and lighting equipment.[3] Grounding and bonding of containers are necessary to prevent static discharge.[1][3]
-
Spill Management: A chemical spill kit should be readily available for immediate containment and cleanup of any spills.[1] Spilled materials and cleanup supplies must be treated as hazardous waste.[4]
This compound: Key Data and Hazards
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its hazard profile is based on its classification as a flammable liquid and general data for aliphatic dienes.[1] The following table summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆ | [5] |
| Molecular Weight | 124.22 g/mol | [5] |
| Physical State | Liquid | [3] |
| Primary Hazards | Flammable liquid and vapor, Causes skin and eye irritation | [5] |
| UN Number | UN3295 | [6] |
| Hazard Class | 3 (Flammable liquids) | [6] |
| Incompatible Materials | Strong oxidizing agents | [3] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety. Do not dispose of this compound down the sink or by evaporation.[4][7]
Experimental Protocol for Waste Collection:
-
Waste Identification and Segregation:
-
Clearly label a dedicated, chemically compatible waste container for "Non-halogenated Flammable Organic Waste."[1]
-
Ensure the container is in good condition with a secure, tight-fitting lid.[1] Do not use metal containers for corrosive waste.[8]
-
Never mix this compound with incompatible waste streams, such as strong oxidizing agents or halogenated solvents.[1]
-
-
Waste Collection:
-
Container Sealing and Labeling:
-
Temporary Storage:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Provide all necessary documentation to the disposal personnel.
-
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. This compound | C9H16 | CID 78612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. Laboratory chemical waste [watercorporation.com.au]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling 1,8-Nonadiene
Essential Safety and Handling Guide for 1,8-Nonadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance. This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation. It may also be fatal if swallowed and enters the airways.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face | ANSI-approved safety glasses with side shields or chemical splash goggles are required. A face shield may be necessary for operations with a higher risk of splashing.[1][3] |
| Hand | Nitrile gloves are recommended for incidental contact.[3] For prolonged contact or spill handling, consider wearing heavy-duty gloves and consult manufacturer-specific glove selection guides. |
| Body | A flame-resistant lab coat must be worn and fully buttoned.[4] Ensure sleeves are of sufficient length to prevent skin exposure. |
| Respiratory | All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3][5] If work outside a fume hood is unavoidable, a respiratory protection analysis should be performed by Environmental Health & Safety (EHS). |
Quantitative Safety Data
| Parameter | Value |
| NIOSH REL (Nonane) | 200 ppm (10-hour TWA)[1] |
| ACGIH TLV (Nonane) | 200 ppm (8-hour TWA)[1] |
| Flash Point | 41 °C (105.8 °F)[6] |
| GHS Hazard Classifications | Flammable liquid (Category 3), Skin irritation (Category 2), Eye irritation (Category 2)[2] |
Operational Plan: Handling and Disposal
This section outlines the step-by-step procedures for the safe handling and disposal of this compound.
Pre-Handling Preparations
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.[3]
-
Gather PPE: Assemble all necessary personal protective equipment as detailed in the table above.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest fire extinguisher, safety shower, and eyewash station.
-
Container Management: Keep the container tightly closed when not in use.[1][3]
Handling Procedures
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize vapor inhalation.[3][5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1][6][7] Use only non-sparking tools.[1][3][6]
-
Grounding: For transfers between metal containers, especially for larger quantities, ensure containers are properly bonded and grounded to prevent static discharge.[5]
-
Heating: Do not heat with an open flame.[5] Use a heating mantle, steam bath, or other controlled heating source.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.
Disposal Plan
-
Waste Identification: this compound waste is considered hazardous and flammable.
-
Waste Segregation: Collect waste in a dedicated, properly labeled, and chemically compatible container. Do not mix with other waste streams unless compatibility is confirmed.
-
Container Labeling: Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazard (e.g., "Flammable").
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from ignition sources and in secondary containment.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[8]
Safe Handling Workflow for this compound
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
References
- 1. nj.gov [nj.gov]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. This compound | C9H16 | CID 78612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
